Hypochlorite
Description
This compound is a chlorine oxoanion, a chlorine oxide and a monovalent inorganic anion. It is a conjugate base of a hypochlorous acid.
This compound is an ion composed of chlorine and oxygen with the chemical formula ClO−. Being unstable in the pure form, this compound is most commonly used for bleaching, disinfectation, and water treatment purposes in its salt form, sodium this compound. This compound is often used as a chemical reagent for chlorination and oxidation reactions.
An oxyacid of chlorine (HClO) containing monovalent chlorine that acts as an oxidizing or reducing agent.
See also: Sodium this compound (active moiety of); Hypochlorous Acid (active moiety of).
Structure
3D Structure
Properties
Key on ui mechanism of action |
Sodium hypochlorite mediate its antimicrobial action by reacting with fatty acids and amino acids. Via saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Sodium hypochlorite may react with amino acids to neutralize them and form water and salt. Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism. Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups. Eventually hypochlorous acid and hypochlorite ions degrade and hydrolyze amino acids. |
|---|---|
CAS No. |
14380-61-1 |
Molecular Formula |
ClO- |
Molecular Weight |
51.45 g/mol |
IUPAC Name |
hypochlorite |
InChI |
InChI=1S/ClO/c1-2/q-1 |
InChI Key |
WQYVRQLZKVEZGA-UHFFFAOYSA-N |
SMILES |
[O-]Cl |
Canonical SMILES |
[O-]Cl |
boiling_point |
Decomposes at 40 (sodium hypochlorite) |
Other CAS No. |
14380-61-1 |
physical_description |
Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |
solubility |
Soluble (sodium hypochlorite) |
Synonyms |
Hypochlorite Hypochlorous Acid Hypochlorous Acids |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Sodium Hypochlorite Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of sodium hypochlorite (NaOCl) solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize sodium this compound in their work. This guide delves into the critical parameters influencing the stability, activity, and analytical determination of these solutions.
Core Physicochemical Properties
Sodium this compound solutions are widely used for their bleaching, disinfecting, and oxidizing capabilities. Their efficacy and stability are dictated by a range of physicochemical properties that are often interdependent and influenced by the solution's concentration and environment.
Physical Properties
The physical characteristics of sodium this compound solutions are directly related to their concentration. As the concentration of NaOCl increases, so do the density, viscosity, and electrical conductivity of the solution.[1] Surface tension, however, does not show significant variation with concentration and remains close to that of water.[1]
Table 1: Physical Properties of Sodium this compound Solutions at Various Concentrations
| Property | 0.5% NaOCl | 1.0% NaOCl | 2.5% NaOCl | 5.0% NaOCl | 14% NaOCl |
| Density (g/mL at 20°C) | ~1.01 | ~1.02 | ~1.04 | 1.093[2] | 1.21[2] |
| Viscosity | Low | Low | High | High | - |
| Wetting Capacity | Lower | Statistically similar to 2.5% | Statistically similar to 1.0% | Highest | - |
| Conductivity | Increases with concentration | Increases with concentration | Increases with concentration | Increases with concentration | - |
| Appearance | Colorless to slightly yellow/greenish liquid[2][3][4][5] | ||||
| Odor | Chlorine-like and sweetish[3] |
Note: Qualitative descriptions of viscosity and wetting capacity are based on comparative studies.[1]
Chemical Properties
The chemical behavior of sodium this compound in solution is governed by complex equilibria. The solution is alkaline, with the pH increasing with higher concentrations of NaOCl due to the presence of sodium hydroxide (B78521) (NaOH) from its synthesis.[1][2] The this compound ion (OCl⁻) is a weak base and establishes an equilibrium with hypochlorous acid (HOCl), the primary disinfecting species.[2]
Table 2: Chemical Properties and Stability Factors of Sodium this compound Solutions
| Property | Value/Description |
| Chemical Formula | NaOCl[2][5] |
| Molar Mass | 74.442 g/mol [2] |
| pKa (of HOCl) | 7.5185[2] |
| pH of Solutions | Typically 11 or higher, alkaline[2][6] |
| Primary Decomposition Pathways | Formation of sodium chlorate (B79027) and sodium chloride; Decomposition to oxygen and sodium chloride.[2][7] |
| Factors Promoting Decomposition | Heat, UV light, low pH (<11), high concentration, presence of metal ions (e.g., copper, nickel, cobalt).[7][8][9] |
| Optimal pH for Stability | 11-12[2] |
Stability and Decomposition
Sodium this compound solutions are inherently unstable and decompose over time.[8] The rate of decomposition is influenced by several factors, making proper storage and handling crucial for maintaining the solution's efficacy.
The two primary decomposition pathways are:
-
Decomposition to Chlorate: This is the faster pathway, especially at higher temperatures, leading to the formation of sodium chlorate (NaClO₃) and sodium chloride (NaCl).[2][7]
-
3 NaOCl(aq) → 2 NaCl(aq) + NaClO₃(aq)[2]
-
-
Decomposition to Oxygen: This is a slower pathway that results in the formation of oxygen gas and sodium chloride.[2]
-
2 NaOCl(aq) → 2 NaCl(aq) + O₂(g)[2]
-
Factors that accelerate decomposition include:
-
Concentration: Higher concentrations of sodium this compound decompose more rapidly.[7][8] Solutions with less than 7.5% available chlorine are the most stable.[8]
-
Temperature: The decomposition rate increases significantly with a rise in temperature. For every 10°C increase, the decomposition rate can increase by a factor of 3.5.[7]
-
Light: Exposure to UV light accelerates decomposition.[7] Solutions should be stored in opaque or dark containers.[8][9]
-
pH: Solutions are most stable at a pH between 11 and 12.[2] A lower pH shifts the equilibrium towards the less stable hypochlorous acid and can lead to the release of chlorine gas, especially at pH < 2.[2]
-
Metal Ions: The presence of transition metal ions such as copper, nickel, and cobalt can catalyze the decomposition process.[9]
The following diagram illustrates the key factors influencing the decomposition of sodium this compound.
Caption: Factors accelerating the decomposition of sodium this compound solutions.
Chemical Equilibria in Solution
The disinfecting and oxidizing properties of sodium this compound solutions are primarily attributed to the presence of hypochlorous acid (HOCl) in equilibrium with the this compound ion (OCl⁻). The position of this equilibrium is highly dependent on the pH of the solution.
OCl⁻ + H₂O ⇌ HOCl + OH⁻[2]
At a pH below 7.4, the equilibrium shifts towards the formation of HOCl. At a pH greater than 7.4, the this compound ion (OCl⁻) is the predominant species.[2] While solutions are more stable at a higher pH, a lower pH (around 4) maximizes the concentration of the more potent antimicrobial agent, HOCl.[2] However, at a pH below 2, the solution becomes highly unstable and releases toxic chlorine gas.[2]
The following diagram illustrates the pH-dependent equilibrium of chlorine species in solution.
Caption: Predominant chlorine species at different pH levels.
Experimental Protocols
Accurate determination of sodium this compound concentration is essential for both quality control and experimental reproducibility. The most common method is iodometric titration.
Determination of Sodium this compound Concentration by Iodometric Titration
This method involves the reaction of this compound with an excess of iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.
Principle Reactions:
-
NaOCl(aq) + 2 KI(aq) + 2 HCl(aq) → I₂(aq) + NaCl(aq) + 2 KCl(aq) + H₂O(l)
-
I₂(aq) + 2 Na₂S₂O₃(aq) → 2 NaI(aq) + Na₂S₄O₆(aq)
Materials and Reagents:
-
Commercial bleach solution (or sodium this compound solution of unknown concentration)
-
Potassium iodide (KI), 10% solution
-
Hydrochloric acid (HCl), 2 M solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Deionized water
-
Volumetric flasks (250 mL)
-
Volumetric pipette (25.00 mL)
-
Buret (50.00 mL)
-
Erlenmeyer flasks (250 mL or 300 mL)
-
Graduated cylinders
Procedure:
-
Sample Preparation (Dilution):
-
Titration Setup:
-
Rinse the buret with a small amount of the standardized sodium thiosulfate solution and then fill it. Record the initial buret reading to the nearest 0.02 mL.[10]
-
Using a clean 25.00 mL volumetric pipette, transfer 25.00 mL of the diluted bleach solution into a 300 mL Erlenmeyer flask.[10]
-
Add approximately 15 mL of deionized water to the flask.[10]
-
Add about 20 mL of 10% potassium iodide solution to the flask.[10]
-
Carefully add 2 M hydrochloric acid to acidify the solution (the solution should turn dark brown as iodine is liberated).[10]
-
-
Titration:
-
Begin titrating with the sodium thiosulfate solution. Swirl the flask continuously.
-
Continue titrating until the dark brown color of the solution fades to a pale yellow.[11]
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.[11]
-
Continue the titration dropwise, with constant swirling, until the blue-black color disappears and the solution becomes colorless. This is the endpoint.[11]
-
Record the final buret reading.
-
-
Calculations:
-
Calculate the volume of sodium thiosulfate solution used.
-
Determine the moles of sodium thiosulfate used.
-
Using the stoichiometry of the reactions (2 moles of S₂O₃²⁻ react with 1 mole of I₂, which is produced from 1 mole of OCl⁻), calculate the moles of NaOCl in the diluted sample.
-
Calculate the molarity of the diluted bleach solution.
-
Account for the initial dilution to find the concentration of the original bleach solution.
-
The following diagram outlines the workflow for the iodometric titration of sodium this compound.
Caption: Experimental workflow for determining NaOCl concentration via titration.
Conclusion
A thorough understanding of the physicochemical properties of sodium this compound solutions is paramount for their effective and safe use in research, disinfection, and industrial applications. The concentration, pH, temperature, and presence of impurities all play a critical role in the stability and reactivity of these solutions. The experimental protocols outlined in this guide provide a reliable framework for the accurate determination of sodium this compound concentration, ensuring consistency and validity in experimental and developmental work. Adherence to proper storage and handling procedures will maximize the shelf-life and performance of sodium this compound solutions.
References
- 1. Physico-chemical properties of this compound solutions [forp.usp.br]
- 2. Sodium this compound - Wikipedia [en.wikipedia.org]
- 3. Sodium this compound (NaClO) - Structure, Preparation and Uses [turito.com]
- 4. Sodium this compound | 7681-52-9 [chemicalbook.com]
- 5. Sodium this compound: Formula, Uses, Properties & Safety [vedantu.com]
- 6. proprep.com [proprep.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. solenis.com [solenis.com]
- 9. forceflowscales.com [forceflowscales.com]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
- 11. mccscience.yolasite.com [mccscience.yolasite.com]
The Reaction Kinetics of Hypochlorite in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics of hypochlorite in aqueous solutions. This compound, a potent oxidizing and disinfecting agent, is central to numerous applications, from water treatment to pharmaceutical manufacturing. Understanding its stability, decomposition pathways, and reactivity with various substrates is critical for optimizing its use, ensuring product stability, and predicting potential interactions. This document details the fundamental chemistry, kinetic parameters, influencing factors, and standard experimental methodologies for studying this compound reactions.
Chapter 1: Fundamentals of this compound Chemistry in Aqueous Solutions
When sodium this compound (NaOCl) or other this compound salts are dissolved in water, a critical equilibrium is established between hypochlorous acid (HOCl) and the this compound ion (OCl⁻).[1][2] This equilibrium is governed by the pH of the solution.
The this compound-Hypochlorous Acid Equilibrium:
The dissolution and subsequent hydrolysis can be represented as:
The relative distribution of HOCl and OCl⁻ is pH-dependent. At 25°C, hypochlorous acid is the predominant species at pH values below 7.5, while the this compound ion dominates at pH values above 7.5.[1] This is a crucial aspect of this compound chemistry, as HOCl is generally a stronger and more effective oxidant and disinfectant than OCl⁻.[1][2] Consequently, the overall reactivity and kinetics of this compound solutions are highly sensitive to pH.[3]
Chapter 2: Decomposition Kinetics of this compound
This compound solutions are inherently unstable and decompose over time through two primary pathways, especially in concentrated solutions and at elevated temperatures.[4][5][6]
Primary Decomposition Pathways:
-
Formation of Chlorate (B79027): This is the main thermal decomposition route, where this compound disproportionates to form chloride and chlorate.[4][6] The overall reaction is: 3 NaOCl → 2 NaCl + NaClO₃[4][7] This reaction is understood to proceed via a slow bimolecular reaction to form chlorite (B76162) (ClO₂⁻) as an intermediate, which then reacts more rapidly with additional this compound.[8][9]
-
Formation of Oxygen: A competing pathway involves the decomposition to chloride and oxygen.[6] This reaction is significantly catalyzed by transition metal ions like copper, nickel, and cobalt.[4][10] 2 NaOCl → 2 NaCl + O₂
The decomposition to chlorate is generally favored, accounting for approximately 90% of the decomposition due to age and temperature.[4]
Factors Influencing Decomposition Rates:
The stability of this compound solutions is a multifactorial issue. Several parameters can accelerate the rate of decomposition, leading to a loss of efficacy and the formation of byproducts like chlorate.[1][4][10][11]
-
Temperature: Temperature has a significant effect on decomposition.[8] An increase in temperature accelerates the degradation rate exponentially.[11] For every 10°C increase, the decomposition rate increases by a factor of approximately 3.5.[10][12] Storing solutions at cooler temperatures (e.g., 15°C) greatly reduces decomposition.[10]
-
pH: The pH of the solution is a critical stability factor. The maximum rate of decomposition to chlorate occurs around neutral pH (pH 6-7).[9][13][14] this compound solutions are most stable at a high pH, typically between 11 and 13.[4][15] Lowering the pH increases the concentration of the less stable HOCl, accelerating decomposition.[14]
-
Concentration: The rate of decomposition increases with higher this compound concentrations.[4][11] Weaker solutions are therefore more stable over time.[4] Commercially available solutions stronger than 15% are uncommon due to their very short shelf life.[11]
-
Ionic Strength: There is strong evidence that the decomposition rate is influenced by the ionic strength of the solution.[16] The rate of reaction towards chlorate increases with increasing ionic strength.[13]
-
Light: Exposure to light, particularly UV radiation, accelerates the decomposition of this compound solutions.[4][17]
-
Catalytic Impurities: The presence of trace amounts of transition metal ions, such as copper (Cu), iron (Fe), nickel (Ni), and cobalt (Co), can powerfully catalyze the decomposition of this compound, primarily favoring the oxygen-producing pathway.[4][10][12]
Chapter 3: Reaction Kinetics with Other Chemical Species
In applied settings, this compound reacts with a wide array of inorganic and organic compounds. The kinetics of these reactions are highly variable and depend on the substrate's structure and the reaction conditions (primarily pH).
Reactions with Inorganic Compounds:
Hypochlorous acid (HOCl) is the major reactive species for most micropollutants.[18][19] It undergoes fast reactions with several inorganic compounds, with second-order rate constants often in the range of 10³ to 10⁹ M⁻¹s⁻¹.[18][19] Examples include:
-
Ammonia
-
Halides (Bromide and Iodide)
-
Sulfite (SO₃²⁻)
-
Cyanide (CN⁻)
-
Nitrite (NO₂⁻)
-
Arsenite (As(III))
-
Ferrous Iron (Fe(II))
The reactivity typically results from an initial electrophilic attack by HOCl on the inorganic substrate.[18][19]
Reactions with Organic Compounds:
The second-order rate constants for reactions between this compound and organic compounds span over 10 orders of magnitude (<0.1 to 10⁹ M⁻¹s⁻¹).[18][19] The reaction pathways include oxidation, addition, and electrophilic substitution, though from a kinetic standpoint, electrophilic attack is usually the most significant.[18] Reactivity is often limited to specific functional groups, primarily:
-
Amines
-
Reduced sulfur moieties
-
Activated aromatic systems (e.g., phenols)
For example, when this compound reacts with organic tissue or microorganisms, it can engage in a chloramination reaction with protein amino groups to form chloramines, which interfere with cell metabolism.[20] It can also neutralize amino acids and degrade lipids and fatty acids via a saponification reaction.[20]
Chapter 4: Quantitative Kinetic Data
The following tables summarize key quantitative data for the reaction kinetics of this compound in aqueous solutions.
Table 1: Kinetic Parameters for this compound Decomposition
| Reaction / Condition | Order | Rate Law | Rate Constant (k) | Notes | Reference |
|---|---|---|---|---|---|
| Sodium this compound Decomposition | 2nd | Rate = k[OCl⁻]² | log k₂ = 0.149μ + log[2.083 × 10¹⁰T * exp(−1.018 × 10⁵/RT)] | Equation describes effect of ionic strength (μ) and temperature (T). k₂ in M⁻¹s⁻¹. | [21][22] |
| Calcium this compound Decomposition | 2nd | Rate = k[Ca(OCl)₂] | k is an order of magnitude higher than for NaOCl under similar conditions. | The decomposition is second-order with respect to this compound. | [16][23][24] |
| Decomposition to Chlorate | 2nd | Rate = k[HOCl]²[OCl⁻] | - | Rate is maximized at pH ~6.5. | [6] |
| Decomposition to Oxygen | 2nd | Rate = k[OCl⁻]² | - | Rate is proportional to [OCl⁻]² above pH 11. |[6] |
Table 2: Activation Energies for this compound Reactions
| Reaction | Activation Energy (Ea) / Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Notes | Reference |
|---|---|---|---|---|
| Calcium this compound Decomposition | 96.8 kJ/mol | - | Pre-exponential factor of 6.67 x 10¹⁰ L/mol·s. | [16] |
| Sodium this compound Decomposition | 102 - 104 kJ/mol | - | Values determined by different studies. | [16] |
| Oxidation of ClO₂ by OCl⁻ | ΔH‡ = 66.5 ± 0.9 kJ/mol | ΔS‡ = -22.3 ± 2.9 J/(mol·K) | Reaction is first order in both reactants. | [25] |
| Decomposition to Chlorate (Step 1) | 24.8 kcal/mol (~103.8 kJ/mol) | - | Rate-limiting step (formation of chlorite). | [8] |
| Decomposition to Chlorate (Step 2) | 20.8 kcal/mol (~87.0 kJ/mol) | - | Faster reaction of chlorite with this compound. |[8] |
Table 3: Second-Order Rate Constants (k) for Reactions with Various Substrates
| Substrate Class | Reactant Species | Range of Rate Constants (M⁻¹s⁻¹) | Notes | Reference |
|---|---|---|---|---|
| Inorganic Compounds (Ammonia, Br⁻, I⁻, NO₂⁻, etc.) | HOCl | 10³ - 10⁹ | Generally fast reactions via electrophilic attack. | [18][19] |
| Organic Compounds | HOCl / OCl⁻ | <0.1 - 10⁹ | Highly variable depending on the functional group. | [18][19] |
| **Chlorine Dioxide (ClO₂) ** | OCl⁻ | 0.91 ± 0.02 | At 298 K, μ = 1.0 M. | [25] |
| Trace Organic Contaminants | Cl• | 3.10 x 10⁹ - 4.08 x 10¹⁰ | Cl• is a highly reactive radical formed from this compound photolysis. | [26][27] |
| Trace Organic Contaminants | Cl₂•⁻ | <1 x 10⁶ - 2.78 x 10⁹ | Cl₂•⁻ is a related, less reactive radical species. |[26] |
Chapter 5: Experimental Methodologies
Studying the kinetics of this compound reactions requires precise and reliable methods for monitoring reactant concentrations over time. Spectrophotometry is a common and effective technique.
Protocol 1: Spectrophotometric Monitoring of this compound Reaction via Dye Decolorization
This method leverages the bleaching property of this compound to monitor reaction kinetics by observing the disappearance of a colored substance.
Objective: To determine the rate law and rate constant for the reaction between a food colorant (e.g., FD&C Blue #1) and sodium this compound.[28][29]
Materials:
-
Spectrophotometer (e.g., Spectronic 20 or equivalent)[29]
-
Cuvettes
-
Stock solution of blue food dye of known concentration
-
Sodium this compound (bleach) solution of known concentration
-
Beakers, pipettes, stopwatch
Procedure:
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the blue dye solution using the spectrophotometer. For FD&C Blue #1, this is typically around 630-632 nm.[28][29]
-
Blank Preparation: Prepare a blank cuvette containing deionized water to calibrate the spectrophotometer.[28]
-
Reaction Mixture Preparation: In a beaker, mix a known volume of the stock dye solution with a known volume of deionized water. Record the initial temperature.[28]
-
Initiation of Reaction: Quickly add a known volume of the this compound solution to the beaker, start the stopwatch immediately, and mix thoroughly.[28][29]
-
Data Collection: Transfer the reacting solution to a cuvette and place it in the spectrophotometer. Record the absorbance at λ_max at regular time intervals (e.g., every 5 seconds) for a set duration (e.g., 800 seconds).[28]
-
Data Analysis:
-
Convert absorbance readings to dye concentration using the Beer-Lambert Law (A = εbc). The concentration of dye is directly proportional to absorbance.
-
To determine the order of the reaction with respect to the dye, plot the following three graphs:
-
Concentration vs. Time (for zero-order)
-
ln(Concentration) vs. Time (for first-order)
-
1/Concentration vs. Time (for second-order)
-
-
The plot that yields a straight line indicates the order of the reaction with respect to the dye.[28] The reaction is often found to be first-order in dye.[29]
-
-
Determining Order in this compound: Repeat the experiment using a different initial concentration of this compound (e.g., half the original concentration) while keeping the dye concentration constant. By comparing the initial rates of the two experiments, the reaction order with respect to this compound can be determined. The reaction is often found to be first-order in this compound.[29]
-
Rate Constant Calculation: Once the orders (m and n) are known, the rate constant (k) can be calculated from the rate law: Rate = k[dye]ᵐ[this compound]ⁿ using the slope of the linear integrated rate plot.[28]
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 4. forceflowscales.com [forceflowscales.com]
- 5. This compound Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sodium this compound - Wikipedia [en.wikipedia.org]
- 7. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Sodium this compound (Bleach) Frequently Asked Questions [powellsolutions.com]
- 11. solenis.com [solenis.com]
- 12. Calculating Sodium this compound Decomposition | Powell [powellsolutions.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Boosting this compound’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of pH and Chlorine Content of a Novel Herbal Sodium this compound for Root Canal Disinfection: An Experimental In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. preprints.org [preprints.org]
- 18. Reactions of chlorine with inorganic and organic compounds during water treatment-Kinetics and mechanisms: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Collection - this compound Ion Decomposition:â Effects of Temperature, Ionic Strength, and Chloride Ion - Inorganic Chemistry - Figshare [acs.figshare.com]
- 22. This compound Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Hypochlorite Decomposition in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorite (OCl⁻), the active ingredient in bleach, is a powerful oxidizing agent widely used for disinfection and sanitation. However, its inherent instability in aqueous solutions leads to decomposition, reducing its efficacy and potentially forming undesirable byproducts. A thorough understanding of the mechanisms governing this compound decomposition is crucial for optimizing its use, ensuring stability in formulations, and minimizing the formation of regulated disinfection byproducts such as chlorate (B79027) (ClO₃⁻). This technical guide provides a comprehensive overview of the core mechanisms of this compound decomposition in water, detailing the key influencing factors, reaction kinetics, and established experimental protocols for its study.
Core Mechanisms of this compound Decomposition
This compound decomposition in aqueous solution primarily proceeds via two pathways: a slower pathway leading to the formation of oxygen and a faster, more dominant pathway resulting in the formation of chlorate.[1] The prevalence of each pathway is highly dependent on several factors, including pH, temperature, ionic strength, and the presence of catalysts.[2][3]
Decomposition to Chlorate and Chloride
The primary and generally faster route of this compound decomposition is its disproportionation to chloride (Cl⁻) and chlorate (ClO₃⁻).[1] This pathway is a second-order reaction with respect to the this compound concentration.[4][5] The overall stoichiometry of this reaction is:
3NaOCl(aq) → 2NaCl(aq) + NaClO₃(aq) [6]
This reaction is understood to occur in a two-step mechanism involving the formation of chlorite (B76162) (ClO₂⁻) as an intermediate.[5]
-
Slow Step: 2OCl⁻ → ClO₂⁻ + Cl⁻
-
Fast Step: ClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻
The first step, the formation of chlorite, is the rate-determining step.[4]
Decomposition to Oxygen and Chloride
A secondary, typically slower decomposition pathway results in the formation of oxygen gas and chloride ions.[1] This reaction is generally considered to be a minor contributor to overall this compound loss in the absence of specific catalysts.[7] The overall reaction is:
2NaOCl(aq) → 2NaCl(aq) + O₂(g) [6]
This pathway is significantly accelerated by the presence of transition metal ions.[2][7]
Factors Influencing this compound Decomposition
pH
The pH of the aqueous solution is a critical factor determining the stability of this compound and the dominant decomposition pathway. This compound exists in equilibrium with hypochlorous acid (HOCl):
HOCl(aq) ⇌ H⁺(aq) + OCl⁻(aq)
The pKa for this equilibrium is approximately 7.5. At pH values below 7.5, the more reactive and less stable hypochlorous acid is the predominant species. The rate of decomposition to chlorate is maximized at a pH of around 7, where the ratio of HOCl to OCl⁻ is 2:1.[8] In strongly alkaline conditions (pH > 11), the this compound ion (OCl⁻) is the dominant species, and the decomposition rate is significantly slower.[1]
Temperature
Temperature has a profound effect on the rate of this compound decomposition. An increase in temperature significantly accelerates the decomposition process, primarily favoring the formation of chlorate.[2][3] For every 10°C increase in temperature, the rate of decomposition can increase by a factor of approximately 3.5.[2]
Ionic Strength
The ionic strength of the solution, which is a measure of the total concentration of ions, also influences the rate of decomposition. An increase in ionic strength generally leads to an increased rate of decomposition to both chlorate and oxygen.[3][5]
Metal Ion Catalysis
Transition metal ions, such as copper, nickel, cobalt, and iron, can act as powerful catalysts for the decomposition of this compound, particularly for the pathway that produces oxygen.[2][3] The presence of even trace amounts of these metals can significantly increase the rate of oxygen evolution.[7]
Quantitative Data on this compound Decomposition
The following tables summarize key quantitative data related to the kinetics of this compound decomposition.
Table 1: Activation Energies for this compound Decomposition
| Compound | Decomposition Pathway | Activation Energy (Ea) | Reference |
| Sodium this compound | to Chlorate | 104 kJ/mol | [2] |
| Sodium this compound | to Chlorate | 102 kJ/mol | [2] |
| Calcium this compound | to Chlorate | 96.8 kJ/mol | [2][4] |
| Sodium this compound | Oxidation of Nitrite | 56-61 kJ/mol | [9] |
| Reactive Blue Dye | with Sodium this compound | 76.6 kJ/mol | [10] |
Table 2: Rate Constants for this compound Decomposition
| Reaction | Conditions | Rate Constant (k) | Reference |
| Ca(OCl)₂ Decomposition | 2nd Order | 6.67 x 10¹⁰ L/mol·s (Pre-exponential factor) | [4] |
| Oxidation of ClO₂ by OCl⁻ | T = 298 K, μ = 1.0 M NaClO₄ | 0.91 ± 0.02 M⁻¹s⁻¹ | [11] |
| Uncatalyzed Decomposition | 3rd Order (r_i=k_i[HOCl]²[OCl⁻]) | k_O₂ = 0.046 M⁻²s⁻¹ | [8] |
Experimental Protocols
Measurement of this compound Concentration
1. Iodometric Titration
This is a classic and widely used method for determining the concentration of this compound.
-
Principle: this compound ions react with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.[12][13][14][15]
-
Procedure:
-
An excess of potassium iodide solution and an acid (e.g., hydrochloric acid or sulfuric acid) are added to the diluted bleach solution.[12][16]
-
The liberated iodine is immediately titrated with a standard solution of sodium thiosulfate.[16]
-
As the endpoint approaches (the solution turns pale yellow), a few drops of starch indicator are added, turning the solution dark blue.[12]
-
The titration is continued dropwise until the blue color disappears.[12]
-
The concentration of this compound is calculated from the volume of sodium thiosulfate used.[12]
2. UV-Vis Spectrophotometry
This method provides a rapid and non-destructive way to measure this compound concentration.
-
Principle: this compound (OCl⁻) and hypochlorous acid (HOCl) have distinct absorbance maxima in the UV region of the electromagnetic spectrum. The this compound ion has an absorbance maximum at approximately 292 nm, while hypochlorous acid has a maximum at around 235 nm.[17] By measuring the absorbance at these wavelengths, the concentration of each species can be determined using the Beer-Lambert law.[17][18]
-
Procedure:
Measurement of Decomposition Products
1. Ion Chromatography for Chlorate and Chloride
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species.
-
Principle: A liquid sample is injected into an ion chromatograph, where it passes through an ion-exchange column. The different anions (Cl⁻, ClO₂⁻, ClO₃⁻) are separated based on their affinity for the stationary phase of the column. A conductivity detector is typically used for quantification.[19][20][21][22][23]
-
Procedure:
-
The ion chromatograph is calibrated using standard solutions of chloride, chlorite, and chlorate.[19]
-
The sample containing the decomposition products is filtered and injected into the IC system.
-
The separated ions are detected, and their concentrations are determined by comparing their peak areas to the calibration curves.[19]
-
2. Gas Chromatography for Oxygen
Gas chromatography (GC) can be used to measure the amount of oxygen produced during decomposition.
-
Principle: A sample of the gas evolved from the decomposition reaction is injected into a gas chromatograph. The components of the gas are separated as they pass through a column, and a thermal conductivity detector (TCD) or a mass spectrometer (MS) can be used to detect and quantify the oxygen.
-
Procedure:
-
The decomposition reaction is carried out in a sealed vessel with a headspace.
-
A sample of the headspace gas is withdrawn using a gas-tight syringe and injected into the GC.
-
The amount of oxygen is quantified by comparing the peak area to a calibration curve prepared with known amounts of oxygen.
-
Visualizations
Caption: Primary decomposition pathways of this compound in water.
Caption: General experimental workflow for studying this compound decomposition.
Caption: Key factors influencing the rate and pathways of this compound decomposition.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Sodium this compound - Wikipedia [en.wikipedia.org]
- 7. powellsolutions.com [powellsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- 13. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 14. michigan.gov [michigan.gov]
- 15. Redox Titration of this compound in Bleach Chemistry Tutorial [ausetute.com.au]
- 16. seniorchem.com [seniorchem.com]
- 17. cliniseptplus.com [cliniseptplus.com]
- 18. Quantification of Sodium this compound in Disinfectants | PerkinElmer [perkinelmer.com]
- 19. separationmethods.com [separationmethods.com]
- 20. GT Digital Repository [repository.gatech.edu]
- 21. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of High-Purity Sodium Hypochlorite for Laboratory Applications
Abstract: Sodium hypochlorite (NaOCl) is a powerful oxidizing and disinfecting agent with broad applications in research and development. However, commercial-grade solutions often contain significant impurities, such as sodium chloride, sodium chlorate (B79027), and metal catalysts, which can interfere with sensitive experimental protocols. This technical guide provides an in-depth overview of methodologies for synthesizing high-purity sodium this compound suitable for laboratory and pharmaceutical use. It details key synthesis routes, including the chlorination of soda, reaction of hypochlorous acid with sodium hydroxide (B78521), and electrochemical methods. Furthermore, this document provides detailed experimental protocols, summarizes critical data in tabular format, and outlines the primary pathways of decomposition and stabilization strategies.
Introduction to High-Purity Sodium this compound
Sodium this compound is the sodium salt of hypochlorous acid, with the chemical formula NaOCl.[1] While commonly known as the active ingredient in household bleach, its utility in a laboratory setting is contingent on its purity. Commercial production methods, such as passing chlorine gas into a cold dilute sodium hydroxide solution, inherently produce sodium chloride (NaCl) as a major by-product.[1][2] The presence of NaCl, along with potential metal ion contaminants and decomposition products like sodium chlorate (NaClO₃), can be detrimental in research applications by introducing confounding variables or poisoning catalysts.
The synthesis of high-purity NaOCl focuses on minimizing these impurities from the outset or removing them through purification steps. The inherent instability of NaOCl presents a significant challenge; it readily decomposes via two primary pathways, a process accelerated by heat, light, low pH, and the presence of metal ions.[1][3][4][5] Therefore, controlled reaction conditions and proper storage are paramount for maintaining the integrity of the final product.
Synthesis Methodologies for High-Purity Sodium this compound
Three primary methods are considered for the laboratory-scale synthesis of high-purity sodium this compound. The choice of method depends on the required purity level, available starting materials, and equipment.
2.1. Chlorination of Sodium Hydroxide This is the most common industrial method, adapted for laboratory use. It involves the disproportionation of chlorine gas bubbled through a cooled sodium hydroxide solution.[1][2]
-
Reaction: 2NaOH + Cl₂ → NaOCl + NaCl + H₂O[6]
-
Purity Considerations: This method always co-produces sodium chloride, which can be difficult to remove completely.[1] To maximize purity, cooling the reaction vessel to below 40°C (ideally 0-15°C) is critical to prevent the formation of sodium chlorate.[1][2][7] Subsequent purification via crystallization is necessary to separate the NaOCl from the NaCl by-product.
2.2. Reaction of Hypochlorous Acid with Sodium Hydroxide This method offers a direct route to high-purity sodium this compound by avoiding the initial formation of sodium chloride. It involves neutralizing a chloride-free solution of hypochlorous acid (HClO) with a concentrated solution of sodium hydroxide.[1]
-
Reaction: HClO + NaOH → NaOCl + H₂O
-
Purity Considerations: This is a superior method for achieving high purity. According to a 1966 patent, this process can be used to produce stable, solid sodium this compound dihydrate (NaOCl·2H₂O) by carefully excluding chloride ions, which are known to catalyze decomposition.[1]
2.3. Electrochemical Synthesis Electrochemical methods provide a modern, highly controllable route to produce high-purity NaOCl solution from simple, accessible raw materials like brine (a salt solution).[7][8]
-
Principle: An electric current is passed through a sodium chloride solution in an electrolytic cell. Chlorine is generated at the anode and sodium hydroxide at the cathode; these then react to form sodium this compound.[7][9]
-
Purity Considerations: This method can yield a product of very high purity, as the reaction conditions can be precisely controlled to minimize side reactions.[7][8] The use of ion-exchange membranes can further enhance purity by separating the anolyte and catholyte compartments, preventing unwanted ion migration.[7][10]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key characteristics of the primary synthesis methods for high-purity sodium this compound.
| Method | Core Principle | Primary By-products | Potential Purity | Key Considerations |
| Chlorination of NaOH | Disproportionation of chlorine in a caustic solution.[1] | Sodium Chloride (NaCl), Sodium Chlorate (NaClO₃) at high temperatures.[1][2] | Moderate to High (requires purification) | Requires stringent temperature control (<15°C) and a chlorine gas source.[2][7] |
| HClO + NaOH Reaction | Neutralization of chloride-free hypochlorous acid with sodium hydroxide.[1] | Minimal, primarily trace unreacted precursors. | Very High | Requires a source of pure, chloride-free hypochlorous acid.[1] |
| Electrochemical Synthesis | Electrolysis of a brine solution to generate reactive species in situ.[7][8] | Sodium Chloride (unreacted), Hydrogen gas. | High to Very High | Requires specialized electrolytic cell; efficiency depends on electrode materials and cell design.[7][8] |
Experimental Protocols
4.1. Protocol 1: Synthesis of High-Purity NaOCl·2H₂O via Hypochlorous Acid
This protocol is based on the principles described in a 1966 patent for producing a stable, solid form of sodium this compound.[1]
Materials:
-
Chloride-free hypochlorous acid (HClO) solution (e.g., 118 g/L)
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 40g in 100mL water)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum evaporator
-
Vacuum desiccator
Procedure:
-
Prepare a concentrated solution of NaOH and cool it to 0°C in an ice bath with constant stirring.
-
Slowly add the chloride-free HClO solution to the cold NaOH solution. The rate of addition should be controlled to maintain the reaction temperature at or near 0°C.
-
During the addition, some sodium chloride may precipitate if trace chlorides are present. If a precipitate forms, remove it by filtration.
-
Transfer the resulting solution to a vacuum evaporator.
-
Evaporate the solution under vacuum (1-2 mmHg) at a temperature of 40-50°C until crystals of sodium this compound dihydrate (NaOCl·2H₂O) form.[1]
-
Collect the crystals by filtration.
-
Dry the crystals under vacuum to yield a free-flowing, high-purity crystalline powder.
4.2. Protocol 2: Purity Analysis by Iodometric Titration
This is the standard method for determining the concentration of available chlorine in a sodium this compound solution.[11][12][13][14]
Materials:
-
Sodium this compound sample
-
Potassium iodide (KI), 10% solution
-
Acetic acid, 10% solution (or other suitable acid)
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution, 0.5%
-
Erlenmeyer flask, burette, pipettes
-
Distilled water
Procedure:
-
Accurately pipette a known volume of the sodium this compound sample into a 500 mL Erlenmeyer flask. Dilute with approximately 50 mL of distilled water.
-
Add 10 mL of 10% KI solution and 10 mL of 10% acetic acid to the flask.[12] Swirl to mix. The solution will turn a dark brown color due to the liberation of iodine.
-
ClO⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
-
-
Immediately titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution until the solution becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration dropwise with Na₂S₂O₃, swirling constantly, until the blue color completely disappears. This is the endpoint.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Record the volume of Na₂S₂O₃ consumed.
-
Calculate the concentration of sodium this compound. Each mL of 0.1 M sodium thiosulfate is equivalent to 0.003546 g of available chlorine.[13]
Stability and Storage
The stability of sodium this compound is critical for its effective use in the lab. Decomposition not only reduces its potency but also introduces impurities.
Table 2: Factors Affecting Sodium this compound Stability
| Factor | Effect on Stability | Recommended Condition for Lab Use |
| Concentration | Higher concentrations decompose more rapidly.[3][4] | Prepare solutions at the lowest effective concentration for the application. |
| Temperature | Decomposition rate increases with temperature; heat favors chlorate formation.[3][15] | Store solutions in a cool environment, ideally between 5-15°C.[15] |
| pH | Solutions are most stable at a high pH (11-13).[15][16] Acidity increases decomposition and release of toxic chlorine gas.[2][17] | Maintain a pH above 11 using a slight excess of NaOH.[3] |
| Light Exposure | UV light catalyzes decomposition into NaCl and oxygen.[3][15] | Store in opaque, tightly sealed containers (e.g., amber glass or HDPE).[3][15][18] |
| Metal Impurities | Ions of copper, iron, nickel, and cobalt are powerful decomposition catalysts.[3][15] | Use high-purity water (distilled or deionized) for synthesis and dilution; use inert containers. |
Mandatory Visualizations
Caption: Workflow for the synthesis of high-purity sodium this compound dihydrate.
Caption: The two primary decomposition pathways for sodium this compound.
Caption: Step-by-step workflow for purity analysis via iodometric titration.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]
- 3. forceflowscales.com [forceflowscales.com]
- 4. solenis.com [solenis.com]
- 5. labproinc.com [labproinc.com]
- 6. Amasci.net - Sodium this compound synthesis [amasci.net]
- 7. Recent progress in electrochemical synthesis of this compound and its future outlook - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00299K [pubs.rsc.org]
- 8. Recent progress in electrochemical synthesis of this compound and its future outlook - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Sodium this compound (NaClO) - Structure, Preparation and Uses [turito.com]
- 10. US20070138020A1 - Electrolytic process to produce sodium this compound using sodium ion conductive ceramic membranes - Google Patents [patents.google.com]
- 11. ttslaboratuvar.com [ttslaboratuvar.com]
- 12. scribd.com [scribd.com]
- 13. pharmapath.in [pharmapath.in]
- 14. michigan.gov [michigan.gov]
- 15. How To Stabilize Sodium this compound Solution?-Shine HOCl [hoclshine.com]
- 16. Stability of Free Available Chlorine Levels in Dilute Sodium this compound Solutions over a 6-Week Period - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. Stability and bactericidal activity of chlorine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of the Hypochlorite Ion in Aqueous Equilibrium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hypochlorite ion (OCl⁻), the active component of bleach and a potent antimicrobial and oxidizing agent, exhibits complex stability characteristics in aqueous solutions. A thorough understanding of its equilibrium and decomposition pathways is critical for its effective application in research, disinfection, and pharmaceutical manufacturing, where its reactivity can impact product stability and safety. This technical guide provides an in-depth analysis of the factors governing this compound stability, details experimental protocols for its evaluation, and presents key quantitative data to inform its handling and use.
Aqueous Equilibrium and Speciation
In aqueous solution, the this compound ion exists in equilibrium with hypochlorous acid (HOCl). This equilibrium is primarily governed by the pH of the solution.[1][2]
HOCl ⇌ H⁺ + OCl⁻
The pKa for this equilibrium is approximately 7.53.[3] Consequently, at a pH below 7.53, the equilibrium favors the formation of the more reactive and less stable hypochlorous acid. Conversely, at a pH above 7.53, the more stable this compound ion is the predominant species.[1][2] For optimal stability, a pH between 11 and 12 is recommended.[1]
Decomposition Pathways
The degradation of this compound in aqueous solution primarily proceeds through two main pathways:
-
Formation of Chlorate (B79027) and Chloride: This is the principal decomposition route, particularly at elevated temperatures.[1][4] The overall reaction is a disproportionation where this compound is simultaneously oxidized and reduced.[5] 3NaOCl → 2NaCl + NaClO₃ [4]
-
Formation of Oxygen and Chloride: This pathway is significantly influenced by the presence of catalytic metal ions and exposure to light.[1][4] 2NaOCl → 2NaCl + O₂ [4]
The formation of chlorate is generally the faster of the two decomposition pathways.[6]
Factors Influencing Stability
Several factors critically influence the rate of this compound decomposition:
| Factor | Effect on Stability | Summary of Quantitative Data |
| pH | High pH (>11) significantly increases stability by favoring the this compound ion over the less stable hypochlorous acid.[1][4][7] Lowering the pH accelerates decomposition. | Optimal stability is achieved at a pH between 10.5 and 11.5.[4][8] |
| Temperature | Higher temperatures dramatically accelerate decomposition, primarily favoring the formation of chlorate.[4][6] | The decomposition rate of a 12.5% sodium this compound solution increases by a factor of approximately 3.5 for every 10°C rise in temperature.[6] Storing at 60°F (15.6°C) is ideal if decomposition is a concern.[6] A 1.25% solution at 25°C is predicted to lose 10% of its strength in 660 days, while at 35°C, this occurs in 171 days.[5] |
| Concentration | Higher concentrations of this compound lead to a faster rate of decomposition.[4][6][7] | Solutions containing less than 7.5% available chlorine are the most stable for long-term storage (>30 days).[7] A 12.5% solution can decompose to around 10% within a week under optimal conditions.[7] |
| Catalytic Impurities | Transition metal ions, such as copper (Cu²⁺), iron (Fe³⁺), nickel (Ni²⁺), and cobalt (Co²⁺), act as powerful catalysts for the decomposition of this compound to oxygen and chloride.[4][8] | Copper and iron concentrations should be kept below 0.5 ppm and 1 ppm, respectively, in the final bleach product.[4] |
| Light Exposure | Ultraviolet (UV) light accelerates the decomposition of this compound.[4] | Storing solutions in opaque or amber-colored containers significantly reduces light-induced degradation.[4] Modern packaging with polyethylene (B3416737) bottles has largely mitigated this issue.[4] |
| Ionic Strength | Increased ionic strength can accelerate the rate of decomposition.[9][10] | The effect is more pronounced at higher ionic strengths (above ~0.8).[10] |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound solutions, a well-defined experimental protocol is essential.
Sample Preparation and Storage
-
Solution Preparation: Prepare this compound solutions of the desired concentration using deionized water. If investigating the effect of pH, adjust the pH using sodium hydroxide (B78521) or a suitable buffer system. For studies on catalytic effects, spike solutions with known concentrations of metal salts.
-
Storage Conditions: Store the prepared solutions in tightly sealed containers made of a material that does not interact with this compound (e.g., amber glass, high-density polyethylene).[11] Place the containers in a temperature-controlled environment (e.g., incubator or water bath) and, if studying the effect of light, either expose them to a controlled light source or keep them in the dark.
Analytical Methodology: Iodometric Titration
Iodometric titration is a standard and reliable method for determining the concentration of available chlorine in this compound solutions.[12][13][14]
Principle: The method is based on the oxidation of iodide (I⁻) to iodine (I₂) by this compound in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reactions:
-
NaOCl + 2KI + 2HCl → I₂ + NaCl + 2KCl + H₂O
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Procedure:
-
Sample Dilution: Accurately dilute a known volume of the this compound solution with deionized water to bring the concentration into a suitable range for titration.[13]
-
Reaction: In an Erlenmeyer flask, add a measured volume of the diluted sample to an excess of potassium iodide (KI) solution and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid).[14][15]
-
Titration: Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate.
-
Endpoint Detection: As the titration proceeds, the brown color of the iodine will fade. When it becomes a pale yellow, add a few drops of starch indicator solution. This will form a deep blue-black complex with the remaining iodine. Continue the titration dropwise until the blue color disappears, which indicates the endpoint.[14]
-
Calculation: The concentration of available chlorine can be calculated from the volume of sodium thiosulfate used, its concentration, and the initial volume of the this compound sample.
Alternative Analytical Method: Spectrophotometry
Spectrophotometric methods offer a faster alternative for determining this compound concentration by measuring the absorbance of the solution at a specific wavelength.[12][16]
Visualizing this compound Chemistry
Aqueous Equilibrium Pathway
Caption: pH-dependent equilibrium between hypochlorous acid and the this compound ion.
Decomposition Pathways Workflow
Caption: Major decomposition pathways of the this compound ion in aqueous solution.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for assessing this compound stability.
Implications for Drug Development
In the context of drug development and manufacturing, the inherent instability of this compound solutions necessitates careful consideration:
-
Disinfectant Efficacy: The concentration of available chlorine must be regularly monitored to ensure that disinfectant solutions remain effective.[12]
-
Material Compatibility: The corrosive nature of this compound and its decomposition products can affect the integrity of manufacturing equipment.
-
Product Stability: Residual this compound can react with and degrade active pharmaceutical ingredients (APIs) and excipients, impacting the quality, safety, and efficacy of the final drug product.
-
Byproduct Formation: The reaction of this compound with organic molecules can lead to the formation of chlorinated byproducts, which may be toxic and require careful control and monitoring.[17][18]
Conclusion
The stability of the this compound ion in aqueous solutions is a multifaceted issue governed by a delicate balance of chemical equilibria and influenced by a range of environmental factors. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles is paramount for the reliable and safe use of this compound-based solutions. By controlling parameters such as pH, temperature, and exposure to catalysts, and by implementing robust analytical monitoring, the efficacy and safety of processes involving this compound can be ensured.
References
- 1. Sodium this compound - Wikipedia [en.wikipedia.org]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 4. forceflowscales.com [forceflowscales.com]
- 5. ascelibrary.com [ascelibrary.com]
- 6. hillbrothers.com [hillbrothers.com]
- 7. solenis.com [solenis.com]
- 8. scribd.com [scribd.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. DECOMPOSITION OF SODIUM this compound: THE UNCATALYZED REACTION | Semantic Scholar [semanticscholar.org]
- 11. Stability of sodium this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ttslaboratuvar.com [ttslaboratuvar.com]
- 13. kbcc.cuny.edu [kbcc.cuny.edu]
- 14. seniorchem.com [seniorchem.com]
- 15. pharmapath.in [pharmapath.in]
- 16. Titrimetric and photometric methods for determination of this compound in commercial bleaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Sodium this compound as a selective oxidant for organic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Impact of Sodium Hypochlorite on Nucleic Acid Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a potent oxidizing and antimicrobial agent widely utilized in laboratory and clinical settings for disinfection and sterilization. Its high reactivity, however, extends to biomolecules, including nucleic acids. Understanding the precise effects of sodium this compound on DNA and RNA is critical for researchers in fields ranging from molecular biology to drug development, as unintended nucleic acid damage can significantly impact experimental outcomes and cellular viability. This technical guide provides a comprehensive overview of the mechanisms by which sodium this compound alters nucleic acid structures, methods for detecting and quantifying this damage, and the cellular signaling pathways that are consequently activated.
Mechanisms of Sodium this compound-Induced Nucleic Acid Damage
Sodium this compound in aqueous solution exists in equilibrium with hypochlorous acid (HOCl), a strong oxidizing agent. The interaction of NaOCl/HOCl with nucleic acids is multifaceted, leading to a range of structural and chemical modifications.
Denaturation of Secondary Structures
Sodium this compound disrupts the hydrogen bonds that hold the double helix of DNA and the secondary structures of RNA together.[1][2] This denaturation leads to the separation of strands in double-stranded nucleic acids and the unfolding of complex RNA structures.[1][2] The presence of a stable double-stranded structure in DNA can slow down the chemical reaction with sodium this compound compared to single-stranded nucleic acids or individual nucleotides.[3]
Chemical Modification of Nitrogenous Bases
The primary mechanism of NaOCl-induced damage is the chemical modification of the nitrogenous bases (purines and pyrimidines). This occurs through two main processes:
-
Chlorination: this compound can directly chlorinate the nitrogenous bases, forming chlorinated derivatives such as 5-chlorocytosine.[4] This process can lead to the destruction of the nitrogenous base ring structures.[3]
-
Oxidation: As a powerful oxidizing agent, sodium this compound generates reactive oxygen species (ROS) that cause oxidative damage to the bases.[5][6] A major product of this oxidative damage is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-OHdG), a well-established marker of oxidative stress.[7]
Strand Breakage
The chemical modifications and oxidative stress induced by sodium this compound can lead to the cleavage of the phosphodiester backbone of both DNA and RNA, resulting in single-strand and double-strand breaks.[5][8] This fragmentation of nucleic acids is a significant contributor to the loss of genetic information and cytotoxicity.
Quantitative Analysis of Nucleic Acid Damage
The extent of nucleic acid damage induced by sodium this compound is dependent on its concentration and the duration of exposure. The following tables summarize quantitative data from various studies.
Table 1: Effect of Sodium this compound Concentration on DNA Integrity
| NaOCl Concentration (% w/w) | Method | Observation | Reference |
| 0.01 | Qubit Fluorometer, qPCR, Agarose (B213101) Gel, Agilent TapeStation | DNA detectable | [9] |
| 0.05 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA detectable | [9] |
| 0.1 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA detectable, but at a reduced concentration | [9] |
| 0.5 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA not detectable | [9] |
| 1.0 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA not detectable | [9] |
| 5.0 | Qubit Fluorometer, qPCR, Agarose Gel, Agilent TapeStation | DNA not detectable | [9] |
Table 2: Cytotoxicity of Sodium this compound on Human Cell Lines
| Cell Line | NaOCl Concentration (%) | Exposure Time | Cell Viability (%) | Reference |
| HaCaT (Keratinocytes) | 0.25 | 10 s | Statistically significant reduction | [7] |
| HaCaT (Keratinocytes) | 0.5 | 10 s | 14 | [7] |
| HaCaT (Keratinocytes) | 0.5 | 30 s | 9.5 | [7] |
| HaCaT (Keratinocytes) | 0.5 | 60 s | 9.13 | [7] |
| HGF (Gingival Fibroblasts) | 0.5 | 10 s | 63.5 | [7] |
| HGF (Gingival Fibroblasts) | 0.5 | 30 s | 46.9 | [7] |
| HGF (Gingival Fibroblasts) | 0.5 | 60 s | 24.7 | [7] |
| Fibroblasts | 2.5 | 2 and 4 hours | Cytotoxic at 0.05% and 0.1% dilutions | [1] |
| SHED | 0.05 (0.5 mg/ml) | 24 hours | 28 | [10] |
Cellular Signaling Pathways Activated by Sodium this compound-Induced Nucleic Acid Damage
The damage inflicted upon nucleic acids by sodium this compound triggers a complex network of cellular signaling pathways aimed at either repairing the damage or initiating programmed cell death (apoptosis).
DNA Damage Response (DDR) Pathway
The presence of DNA strand breaks and modified bases activates the DNA Damage Response (DDR) pathway. Key kinases in this pathway, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are recruited to the sites of damage.[11] They, in turn, phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, which leads to cell cycle arrest, allowing time for DNA repair.
NF-κB Signaling Pathway
Sodium this compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene expression. Sodium this compound can oxidize and inactivate the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive state.[12]
p53 and MAPK Signaling Pathways
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. Following damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. The activation of p53 can be mediated by the ATM/ATR kinases.
Mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, are also activated in response to cellular stress, including oxidative stress induced by sodium this compound. These pathways can contribute to the decision between cell survival and apoptosis.
Experimental Protocols for Assessing Nucleic Acid Damage
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control samples.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Agarose Gel Electrophoresis for DNA/RNA Degradation
This technique separates nucleic acid fragments based on their size, allowing for a qualitative assessment of degradation.
Methodology:
-
Sample Preparation: Extract DNA or RNA from treated and control cells. Mix the nucleic acid samples with a loading dye.
-
Gel Preparation: Prepare an agarose gel of an appropriate concentration (e.g., 1%) in an electrophoresis buffer (e.g., TAE or TBE).
-
Loading: Load the samples into the wells of the agarose gel. Include a DNA or RNA ladder for size reference.
-
Electrophoresis: Apply an electric field across the gel to separate the nucleic acid fragments. Smaller fragments will migrate faster through the gel matrix.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the bands under UV or blue light. Intact nucleic acids will appear as distinct bands, while degraded nucleic acids will appear as a smear.
ELISA for 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of 8-OHdG, a marker of oxidative DNA damage.
Methodology:
-
DNA Extraction and Digestion: Isolate DNA from the samples and enzymatically digest it into single nucleosides.
-
Coating: Coat a microplate with an antibody specific for 8-OHdG.
-
Sample Incubation: Add the digested DNA samples and 8-OHdG standards to the wells and incubate.
-
Competition: During incubation, the 8-OHdG in the sample will compete with a labeled 8-OHdG conjugate for binding to the antibody.
-
Washing and Detection: Wash the plate to remove unbound components. Add a substrate that reacts with the enzyme on the conjugate to produce a colorimetric signal.
-
Quantification: Measure the absorbance of the wells using a microplate reader and determine the concentration of 8-OHdG in the samples by comparing to the standard curve.
Conclusion
Sodium this compound is a highly effective disinfectant, but its reactivity poses a significant threat to the integrity of nucleic acids. The damage it inflicts, through denaturation, chemical modification, and strand breakage, can have profound consequences on cellular function and experimental results. Researchers and drug development professionals must be cognizant of these effects and employ appropriate analytical methods to assess and mitigate nucleic acid damage. Understanding the cellular signaling pathways activated in response to this damage provides valuable insights into the mechanisms of cytotoxicity and the cellular stress response. This guide serves as a foundational resource for navigating the complexities of sodium this compound's interaction with DNA and RNA.
References
- 1. actaodontologicalat.com [actaodontologicalat.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Investigating the Efficacy of DNA Damage with Bleach in Forensic Labor" by Alyssa Tuccinardi [digitalcommons.newhaven.edu]
- 6. sddcleanwater.org [sddcleanwater.org]
- 7. In-Vitro Safety Evaluation of Sodium this compound (NaOCl) as Part of Step 2 and Maintenance Therapy Protocols in Patients with Periodontitis Stages III-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Assessment of the Influence of Various Concentrations of Sodium this compound on Stem Cell Derived From Human Exfoliated Deciduous Teeth (SHED) Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical this compound ameliorates NF-κB–mediated skin diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties of Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) is the crystalline, hydrated form of sodium this compound, a compound widely recognized for its potent oxidizing and disinfecting properties. Unlike its anhydrous counterpart, which is highly unstable and explosive, the pentahydrate form offers significantly greater stability, making it a safer and more manageable reagent for a variety of applications in research and industrial settings.[1] This guide provides an in-depth overview of the core chemical properties of sodium this compound pentahydrate, presenting quantitative data, experimental methodologies, and key reaction pathways to support its use in scientific research and drug development.
Physicochemical Properties
Sodium this compound pentahydrate presents as a pale greenish-yellow crystalline solid.[1][2] It is the stable form of sodium this compound, containing approximately 44% NaOCl by weight.[2][3] This crystalline structure minimizes the risks associated with the anhydrous form, which is prone to explosive decomposition.[1]
| Property | Value | Reference(s) |
| Molecular Formula | NaOCl·5H₂O | [1][4] |
| Molecular Weight | 164.52 g/mol | [1][5] |
| Appearance | Pale greenish-yellow orthorhombic crystals | [1][2] |
| Melting Point | 18-27 °C (decomposes above 30 °C) | [1][2][6] |
| Solubility in Water | 29.3 g/100 mL (at 0 °C) | [2][7] |
| Active Chlorine Content | Approximately 39-44% | [1] |
| Density | 1.11 g/cm³ | [2][6] |
| Cl–O Bond Length | 1.686 Å | [2] |
Stability and Decomposition
The stability of sodium this compound pentahydrate is a key advantage over the anhydrous form. It is stable when stored under refrigeration (below 7-10°C).[1][8] At room temperature, it decomposes rapidly.[2] One study reported only 1% decomposition after 360 days when stored at 7°C.[2] The decomposition of sodium this compound in solution is known to be accelerated by factors such as heat, light, and the presence of certain metal ions. The primary decomposition pathway involves the formation of sodium chloride and sodium chlorate.[8]
Caption: Decomposition of sodium this compound yields sodium chloride and sodium chlorate.
Chemical Reactivity and Applications in Organic Synthesis
Sodium this compound pentahydrate is a versatile oxidizing and chlorinating agent in organic synthesis. Its solid form allows for more precise stoichiometric control compared to aqueous solutions.[1]
Oxidation of Alcohols
A significant application is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This can be achieved with or without catalysts.[3] TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a commonly used catalyst for these transformations.[3][9]
Caption: General workflow for the oxidation of alcohols using NaOCl·5H₂O.
Other Synthetic Applications
Beyond alcohol oxidation, sodium this compound pentahydrate is utilized in a range of other transformations, including:
-
Oxidation of sulfides to sulfoxides or sulfones.[3]
-
Glycol cleavage .[3]
-
Synthesis of N-sulfonyloxaziridines .[3]
-
Oxidative dearomatization of phenols .[3]
-
Chlorination of alkenes .[10]
Experimental Protocols
Synthesis of Sodium this compound Pentahydrate
A common laboratory-scale synthesis involves the reaction of chlorine gas with a concentrated sodium hydroxide (B78521) solution at a controlled temperature.[1][11]
Materials:
-
Concentrated sodium hydroxide solution
-
Chlorine gas
-
Ice bath
Procedure:
-
Cool a concentrated solution of sodium hydroxide in an ice bath.
-
Bubble chlorine gas through the cold sodium hydroxide solution. The reaction is exothermic and the temperature should be maintained below a certain threshold to favor the formation of this compound over chlorate.
-
Continue the addition of chlorine gas until the desired concentration of sodium this compound is reached.
-
The resulting solution is then cooled further to induce the crystallization of sodium this compound pentahydrate.[1]
-
The crystals can be collected by filtration.[11]
Caption: Simplified workflow for the synthesis of NaOCl·5H₂O.
TEMPO-Catalyzed Oxidation of a Secondary Alcohol
The following is a representative protocol for the oxidation of a secondary alcohol to a ketone.
Materials:
-
Secondary alcohol
-
Sodium this compound pentahydrate (NaOCl·5H₂O)
-
TEMPO
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)
-
Organic solvent (e.g., dichloromethane)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the secondary alcohol, TEMPO, and the phase-transfer catalyst in the organic solvent.
-
Cool the mixture in an ice bath.
-
Add sodium this compound pentahydrate portion-wise while monitoring the reaction progress (e.g., by TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by a suitable method, such as column chromatography.
Safety and Handling
Sodium this compound pentahydrate is a strong oxidizing agent and is corrosive.[5][12] It may intensify fire.[5] Contact with acids liberates toxic chlorine gas.[2] It is also harmful if swallowed and causes severe skin burns and eye damage.[5][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12][13] Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, organic compounds, and metals.[14][15]
Conclusion
Sodium this compound pentahydrate is a valuable reagent that offers the powerful oxidizing and chlorinating properties of this compound in a more stable and manageable crystalline form. Its utility in organic synthesis is well-documented, providing efficient and often environmentally benign pathways to a variety of functional group transformations. A thorough understanding of its chemical properties, stability, and safe handling procedures is essential for its effective and safe utilization in research and development.
References
- 1. Sodium this compound Pentahydrate|Stable Solid Reagent [benchchem.com]
- 2. Sodium this compound - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Sodium this compound Pentahydrate | CymitQuimica [cymitquimica.com]
- 5. Sodium this compound pentahydrate | ClH10NaO6 | CID 23700086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium this compound Formula: Properties, Uses [pw.live]
- 7. Sodium this compound | NaClO | CID 23665760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nikkeikin.com [nikkeikin.com]
- 9. Sodium this compound [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carbonfree.cc [carbonfree.cc]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. forceflowscales.com [forceflowscales.com]
Structural Analysis of the Hypochlorite Ion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The hypochlorite ion (ClO⁻), the active component in bleach and a potent antimicrobial agent, plays a crucial role in disinfection, sanitation, and innate immune responses. Despite its ubiquity for over two centuries, a detailed structural understanding, particularly in the solid state, has only recently been achieved. This guide provides a comprehensive technical overview of the structural and spectroscopic properties of the this compound ion, intended for professionals in research and drug development. It consolidates data on its molecular geometry, bonding, and spectroscopic signatures, and outlines key experimental protocols for its characterization.
Molecular Geometry and Electronic Structure
The this compound ion is a simple diatomic oxyanion consisting of one chlorine atom and one oxygen atom with an overall charge of -1.[1] Its structural properties can be understood through several theoretical models.
1.1 Lewis Structure and VSEPR Theory The Lewis structure for the this compound ion involves a single covalent bond between the chlorine and oxygen atoms. To satisfy the octet rule for both atoms, there are three lone pairs of electrons on the chlorine atom and three on the oxygen atom.[2][3] The total count of valence electrons is 14 (7 from Cl, 6 from O, and 1 for the negative charge).[4][5]
As a diatomic species, the molecular geometry of the this compound ion is inherently linear .[6][7]
1.2 Molecular Orbital (MO) Theory A qualitative molecular orbital diagram describes the bonding in the heteronuclear diatomic ClO⁻ ion. The atomic orbitals of chlorine (3s, 3p) and oxygen (2s, 2p) combine to form sigma (σ) and pi (π) molecular orbitals. The interaction involves the 3p orbitals of chlorine and the 2p orbitals of oxygen. All molecular orbitals are filled except for the highest-energy σ* antibonding orbital. This configuration results in a calculated bond order of 1 , which is consistent with the single bond depicted in its Lewis structure.[8][9]
1.3 Hybridization The hybridization of both the chlorine and oxygen atoms in the this compound ion can be described as sp³ .[7][9][10] Considering either atom as the central one, the presence of one bonding pair and three lone pairs results in a tetrahedral electron geometry, leading to sp³ hybridization.[7][10]
Quantitative Structural and Spectroscopic Data
Recent advancements in crystallography have provided precise quantitative data on the structure of the this compound ion in its solid salt form.
2.1 Crystallographic Data For many years, the crystal structure of solid this compound salts remained uncharacterized. Recent single-crystal X-ray diffraction studies on sodium this compound pentahydrate (NaOCl·5H₂O) have provided the first definitive structural parameters in the solid state.[11]
| Parameter | Value | Experimental Method |
| Molecular Formula | ClO⁻ | - |
| Molecular Geometry | Linear | VSEPR Theory |
| Electron Geometry | Tetrahedral (around each atom) | VSEPR Theory |
| Bond Order | 1 | Molecular Orbital Theory[8][9] |
| Cl-O Bond Length | 1.69 Å (169 pm) | Single-Crystal X-ray Diffraction[1][11] |
2.2 Spectroscopic Data Spectroscopic techniques are vital for characterizing the this compound ion, especially in aqueous solutions where it is most commonly used.
| Spectroscopy Type | Peak/Band (cm⁻¹ or nm) | Assignment |
| Raman Spectroscopy | ~713 cm⁻¹ | Cl-O Symmetric Stretch[12][13] |
| UV-Vis Spectroscopy | ~292 nm | n→π* electronic transition[14][15][16] |
The UV-Vis absorption peak is pH-dependent. The this compound ion (ClO⁻) has a maximum absorption at approximately 292 nm, while its conjugate acid, hypochlorous acid (HOCl), absorbs at around 235-240 nm.[14][16]
Diagrams and Visualizations
3.1 Valence Shell Electron Pair Repulsion (VSEPR) Logic
Caption: Logical flow from electron pair analysis to molecular geometry for ClO⁻.
3.2 Molecular Orbital Diagram of ClO⁻
Caption: Qualitative MO diagram for the this compound ion (ClO⁻).
3.3 Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for determining the crystal structure of a this compound salt.
Experimental Protocols
4.1 Protocol: Synthesis and Crystallization of Sodium this compound Pentahydrate (NaOCl·5H₂O)
This protocol is a generalized summary for producing crystals suitable for analysis.
-
Reaction Setup: Prepare a concentrated solution of sodium hydroxide (B78521) (NaOH). In a controlled environment (fume hood), bubble chlorine gas (Cl₂) through the cooled NaOH solution. The temperature should be maintained below 25°C to prevent the formation of sodium chlorate.[17]
-
Precipitation: As the reaction proceeds, sodium chloride (NaCl), which is poorly soluble in concentrated NaOH, will precipitate.[17]
-
Filtration: Remove the precipitated NaCl via vacuum filtration to yield a highly concentrated sodium this compound solution.[17]
-
Crystallization: Transfer the filtrate to a clean vessel and cool it in a refrigerator or cold room. Crystals of NaOCl·5H₂O will form over several days.[17]
-
Isolation: Isolate the greenish-yellow crystals by vacuum filtration. The resulting crystals must be stored under refrigeration as they are unstable at room temperature.[11][17][18]
4.2 Protocol: Raman Spectroscopy of Aqueous this compound
-
Sample Preparation: Prepare an aqueous solution of sodium this compound of known concentration. If pH-dependent studies are required, adjust the pH using appropriate buffers.
-
Instrumentation Setup:
-
Data Acquisition:
-
Acquire a spectrum of the solvent (water or buffer) to be used for background subtraction.
-
Acquire the Raman spectrum of the this compound solution. Set acquisition parameters (laser power, exposure time, number of accumulations) to achieve an adequate signal-to-noise ratio while avoiding sample degradation or excessive fluorescence.
-
-
Data Analysis: Subtract the solvent spectrum from the sample spectrum. Identify and analyze the characteristic Cl-O stretching peak around 713 cm⁻¹.[13]
4.3 Protocol: UV-Vis Spectroscopy for Quantitative Analysis
-
Preparation of Standards: Prepare a series of standard solutions of sodium this compound with known concentrations by serial dilution from a stock solution.[21]
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from approximately 200 nm to 400 nm.[14]
-
Use matched 1 cm path length quartz cuvettes.
-
-
Measurement:
-
Fill a cuvette with the blank solution (deionized water or buffer) and place it in the reference beam path. Use the same blank to zero the instrument (autozero).
-
Measure the absorbance of each standard solution, ensuring the cuvette is clean and properly oriented.
-
Measure the absorbance of the unknown sample solution.
-
-
Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for ClO⁻, which is approximately 292 nm.[15][21]
-
Construct a calibration curve by plotting the absorbance at 292 nm versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve, using the Beer-Lambert law (A = εbc).[21]
-
4.4 Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: No specific preparation is needed for aqueous solutions. The sample can be directly applied to the ATR crystal.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Ensure the ATR crystal is clean before analysis.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, dry ATR crystal.
-
Apply a small drop of the this compound solution to the crystal, ensuring complete coverage.
-
Collect the sample spectrum. Typically, multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will show bands from both water and the solute. While water has strong IR absorption, the Cl-O stretch of this compound can be identified. This technique is particularly useful for observing changes in other molecules (like proteins or organic matter) upon reaction with this compound.[22][23]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Page loading... [guidechem.com]
- 7. topblogtenz.com [topblogtenz.com]
- 8. brainly.com [brainly.com]
- 9. Hybridization of Chlorine in this compound ion is/are [infinitylearn.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sodium this compound - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cliniseptplus.com [cliniseptplus.com]
- 15. Elucidation of composition of chlorine compounds in acidic sodium chlorite solution using ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. WO2018105485A1 - Sodium this compound pentahydrate crystal powder, production method therefor, and aqueous solution of sodium this compound using same - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Effects of concentrations and exposure times of sodium this compound on dentin deproteination: attenuated total reflection Fourier transform infrared spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Preparation of Sodium Hypochlorite Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for preparing sodium hypochlorite (NaOCl) solutions. It details the fundamental chemical principles, outlines industrial and laboratory-scale production protocols, and offers a comparative analysis of the primary synthesis routes. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the synthesis, handling, and analysis of sodium this compound solutions.
Introduction
Sodium this compound is a widely utilized chemical compound, best known for its disinfectant and bleaching properties. In scientific and pharmaceutical contexts, it serves as a key reagent in various applications, including surface sterilization, wastewater treatment, and organic synthesis. The efficacy and stability of sodium this compound solutions are highly dependent on their preparation method and storage conditions. This guide explores the most common and effective methods for its preparation.
Core Preparation Methodologies
There are three primary methods for the preparation of sodium this compound solutions:
-
Chlorination of Sodium Hydroxide (B78521): This is the most common industrial method, often referred to as the Hooker process. It involves the reaction of chlorine gas with a cold, dilute aqueous solution of sodium hydroxide.
-
Electrolysis of Brine: This method, also known as the chloralkali process, involves the electrolysis of an aqueous solution of sodium chloride (brine). It is frequently used for on-site generation of sodium this compound for disinfection purposes.
-
Reaction of Calcium this compound with Sodium Carbonate: This is a more traditional method that involves a double displacement reaction between calcium this compound and sodium carbonate to produce sodium this compound and a precipitate of calcium carbonate.
A less common method involves the reaction of ozone with sodium chloride.[1]
Comparative Analysis of Preparation Methods
The choice of preparation method depends on various factors, including the desired scale of production, purity requirements, cost-effectiveness, and available infrastructure. The following table summarizes the key quantitative parameters for each of the three primary methods.
| Parameter | Chlorination of Sodium Hydroxide | Electrolysis of Brine (On-site) | Reaction of Calcium this compound with Sodium Carbonate |
| Typical Yield | >95% (based on chlorine) | Variable, dependent on cell design and operating parameters | High, dependent on stoichiometry and filtration efficiency |
| Product Concentration | 5% - 16% (w/w) NaOCl | 0.5% - 1.0% (w/w) NaOCl | Variable, typically lower concentrations |
| Primary Byproducts | Sodium chloride (NaCl) | Hydrogen gas (H₂), Sodium chloride (NaCl) | Calcium carbonate (CaCO₃), Calcium chloride (CaCl₂) |
| Key Impurities | Sodium chloride, Sodium chlorate (B79027) (NaClO₃) | Sodium chloride, Sodium chlorate (NaClO₃) | Unreacted starting materials, calcium salts |
| Energy Consumption | Low (exothermic reaction) | High (requires electricity for electrolysis) | Low |
| Relative Cost | Low for large-scale industrial production | Higher initial capital cost, lower operating cost for consumables | Moderate, depends on raw material costs |
Experimental Protocols
Method 1: Chlorination of Sodium Hydroxide (Laboratory Scale)
This protocol describes the laboratory-scale synthesis of a sodium this compound solution by bubbling chlorine gas through a sodium hydroxide solution.[2]
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Distilled or deionized water
-
Chlorine gas (Cl₂)
-
Ice bath
-
Gas dispersion tube (sparger)
-
Reaction flask (e.g., a three-necked flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
pH meter or pH indicator strips
-
Fume hood
Procedure:
-
Prepare the Sodium Hydroxide Solution: In a fume hood, dissolve a calculated amount of sodium hydroxide in cold distilled water to achieve the desired concentration (e.g., a 2 M solution). The dissolution of NaOH is exothermic, so it is crucial to cool the solution in an ice bath.
-
Set up the Reaction Apparatus: Place the reaction flask in an ice bath on a magnetic stirrer. Add the chilled sodium hydroxide solution to the flask. Insert a gas dispersion tube connected to a chlorine gas source into one neck of the flask, ensuring the tip is submerged in the solution. In another neck, place a pH probe or have a means to periodically sample the solution to check the pH. The third neck can be fitted with a gas outlet leading to a scrubber (e.g., a solution of sodium thiosulfate) to neutralize any unreacted chlorine gas.
-
Chlorination: While vigorously stirring the sodium hydroxide solution and maintaining the temperature below 20°C (ideally between 10-15°C to minimize chlorate formation), slowly bubble chlorine gas through the solution.
-
Monitor the Reaction: Periodically monitor the pH of the solution. The reaction consumes hydroxide ions, causing the pH to decrease. Continue bubbling chlorine gas until the pH of the solution reaches approximately 11-12. Maintaining a pH above 11 is crucial for the stability of the resulting sodium this compound solution.
-
Completion and Storage: Once the desired pH is reached, stop the flow of chlorine gas. The resulting solution is an aqueous solution of sodium this compound and sodium chloride. Store the solution in a tightly sealed, opaque container in a cool, dark place to minimize decomposition.
Chemical Reaction:
2NaOH(aq) + Cl₂(g) → NaOCl(aq) + NaCl(aq) + H₂O(l)[3]
Method 2: Electrolysis of Brine (Bench-top Scale)
This protocol outlines the preparation of a sodium this compound solution through the electrolysis of a sodium chloride solution using a simple bench-top electrolytic cell.[4][5]
Materials:
-
Sodium chloride (NaCl)
-
Distilled or deionized water
-
DC power supply
-
Electrolytic cell (undivided)
-
Anode (e.g., graphite (B72142) or dimensionally stable anode like titanium coated with a mixed metal oxide)
-
Cathode (e.g., stainless steel or graphite)
-
Voltmeter and Ammeter
Procedure:
-
Prepare the Brine Solution: Dissolve a known concentration of sodium chloride in distilled water (e.g., 3-5% w/v).
-
Assemble the Electrolytic Cell: Place the anode and cathode in the electrolytic cell containing the brine solution. Ensure the electrodes are parallel and at a fixed distance from each other. Connect the electrodes to the DC power supply, with the anode connected to the positive terminal and the cathode to the negative terminal.
-
Electrolysis: Turn on the DC power supply and adjust the voltage and current to the desired levels. The optimal current density will depend on the electrode materials and cell design. During electrolysis, chlorine gas is produced at the anode, and hydrogen gas and hydroxide ions are produced at the cathode.
-
Formation of Sodium this compound: The chlorine gas and hydroxide ions react in the undivided cell to form this compound ions. The overall reaction is: NaCl(aq) + H₂O(l) → NaOCl(aq) + H₂(g)
-
Monitor and Control: Monitor the temperature of the electrolyte, as the process generates heat. If necessary, use a cooling bath to maintain the temperature below 40°C to minimize the formation of sodium chlorate. The duration of electrolysis will determine the final concentration of the sodium this compound solution.
-
Termination and Storage: After the desired electrolysis time, turn off the power supply. The resulting solution contains sodium this compound and unreacted sodium chloride. Store the solution in a well-ventilated area in a sealed, opaque container.
Electrode Reactions:
-
Anode: 2Cl⁻(aq) → Cl₂(g) + 2e⁻
-
Cathode: 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)
Overall Reaction in Solution:
Cl₂(g) + 2OH⁻(aq) → OCl⁻(aq) + Cl⁻(aq) + H₂O(l)
Method 3: Reaction of Calcium this compound with Sodium Carbonate
This method relies on the precipitation of calcium carbonate to leave sodium this compound in the solution.[6][7]
Materials:
-
Calcium this compound (Ca(OCl)₂)
-
Sodium carbonate (Na₂CO₃)
-
Distilled or deionized water
-
Beakers or flasks
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Prepare Solutions: Prepare separate aqueous solutions of calcium this compound and sodium carbonate. The concentrations should be calculated based on the stoichiometry of the reaction.
-
Reaction: Slowly add the sodium carbonate solution to the calcium this compound solution while stirring continuously. A white precipitate of calcium carbonate will form.
-
Completion of Precipitation: Continue stirring for a period to ensure the reaction goes to completion.
-
Filtration: Separate the calcium carbonate precipitate from the solution by filtration. The filtrate is an aqueous solution of sodium this compound and sodium chloride.
-
Storage: Store the resulting sodium this compound solution in a sealed, opaque container in a cool, dark place.
Chemical Reaction:
Ca(OCl)₂(aq) + Na₂CO₃(aq) → 2NaOCl(aq) + CaCO₃(s)
Analytical Procedures: Determination of Available Chlorine
The concentration of sodium this compound solutions is typically determined by measuring the "available chlorine" content through iodometric titration.[8][9]
Principle:
Sodium this compound reacts with an excess of potassium iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.
Reactions:
-
OCl⁻(aq) + 2I⁻(aq) + 2H⁺(aq) → I₂(aq) + Cl⁻(aq) + H₂O(l)
-
I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the sodium this compound solution into a volumetric flask and dilute it with distilled water.
-
Reaction with Iodide: Transfer a known volume of the diluted bleach solution to an Erlenmeyer flask. Add an excess of potassium iodide (KI) solution and acidify the mixture (e.g., with acetic acid or sulfuric acid). The solution will turn a dark brown color due to the formation of iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Calculation: From the volume of sodium thiosulfate solution used, the concentration of available chlorine in the original sodium this compound solution can be calculated.
Stability and Decomposition
Sodium this compound solutions are inherently unstable and decompose over time. The primary decomposition pathways lead to the formation of sodium chloride and oxygen or sodium chlorate.[10]
Decomposition Reactions:
-
2NaOCl(aq) → 2NaCl(aq) + O₂(g)
-
3NaOCl(aq) → 2NaCl(aq) + NaClO₃(aq)
The rate of decomposition is influenced by several factors:
-
Temperature: Higher temperatures significantly accelerate the rate of decomposition, particularly the formation of sodium chlorate.
-
Concentration: More concentrated solutions of sodium this compound are less stable.
-
pH: The stability is optimal in the pH range of 11-13. Lowering the pH increases the decomposition rate.[10]
-
Light: Exposure to UV light, such as from direct sunlight, accelerates decomposition.
-
Impurities: The presence of certain metal ions, such as copper, nickel, and iron, can catalyze the decomposition process.[10]
To enhance the stability of sodium this compound solutions, they should be stored in cool, dark locations in opaque, corrosion-resistant containers.
Safety Precautions
Sodium this compound is a corrosive and reactive substance that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat or apron.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling concentrated solutions or generating chlorine gas.
-
Incompatible Materials: Avoid contact with acids, as this will release toxic chlorine gas. Also, avoid contact with ammonia, organic materials, and reducing agents, as this can lead to hazardous reactions.
-
Storage: Store sodium this compound solutions away from incompatible materials in a cool, dark, and well-ventilated area.
-
Spills: In case of a spill, neutralize with a reducing agent such as sodium thiosulfate or sodium bisulfite before cleaning up.
Visualizations
Figure 1: Overview of the primary methods for sodium this compound preparation.
Figure 2: Workflow for the chlorination of sodium hydroxide method.
References
- 1. scribd.com [scribd.com]
- 2. Amasci.net - Sodium this compound synthesis [amasci.net]
- 3. vula.uct.ac.za [vula.uct.ac.za]
- 4. Bot Verification [chiet.edu.eg]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Sciencemadness Discussion Board - Make Sodium this compound from Calcium this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. michigan.gov [michigan.gov]
- 9. studylib.net [studylib.net]
- 10. forceflowscales.com [forceflowscales.com]
The Reactivity of Hypochlorous Acid with Organic Compounds: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, kinetics, and biological implications of hypochlorous acid reactions.
Hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, is a key component of the innate immune system, produced by neutrophils and other phagocytic cells to combat invading pathogens.[1] However, its high reactivity means it can also interact with a wide array of host biomolecules, leading to oxidative damage and contributing to the pathology of various inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the reactions of hypochlorous acid with major classes of organic compounds, including amino acids, proteins, lipids, carbohydrates, and nucleic acids. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and biology of HOCl.
Reactions with Amino Acids and Proteins
Proteins are major targets for HOCl due to their high abundance and the presence of numerous reactive amino acid side chains.[2][3] The sulfur-containing amino acids, methionine and cysteine, are the most reactive residues.[4]
1.1. Sulfur-Containing Amino Acids
-
Methionine: The reaction of HOCl with methionine is extremely rapid, yielding methionine sulfoxide (B87167) as the primary and stable product.[5] This oxidation is a key factor in the bactericidal action of HOCl.[5]
-
Cysteine: The thiol group of cysteine reacts rapidly with HOCl to form an unstable sulfenyl chloride intermediate. This intermediate can then react with water to form sulfenic acid (Cys-SOH), which can be further oxidized to sulfinic (Cys-SO2H) and sulfonic (Cys-SO3H) acids.[5][6] The sulfenyl chloride can also react with another cysteine thiol to form a disulfide bond, leading to protein cross-linking.[6][7]
1.2. Nitrogen-Containing and Aromatic Amino Acids
-
Lysine (B10760008) and Arginine: HOCl reacts with the primary amino groups in the side chains of lysine and arginine to form chloramines.[5][6] These protein chloramines are more stable than chlorinated amino acids and can retain some oxidative capacity.[7] The formation of lysine-derived chloramines can lead to the generation of nitrogen-centered radicals, which are implicated in protein fragmentation.[8]
-
Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to oxidation by HOCl, which can result in the formation of kynurenine (B1673888) and N-formylkynurenine.[3]
-
Tyrosine: The reaction of HOCl with tyrosine leads to the formation of 3-chlorotyrosine and, with excess HOCl, 3,5-dichlorotyrosine.[5] These chlorinated products are stable and are often used as biomarkers for HOCl-mediated damage.[5]
Table 1: Second-Order Rate Constants for the Reaction of Hypochlorous Acid with Amino Acid Residues at Physiological pH (~7.4)
| Amino Acid Residue | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Methionine (Met) | 3.8 x 10⁷ | [9] |
| Cysteine (Cys) | 3.0 x 10⁷ | [9] |
| Cystine | 1.6 x 10⁵ | [9] |
| Histidine (His) | 1.0 x 10⁵ | [9] |
| α-amino group | 1.0 x 10⁵ | [9] |
| Tryptophan (Trp) | 1.1 x 10⁴ | [9] |
| Lysine (Lys) | 5.0 x 10³ | [9] |
| Tyrosine (Tyr) | 44 | [9] |
| Arginine (Arg) | 26 | [9] |
| Glutamine (Gln) | 0.03 | [9] |
| Asparagine (Asn) | 0.03 | [9] |
Reactions with Lipids
Hypochlorous acid readily reacts with the unsaturated bonds in lipids, but not saturated bonds, through an electrophilic addition mechanism.[7][10] This reaction results in the formation of chlorohydrins, where a chlorine atom is added to one carbon of the double bond and a hydroxyl group to the other.[7][11] The introduction of the polar chlorine atom can disrupt the structure of lipid bilayers, leading to increased permeability.[7]
Plasmalogens, a class of glycerophospholipids containing a vinyl ether bond, are also a target for HOCl. The reaction yields chlorinated fatty aldehydes, which are implicated in inflammatory processes.[12] In phospholipids (B1166683) containing primary amino groups, such as phosphatidylethanolamine, chloramines are the preferred products over chlorohydrins.[11]
Reactions with Carbohydrates
The primary targets for HOCl in carbohydrates are the nitrogen-containing amino sugars, such as D-glucosamine and D-galactosamine.[10] The reaction occurs at the primary amino group.[10] In more complex polysaccharides like hyaluronic acid, HOCl preferentially attacks the N-acetyl groups, leading to the formation of transient chloramides.[4] The decomposition of these chloramides can generate radical intermediates that contribute to the fragmentation of the polymer.[4]
Reactions with Nucleic Acids
Hypochlorous acid reacts with the nitrogenous bases of DNA and RNA, leading to the formation of chlorinated and oxidized products.[13][14] The reaction can cause structural changes, including the dissociation and fragmentation of double-stranded DNA.[13][14] The formation of stable chlorinated nucleobases, such as 8-chloro-guanosine and 5-chloro-cytidine, has been linked to mutagenesis.[13] The heterocyclic NH groups of the bases are generally more reactive than the exocyclic amino groups.[11]
Experimental Protocols
5.1. Stopped-Flow Spectrophotometry for Kinetic Analysis
This technique is used to measure the rates of fast reactions, such as those between HOCl and many biomolecules.
-
Principle: Two reactant solutions are rapidly mixed, and the change in absorbance or fluorescence is monitored over time as the reaction proceeds.
-
Methodology:
-
Prepare solutions of the organic compound of interest and HOCl in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The concentration of HOCl is typically determined spectrophotometrically.
-
Load the reactant solutions into the two separate syringes of the stopped-flow apparatus.
-
Rapidly inject the solutions into a mixing chamber, which then flows into an observation cell.
-
The flow is abruptly stopped, and the change in absorbance at a specific wavelength (characteristic of one of the reactants or products) is recorded as a function of time.
-
The resulting kinetic trace is fitted to an appropriate rate equation (e.g., pseudo-first-order) to determine the rate constant.[15]
-
5.2. Mass Spectrometry for Product Identification
Mass spectrometry is a powerful tool for identifying the products of HOCl reactions with organic compounds.
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for the determination of their molecular weight and structure.
-
Methodology:
-
Incubate the organic compound with HOCl for a specified time.
-
Prepare the sample for mass spectrometry analysis. This may involve extraction, derivatization (e.g., trimethylsilylation for lipids), or separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).[9]
-
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is commonly used for analyzing non-volatile biomolecules like proteins and nucleic acids.[16]
-
Analyze the mass spectra to identify the molecular weights of the reaction products. The addition of HOCl to a molecule will result in a characteristic mass increase.[16]
-
Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information for definitive product identification.[16]
-
5.3. Electron Paramagnetic Resonance (EPR) Spin Trapping for Radical Detection
EPR spectroscopy is used to detect and identify free radical intermediates formed during HOCl reactions.
-
Principle: Short-lived free radicals are "trapped" by reacting them with a spin trap molecule to form a more stable radical adduct that can be detected by EPR.
-
Methodology:
-
Prepare a reaction mixture containing the organic compound, HOCl, and a spin trapping agent (e.g., DMPO, PBN).[17]
-
Initiate the reaction and transfer the sample to a capillary tube suitable for EPR analysis.
-
Place the sample in the EPR spectrometer and record the spectrum.
-
The hyperfine coupling constants of the resulting EPR spectrum provide information about the structure of the trapped radical, allowing for its identification.[17][18]
-
Signaling Pathways and Logical Relationships
Hypochlorous acid can act as a signaling molecule, activating specific cellular pathways, particularly those involved in inflammatory responses. For example, HOCl has been shown to induce tyrosine phosphorylation in lymphocytes, leading to calcium signaling and the production of tumor necrosis factor-alpha (TNF-α).[16] It can also induce apoptosis (programmed cell death) through the activation of caspases.[19][20]
Reaction Mechanisms and Signaling Pathways (Graphviz DOT Language)
Caption: Reaction of hypochlorous acid with a cysteine residue.
Caption: Oxidation of methionine by hypochlorous acid.
Caption: Formation of a chlorohydrin from an unsaturated lipid.
Caption: Hypochlorous acid-induced signaling cascade.
References
- 1. Leveraging Chlorination-Based Mechanism for Resolving Subcellular Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfmconference.org [sfmconference.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Hypochlorous Acid: Mechanisms in Enzyme Regulation Studies [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust Techniques to Validate Hypochlorous Acid Purity and Concentration [eureka.patsnap.com]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. Hypochlorous acid-mediated oxidation of lipid components and antioxidants present in low-density lipoproteins: absolute rate constants, product analysis, and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. Spin trapping - Wikipedia [en.wikipedia.org]
- 18. EPR spin trapping of protein radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hypochlorous acid causes caspase activation and apoptosis or growth arrest in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
exploring the oxidizing potential of hypochlorite
An In-depth Technical Guide on the Oxidizing Potential of Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (OCl⁻), the active component of bleach, is a potent oxidizing agent with wide-ranging applications, from disinfection and sanitation to organic synthesis.[1][2] Its efficacy stems from its ability to accept electrons from other substances, thereby oxidizing them. This guide provides a comprehensive technical overview of the oxidizing potential of this compound, including its electrochemical properties, reactivity with various substrates, and its impact on cellular signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study the oxidative properties of this versatile ion.
Chemical and Physical Properties
Sodium this compound (NaOCl) is the most common salt of hypochlorous acid and is typically supplied as an aqueous solution.[3] The anhydrous solid is unstable and can decompose explosively.[4] In solution, this compound exists in equilibrium with hypochlorous acid (HOCl), with the relative concentration of each species being highly dependent on the pH of the solution.[4]
Quantitative Data on Oxidizing Potential
The oxidizing strength of this compound can be quantified by its standard reduction potential (E°), which is a measure of its tendency to be reduced by gaining electrons. This potential is significantly influenced by the pH of the solution.
Standard Reduction Potentials
The following tables summarize the standard reduction potentials for key this compound and related chlorine species half-reactions under both acidic and basic conditions.
Table 1: Standard Reduction Potentials of this compound and Related Species
| Half-Reaction | Standard Potential (E°), Volts | Conditions |
| Cl₂ + 2e⁻ ⇌ 2Cl⁻ | +1.36 | Acidic |
| HOCl + H⁺ + 2e⁻ ⇌ Cl⁻ + H₂O | +1.49 | Acidic |
| ClO⁻ + H₂O + 2e⁻ ⇌ Cl⁻ + 2OH⁻ | +0.89 | Basic |
| HOCl + H⁺ + e⁻ ⇌ ½Cl₂ + H₂O | +1.63 | Acidic |
Data sourced from various electrochemistry resources.[5]
Reaction Kinetics
The rate at which this compound oxidizes a substrate is described by the reaction rate constant (k). These constants are influenced by factors such as temperature, pH, and the nature of the substrate.
Table 2: Second-Order Rate Constants for the Oxidation of Various Substrates by this compound/Hypochlorous Acid
| Substrate | Oxidizing Species | Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Amaranth Dye | OCl⁻ | 1.9 | Varied | 25 |
| Amaranth Dye | HOCl | 23.2 | Varied | 25 |
| Taurine | Taurine Chloramine | 115 | 7.4 | Not Specified |
| Iodide Ion (I⁻) | OCl⁻ | 60.4 | Not Specified | Not Specified |
Data compiled from kinetic studies on this compound reactions.[6][7][8]
Experimental Protocols
Accurate determination of the oxidizing potential of this compound solutions is crucial for research and industrial applications. The following are detailed methodologies for key experiments.
Iodometric Titration for Available Chlorine
This method determines the concentration of "available chlorine," which is a measure of the oxidizing capacity of the solution.
Principle: this compound ions (OCl⁻) in an acidic solution oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
Sodium this compound solution (sample)
-
Potassium iodide (KI), 10% (w/v) solution
-
Sulfuric acid (H₂SO₄), 2M
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 M
-
Starch indicator solution, 1% (w/v)
Procedure:
-
Pipette 10.0 mL of the sodium this compound sample into a 250 mL Erlenmeyer flask.
-
Add 20 mL of the 10% potassium iodide solution.
-
Carefully add 10 mL of 2M sulfuric acid to acidify the solution. The solution will turn a dark brown color due to the formation of iodine.
-
Titrate the liberated iodine with the 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of available chlorine using the stoichiometry of the reactions.
UV-Vis Spectrophotometry for this compound Concentration
This method provides a rapid determination of this compound concentration based on its characteristic UV absorbance.
Principle: The this compound ion (OCl⁻) has a distinct absorbance maximum in the UV region of the electromagnetic spectrum, typically around 292 nm. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of standard solutions of sodium this compound of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (approximately 292 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown this compound sample under the same conditions.
-
Determine the concentration of the unknown sample from the calibration curve.
Oxidation-Reduction Potential (ORP) Measurement
ORP measurement provides a direct indication of the oxidizing or reducing strength of a solution.
Principle: An ORP sensor, consisting of a measuring electrode (typically platinum) and a reference electrode, measures the potential difference in millivolts (mV) created by the transfer of electrons in the solution. A higher positive ORP value indicates a stronger oxidizing environment.
Equipment:
-
ORP meter with a platinum electrode
-
ORP calibration solution (e.g., 225 mV)
-
Distilled or deionized water for rinsing
Procedure:
-
Calibration:
-
Rinse the ORP probe with distilled water and gently pat dry.
-
Immerse the probe in the ORP calibration solution.
-
Allow the reading to stabilize (this may take several minutes).
-
Adjust the meter to the known value of the calibration solution.[9]
-
-
Measurement:
-
Rinse the calibrated probe with distilled water.
-
Immerse the probe in the this compound solution to be measured.
-
Allow the reading to stabilize.
-
Record the ORP value in millivolts (mV). It is important to also measure and record the pH of the solution, as ORP is highly pH-dependent.
-
Signaling Pathways and Logical Relationships
This compound, as a potent oxidant, can induce oxidative stress in biological systems, leading to the activation of various cellular signaling pathways.
Experimental Workflow for Assessing Oxidizing Potential
The following diagram illustrates a general workflow for characterizing the oxidizing potential of a this compound solution.
References
- 1. emerson.com [emerson.com]
- 2. Role of MAPK p38 in the cellular responses to pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlas-scientific.com [atlas-scientific.com]
- 8. atlas-scientific.com [atlas-scientific.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Prion Decontamination Using Sodium Hypochlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prions, the causative agents of transmissible spongiform encephalopathies (TSEs), are notoriously resistant to conventional sterilization and disinfection methods. Their unique proteinaceous nature necessitates specific and rigorous decontamination protocols to ensure laboratory safety and prevent iatrogenic transmission. Sodium hypochlorite (household bleach) is a widely recommended and effective chemical agent for prion inactivation. These application notes provide detailed protocols and quantitative data for the use of sodium this compound in the decontamination of surfaces, instruments, and liquid waste potentially contaminated with prions.
Quantitative Data Summary
The efficacy of sodium this compound in prion decontamination is dependent on the concentration of available chlorine and the contact time. The following tables summarize the recommended parameters for various applications based on established guidelines and scientific literature.
Table 1: Recommended Sodium this compound Concentrations and Contact Times for Prion Decontamination
| Application | Sodium this compound Concentration (Available Chlorine) | Minimum Contact Time | Source |
| Surfaces & Heat-Sensitive Instruments | 2% (20,000 ppm) | 1 hour | [1] |
| Heat-Resistant Instruments (Immersion) | 2% (20,000 ppm) | 1 hour | [1] |
| Spills | 2% (20,000 ppm) | 1 hour | [1] |
| Liquid Waste (High Organic Load) | 0.5% final concentration | 1 hour | [2] |
| Liquid Waste (Low Organic Load) | 0.25% final concentration | Not specified | [2] |
Note: Standard household bleach typically contains 5.25% to 6.15% sodium this compound, which is approximately 50,000 to 60,000 ppm available chlorine.[3][4] Therefore, dilutions are necessary to achieve the target concentrations.
Table 2: Dilution Guide for Household Bleach (assuming 5.25% initial concentration)
| Target Concentration (Available Chlorine) | Dilution (Bleach : Water) |
| 2% (20,000 ppm) | 2 : 3 (v/v) |
| 0.5% | 1 : 9.5 (v/v) |
| 0.25% | 1 : 20 (v/v) |
Experimental Protocols
Important Safety Precautions:
-
Always work in a well-ventilated area, preferably a chemical fume hood, when handling concentrated sodium this compound solutions.
-
Wear appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, safety glasses or goggles, and a surgical mask.[4]
-
Avoid mixing sodium this compound with acids, as this will release toxic chlorine gas.
-
Sodium this compound is corrosive to many metals; consult instrument manufacturer guidelines before use.[5]
-
Always prepare fresh working solutions of sodium this compound daily.
Protocol 1: Decontamination of Laboratory Surfaces and Heat-Sensitive Instruments
This protocol is suitable for benchtops, biosafety cabinets, and equipment that cannot be autoclaved.
Materials:
-
Sodium this compound solution (20,000 ppm available chlorine)
-
Absorbent materials (e.g., paper towels)
-
Forceps (for handling sharps)
-
Biohazard waste bags
-
Water (for rinsing)
-
70% Ethanol (B145695) or Isopropanol
Procedure:
-
Pre-cleaning: Before applying the disinfectant, remove any gross contamination from the surface. The presence of organic material can reduce the efficacy of sodium this compound.[4]
-
Application: Flood the surface with the 20,000 ppm sodium this compound solution, ensuring the entire area is thoroughly wetted.[1]
-
Contact Time: Allow the sodium this compound solution to remain in contact with the surface for at least 1 hour .[1] The surface must remain wet for the entire duration.
-
Removal: Mop up the sodium this compound solution using absorbent materials.
-
Rinsing: Thoroughly rinse the surface with water to remove residual bleach.
-
Final Disinfection: Wipe the surface with 70% ethanol or isopropanol.
-
Waste Disposal: Dispose of all contaminated materials (paper towels, gloves, etc.) in designated biohazard waste containers for incineration.
Protocol 2: Decontamination of Heat-Resistant Reusable Instruments
This protocol is for instruments that can withstand both chemical treatment and autoclaving.
Materials:
-
Sodium this compound solution (20,000 ppm available chlorine) or 1N Sodium Hydroxide (NaOH)
-
Immersion container
-
Water
-
Autoclave
Procedure:
-
Pre-cleaning: Clean instruments to remove any visible tissue or debris. Instruments should be kept moist between use and decontamination.
-
Chemical Immersion: Immerse the cleaned instruments in a solution of 20,000 ppm sodium this compound or 1N NaOH for 1 hour .[1]
-
Rinsing: Carefully remove the instruments from the chemical solution and rinse them thoroughly with water.
-
Autoclaving: Place the rinsed instruments in an open pan and autoclave them. Recommended cycles include:
-
Final Steps: After autoclaving, the instruments can be subjected to routine sterilization procedures.
Protocol 3: Decontamination of Liquid Waste
This protocol is for treating liquid waste potentially contaminated with prions.
Materials:
-
Concentrated sodium this compound solution
-
Appropriate waste container
Procedure:
-
Segregation: Collect potentially prion-contaminated liquid waste in a designated, leak-proof container.
-
Chemical Addition:
-
Mixing: Gently mix the solution to ensure the disinfectant is evenly distributed.
-
Contact Time: Allow the mixture to stand for at least 1 hour .[2]
-
Disposal:
-
If the treated waste does not contain other hazardous chemicals, it may be permissible to dispose of it down the sanitary sewer, followed by copious amounts of water. Check local regulations.
-
If other hazardous materials are present, the treated waste must be disposed of as chemical hazardous waste according to institutional and local guidelines.
-
Concluding Remarks
The protocols outlined in these application notes provide a framework for the effective inactivation of prions using sodium this compound. Adherence to the specified concentrations and contact times is critical for successful decontamination. It is imperative that all personnel handling prions and sodium this compound are thoroughly trained in the relevant safety procedures and institutional biosafety guidelines. Regular review of these protocols and consultation with institutional safety officers are recommended to ensure ongoing compliance and safety.
References
Application Notes and Protocols: Sodium Hypochlorite in Organic Synthesis for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of molecules in the pharmaceutical and chemical industries. While traditional methods often rely on heavy metal oxidants like chromium and manganese reagents, there is a growing demand for more environmentally benign and cost-effective alternatives. Sodium hypochlorite (NaOCl), the active ingredient in household bleach, has emerged as a powerful and "green" oxidizing agent for this purpose.[1][2][3] It offers several advantages, including low cost, ready availability, and the formation of non-toxic byproducts such as sodium chloride and water.[2][3] This document provides detailed application notes and protocols for the use of sodium this compound in the oxidation of primary and secondary alcohols.
Mechanism of Oxidation
The oxidation of alcohols by sodium this compound generally proceeds via an initial reaction between sodium this compound and an acid, such as acetic acid, to form hypochlorous acid (HOCl), which is the active oxidizing species.[4][5] The mechanism for the oxidation of a secondary alcohol to a ketone involves the following key steps[4][5][6]:
-
Protonation of the alcohol: The alcohol's hydroxyl group is protonated by the hypochlorous acid.
-
Nucleophilic attack: The this compound ion attacks the carbon atom bearing the hydroxyl group.
-
Elimination: A molecule of water and a chloride ion are eliminated, leading to the formation of the ketone.
Primary alcohols can be oxidized to aldehydes or further to carboxylic acids.[3][6] The oxidation to a carboxylic acid involves the hydration of the intermediate aldehyde to a geminal diol, which is then further oxidized.[6]
General Workflow for Alcohol Oxidation
The general experimental workflow for the sodium this compound-mediated oxidation of alcohols is depicted below. This process can be adapted for both direct oxidation and catalyzed reactions.
Caption: General workflow for sodium this compound-mediated alcohol oxidation.
Protocols and Applications
Oxidation of Secondary Alcohols to Ketones
Sodium this compound in the presence of acetic acid is an efficient system for the oxidation of secondary alcohols to ketones.[2] This method is a cost-effective and environmentally friendlier alternative to chromium-based oxidations.[1][3]
Table 1: Oxidation of Secondary Alcohols with NaOCl/CH₃COOH
| Substrate | Product | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cyclohexanol | Cyclohexanone | Acetic Acid | 15-50 | 15 min (addition) + 30 min | 85-95 | [1][3] |
| 2-Octanol | 2-Octanone | Acetic Acid | 20-25 | ~1 h | 94 | J. Org. Chem. 1980, 45, 1 |
| Borneol | Camphor | Acetic Acid | 20-25 | ~1 h | 95 | J. Org. Chem. 1980, 45, 1 |
Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone [1][3]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol (e.g., cyclohexanol) in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add commercial bleach (sodium this compound solution, typically 5-6%) to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 15-50°C.
-
After the addition is complete, continue stirring at room temperature for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) until a starch-iodide paper test is negative.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure to afford the crude ketone.
-
Purify the product by distillation or column chromatography if necessary.
TEMPO-Catalyzed Oxidation of Primary Alcohols
The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with sodium this compound allows for the selective oxidation of primary alcohols to aldehydes or carboxylic acids under mild conditions.[7][8] The active oxidant is the N-oxoammonium ion, which is generated from TEMPO by the primary oxidant (NaOCl).
Logical Relationship of TEMPO-Catalyzed Oxidation
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation with NaOCl.
By carefully controlling the reaction conditions, the oxidation can be stopped at the aldehyde stage.[7] This is often achieved by using a biphasic system and maintaining a specific pH.
Table 2: TEMPO-Catalyzed Oxidation of Primary Alcohols to Aldehydes
| Substrate | Product | Catalyst System | Solvent | pH | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde | TEMPO/NaBr/NaOCl | CH₂Cl₂/H₂O | ~9.5 | 95 | [7] |
| 1-Octanol | 1-Octanal | TEMPO/NaBr/NaOCl | CH₂Cl₂/H₂O | ~9.5 | 85-90 | [7] |
| Cinnamyl alcohol | Cinnamaldehyde | TEMPO/NaBr/NaOCl | CH₂Cl₂/H₂O | ~9.5 | 92 | [7] |
Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol to Benzaldehyde [7][9]
-
In a round-bottom flask, dissolve the primary alcohol (e.g., benzyl alcohol) in dichloromethane (B109758) (CH₂Cl₂).
-
Add a catalytic amount of TEMPO (e.g., 1 mol%) and sodium bromide (NaBr, e.g., 10 mol%).
-
In a separate beaker, prepare an aqueous solution of sodium this compound and adjust the pH to approximately 9.5 using a saturated solution of sodium bicarbonate.
-
Cool the reaction flask in an ice-water bath and add the pH-adjusted bleach solution.
-
Stir the biphasic mixture vigorously at 0°C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography or distillation.
For the synthesis of carboxylic acids, a co-oxidant system of catalytic TEMPO and NaOCl with stoichiometric sodium chlorite (B76162) (NaClO₂) is highly effective.[10][11][12] This method provides high yields and avoids over-chlorination of sensitive substrates.[13]
Table 3: TEMPO/NaOCl/NaClO₂ Oxidation of Primary Alcohols to Carboxylic Acids
| Substrate | Product | Catalyst System | Solvent | pH | Yield (%) | Reference |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | TEMPO/NaOCl/NaClO₂ | CH₃CN/Phosphate (B84403) Buffer | 6.7 | 97 | [10] |
| 1-Dodecanol | Dodecanoic acid | TEMPO/NaOCl/NaClO₂ | CH₃CN/Phosphate Buffer | 6.7 | 95 | [10] |
| Geraniol | Geranic acid | TEMPO/NaOCl/NaClO₂ | CH₃CN/Phosphate Buffer | 6.7 | - | [13] |
*Note: This system is generally not suitable for alkenic alcohols due to potential side reactions.[13]
Experimental Protocol: Synthesis of 4-Methoxybenzoic Acid [10][13]
-
To a stirred solution of 4-methoxybenzyl alcohol in acetonitrile, add a phosphate buffer solution (pH 6.7) and a catalytic amount of TEMPO.
-
In a separate vessel, prepare a solution of sodium chlorite (NaClO₂) in water. Also prepare a dilute aqueous solution of sodium this compound (bleach).
-
Simultaneously, add the NaClO₂ solution and the dilute bleach solution to the reaction mixture over a period of time, maintaining the temperature at around 35°C. Caution: Do not mix the sodium chlorite and bleach solutions directly as this can generate toxic and potentially explosive chlorine dioxide gas.[12][14]
-
Monitor the reaction by TLC or HPLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature and quench the excess oxidants with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Adjust the pH of the mixture to ~8-9 with aqueous NaOH.
-
Wash the mixture with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer to pH ~3-4 with aqueous HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Safety and Environmental Considerations
-
Exothermic Reactions: The oxidation of alcohols with sodium this compound can be highly exothermic. It is crucial to control the rate of addition of the oxidant and to use an ice bath for cooling, especially on a larger scale.[2]
-
Gas Evolution: Acidification of sodium this compound solutions can release toxic chlorine gas. Reactions should be performed in a well-ventilated fume hood.
-
"Green" Chemistry: The use of sodium this compound is considered a green chemistry approach as it is an inexpensive and readily available reagent, and the reaction byproducts (NaCl and H₂O) are generally non-toxic.[2] This avoids the use of hazardous heavy metal oxidants.[3]
Conclusion
Sodium this compound is a versatile, efficient, and environmentally friendly reagent for the oxidation of alcohols in organic synthesis. By selecting the appropriate reaction conditions and catalysts, primary and secondary alcohols can be selectively converted to aldehydes, ketones, or carboxylic acids in high yields. The protocols outlined in this document provide a solid foundation for researchers and professionals in drug development and other areas of chemical synthesis to incorporate these greener oxidation methods into their work.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. study.com [study.com]
- 5. Oxidation of Alcohols | Overview, Mechanism & Examples - Video | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 12. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Notes: Oxidative Cleavage of Proteins Using Hypochlorite
Audience: Researchers, scientists, and drug development professionals.
Introduction Hypochlorite (HOCl), a potent oxidizing agent generated by activated phagocytes like neutrophils and monocytes, plays a crucial role in the innate immune response.[1][2] In research and drug development, the application of this compound provides a valuable tool for inducing oxidative damage to proteins in a controlled manner. This process, primarily involving the reaction of this compound with amino acid side chains, leads to the formation of reactive intermediates and subsequent cleavage of the protein backbone.[1][3] Understanding and utilizing this mechanism allows for the study of protein oxidation, the investigation of protein structure, and the modulation of protein function, such as reducing the allergenicity of specific proteins.[4][5]
Mechanism of Action The oxidative cleavage of proteins by this compound is a multi-step process initiated by the reaction of this compound with specific amino acid residues.
-
Formation of Chloramines: Hypochlorous acid (the protonated form of this compound) readily reacts with the primary amino groups of proteins, particularly the ε-amino group of lysine (B10760008) side chains, to form unstable N-chloro derivatives known as chloramines.[6][7] Other residues like cysteine, methionine, tryptophan, and histidine are also susceptible to oxidation.[8][9]
-
Generation of Nitrogen-Centered Radicals: The protein-derived chloramines are key intermediates that can undergo homolytic cleavage of the N-Cl bond.[1] This decomposition generates highly reactive nitrogen-centered radicals.[1][2]
-
Backbone Fragmentation: These nitrogen-centered radicals are pivotal in the subsequent cleavage of the peptide backbone, leading to protein fragmentation.[6][10] This fragmentation is a time- and concentration-dependent process.[6][10] The resulting fragments are often a heterogeneous mixture of peptides of various molecular weights.[4][5]
Data Summary
Table 1: Experimental Conditions for this compound-Induced Protein Cleavage
| Target Protein | This compound Concentration / Ratio | pH | Temperature | Reaction Time | Outcome | Reference |
| Human Plasma Proteins | ≥ 50 µM HOCl | - | 20°C or 37°C | Time-dependent | Formation of chloramines and radicals, leading to fragmentation. | [6][10][11] |
| Mouse Allergen (Mus m 1) | 100:1 (OCl⁻:Protein molar ratio) | 7.4 | Room Temp. | - | Significant reduction in IgE binding. | [4] |
| Mouse Allergen (Mus m 1) | > 200:1 (OCl⁻:Protein molar ratio) | 7.4 | Room Temp. | 1-2 minutes | Complete reaction with random fragmentation. | [4][5] |
| Heme (in Hematin) | 11:1 (HOCl:Ht molar ratio) | - | - | - | Complete destruction of one heme molecule. | [12] |
| Purified human α2-macroglobulin | Dose-dependent NaOCl | - | - | - | Dissociation of native tetramer into dimers. | [13] |
Table 2: Modulators of this compound-Mediated Protein Fragmentation
| Modulator | Effect | Mechanism | Reference |
| Methionine | Inhibition | Scavenges chloramines, preventing radical formation. | [1][6][10] |
| Ascorbate (Vitamin C) | Inhibition | Removes chloramines and reactive radicals. | [1][6] |
| Glutathione (GSH) | Inhibition | Removes chloramines and reactive radicals. | [1][6] |
| Trolox C | Inhibition | Antioxidant that scavenges reactive radicals. | [1][6] |
| Urate | Inhibition | Removes chloramines. | [6] |
Experimental Protocols
The following protocols provide a general framework for inducing and analyzing protein cleavage by this compound. Researchers should optimize concentrations and incubation times for their specific protein of interest.
Protocol 1: General Oxidative Cleavage of a Purified Protein
This protocol describes a general method to fragment a protein using sodium this compound (NaOCl) and visualize the results using SDS-PAGE.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sodium this compound (NaOCl) solution (e.g., commercial bleach, concentration determined).
-
Quenching solution (optional): 1 M L-methionine.
-
SDS-PAGE loading buffer (e.g., Laemmli buffer).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Coomassie stain or silver stain.
Procedure:
-
Preparation:
-
Prepare a stock solution of your target protein at a known concentration (e.g., 1 mg/mL).
-
Determine the concentration of the NaOCl stock solution. The concentration of commercial bleach can vary and should be verified.
-
Prepare fresh dilutions of NaOCl in the same buffer as the protein just before the experiment.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, set up reactions with varying molar ratios of NaOCl to protein. Based on literature, ratios from 50:1 to 500:1 (OCl⁻:protein) can be a good starting point.[4]
-
Include a negative control (protein sample with buffer added instead of NaOCl).
-
For a typical 20 µL reaction, combine 10 µL of protein solution with 10 µL of the diluted NaOCl solution.
-
-
Incubation:
-
Quenching (Optional but Recommended):
-
To stop the reaction at a specific time point, add a quenching agent. Add L-methionine to a final concentration of 10-50 mM to consume excess this compound and scavenge chloramine intermediates.[6]
-
-
Analysis by SDS-PAGE:
-
Add an appropriate volume of SDS-PAGE loading buffer to each reaction tube and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. The gel percentage should be chosen based on the expected size of the fragments.
-
Run the gel according to standard procedures.
-
Stain the gel using Coomassie Blue or silver stain to visualize the protein bands.
-
Analyze the gel for the disappearance of the full-length protein band and the appearance of lower molecular weight fragments in the NaOCl-treated lanes compared to the control.
-
Protocol 2: Assessing the Reduction of Protein Allergenicity
This protocol is adapted from studies on allergens and uses Western blotting to assess changes in IgE binding, a proxy for allergenicity.[4]
Materials:
-
Allergenic protein of interest.
-
Sodium this compound (NaOCl) solution.
-
Serum pool from individuals allergic to the protein (for IgE antibodies).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: Human serum IgE.
-
Secondary antibody: Anti-human IgE conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
PVDF membrane and Western blotting apparatus.
Procedure:
-
Protein Treatment:
-
SDS-PAGE and Transfer:
-
Separate the treated protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with the pooled human serum (diluted in blocking buffer) containing IgE specific to the allergen.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane for 1 hour at room temperature with the HRP-conjugated anti-human IgE secondary antibody.
-
Wash the membrane again three times with wash buffer.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
A reduction or complete loss of the signal in the NaOCl-treated lanes indicates reduced IgE binding, suggesting a decrease in the protein's allergenicity.[4]
-
References
- 1. This compound-induced damage to proteins: formation of nitrogen-centred radicals from lysine residues and their role in protein fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound-induced oxidation of amino acids, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allergenic proteins are fragmented in low concentrations of sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced oxidation of proteins in plasma: formation of chloramines and nitrogen-centred radicals and their role in protein fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypochlorous acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Relative reactivity of lysine and other peptide-bound amino acids to oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced oxidation of proteins in plasma: formation of chloramines and nitrogen-centred radicals and their role in protein fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Mechanism of hypochlorous acid mediated heme destruction and free iron release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced structural modifications enhance the chaperone activity of human α2-macroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hypochlorite Solutions in Disinfecting Tissue Culture Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the effective use of sodium hypochlorite (bleach) solutions for the disinfection of liquid and solid tissue culture waste. Adherence to these protocols is crucial for maintaining a safe and sterile laboratory environment, preventing microbial contamination, and ensuring the validity of experimental results.
Introduction
Sodium this compound is a broad-spectrum disinfectant effective against a wide range of microorganisms, including bacteria, fungi, viruses, and mycoplasma.[1][2] Its mechanism of action involves the denaturation of proteins and nucleic acids, leading to microbial inactivation. When used correctly, it is a cost-effective and reliable method for decontaminating tissue culture waste before disposal. However, its efficacy is influenced by factors such as concentration, contact time, and the presence of organic matter.
Data Presentation: Efficacy of Sodium this compound
The following tables summarize the quantitative efficacy of sodium this compound solutions against common laboratory contaminants.
Table 1: Bactericidal and Mycoplasmacidal Activity of Sodium this compound
| Microorganism | Concentration of Available Chlorine | Organic Load | Contact Time | Log Reduction |
| Mycoplasma mycoides | 25 ppm | None | 15 seconds | > 6 |
| Mycoplasma mycoides | 50 ppm | 1% Protein | 5 minutes | > 6 |
| Staphylococcus aureus | 0.04% (400 ppm) | Not specified | Not specified | Effective inhibition |
| Staphylococcus aureus (biofilm) | 0.5% (5000 ppm) | Not specified | 10 minutes | Complete eradication |
| Pseudomonas aeruginosa (on stainless steel) | 0.5% (5000 ppm) | Not specified | 5 minutes | Effective |
| Pseudomonas aeruginosa (biofilm) | Not specified | Not specified | 20 minutes | > 7 |
Table 2: Fungicidal Activity of Sodium this compound
| Microorganism | Concentration of Sodium this compound | Contact Time | Log Reduction |
| Candida albicans | 3% | Not specified | Zone of inhibition |
| Candida albicans (biofilm) | 2% | 10 minutes | Effective removal |
| Aspergillus niger | 0.2% | Not specified | Inhibition |
| Aspergillus species | 2.4% | 5 minutes | > 5 |
| Penicillium brevicompactum (spores) | 0.053% | 30 minutes | Total elimination |
| Penicillium brevicompactum (spores) | 0.299% | 4 minutes | Total elimination |
| Penicillium brevicompactum (spores) | 0.525% | 2 minutes | Total elimination |
Table 3: Virucidal Activity of Sodium this compound
| Virus | Concentration of Sodium this compound | Organic Load | Contact Time | Log Reduction |
| Adenovirus | 1900 ppm | 5% serum | 1 minute | 4.87 |
| Adeno-Associated Virus 2 (AAV2) | 0.5% | Not specified | 1 minute | Successful inactivation |
| Adeno-Associated Virus 5 (AAV5) | 0.5% | Not specified | 1 minute | Successful inactivation |
| Canine Parvovirus Type 2 | 0.75% | None | 1 minute | Significant reduction |
| Canine Parvovirus Type 2 | 0.37% | None | 15 minutes | Efficient inactivation |
| Hepatitis A Virus | 0.5% | Not specified | 1 minute | Deactivation |
| HIV-1 | 100 ppm | None | 30 seconds | Effective |
| HIV-1 | 500 ppm | 80% serum | 1-2 minutes | Effective |
| HIV-1 | 1% (10,000 ppm) | 80% blood | Not specified | Effective |
Experimental Protocols
Protocol for Preparation of Sodium this compound Working Solutions
Objective: To prepare standardized sodium this compound solutions for disinfection.
Materials:
-
Household bleach (typically 5.25-6% sodium this compound)
-
Sterile distilled water
-
Sterile graduated cylinders or flasks
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine Stock Concentration: Check the manufacturer's label on the household bleach bottle to determine the concentration of sodium this compound.
-
Calculate Dilutions:
-
For a 0.5% (5000 ppm) final concentration (for general tissue culture waste): Prepare a 1:10 dilution of bleach in water (e.g., 1 part bleach to 9 parts water).[1][2]
-
For a 1% (10,000 ppm) final concentration (for waste with high organic load like blood): Prepare a 1:5 dilution of bleach in water (e.g., 1 part bleach to 4 parts water).
-
-
Preparation:
-
In a designated, well-ventilated area, carefully measure the required volume of bleach and add it to the corresponding volume of sterile distilled water in a clean, sterile container.
-
Mix the solution gently but thoroughly.
-
-
Labeling and Storage:
Protocol for Disinfection of Liquid Tissue Culture Waste
Objective: To safely and effectively disinfect liquid waste from cell culture experiments.
Materials:
-
Aspirated tissue culture media and cell suspensions in a collection flask.
-
Freshly prepared 10% (v/v) bleach solution (yielding a final concentration of at least 0.5% sodium this compound in the waste).
-
A dedicated waste collection flask, preferably made of plastic.
-
Vacuum trap system.
-
PPE.
Procedure:
-
Pre-treatment of Collection Flask: Before starting aspiration, add a volume of concentrated bleach to the collection flask that will result in a final 1:10 bleach-to-waste ratio. For example, for a 1-liter collection flask, add 100 ml of household bleach.
-
Aspiration: Aspirate the liquid waste from your tissue culture vessels into the collection flask containing the bleach.
-
Ensure Mixing: As the waste is collected, ensure it mixes with the bleach solution. Swirl the flask gently if necessary.
-
Contact Time: Allow the waste to remain in the bleach solution for a minimum of 20-30 minutes to ensure complete disinfection.[2]
-
Disposal: After the required contact time, the disinfected liquid waste can be poured down the sanitary sewer, followed by flushing with copious amounts of water. Check local regulations for specific disposal requirements.
-
Decontamination of Flask: Thoroughly rinse the collection flask with water. At the end of each day, decontaminate the flask by filling it with a 1:10 bleach solution and letting it stand for at least 30 minutes before rinsing.
Protocol for Efficacy Testing of Sodium this compound in Liquid Suspension (Quantitative Suspension Test)
Objective: To quantify the log reduction of a specific microorganism in a liquid suspension after treatment with a sodium this compound solution. This protocol is adapted from standard quantitative suspension test methodologies.
Materials:
-
Pure culture of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Sterile liquid culture medium.
-
Freshly prepared sodium this compound solution at the desired test concentration.
-
Sterile neutralizing broth (e.g., Dey-Engley neutralizing broth) to inactivate the this compound.
-
Sterile phosphate-buffered saline (PBS) or other suitable diluent.
-
Sterile test tubes and pipettes.
-
Agar (B569324) plates for colony counting.
-
Incubator.
-
Timer.
-
Vortex mixer.
-
PPE.
Procedure:
-
Prepare Microbial Suspension:
-
Grow the test microorganism in a suitable liquid culture medium to a high density (e.g., 10⁸-10⁹ CFU/mL).
-
Harvest the cells by centrifugation and wash them twice with sterile PBS to remove residual medium.
-
Resuspend the cell pellet in sterile PBS to the original volume. This is your stock microbial suspension.
-
-
Optional - Introduce Organic Load: To simulate tissue culture waste, an organic load can be added. A common method is to add bovine serum albumin (BSA) to the microbial suspension to a final concentration of 1-5%.
-
Disinfection:
-
In a sterile test tube, mix 9 parts of the microbial suspension (with or without organic load) with 1 part of the sodium this compound test solution. This will give the final desired this compound concentration. For example, to test a 0.5% final concentration, mix 9 mL of the cell suspension with 1 mL of a 5% sodium this compound solution.
-
Start the timer immediately upon mixing.
-
-
Neutralization:
-
At predetermined contact times (e.g., 1, 5, 10, 20 minutes), transfer a 1 mL aliquot of the disinfectant-microbe mixture to a tube containing 9 mL of sterile neutralizing broth. This stops the antimicrobial action of the this compound.
-
-
Enumeration of Survivors:
-
Perform serial ten-fold dilutions of the neutralized sample in sterile PBS.
-
Plate 0.1 mL of the appropriate dilutions onto agar plates.
-
Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.
-
-
Control - Initial Microbial Count:
-
At the start of the experiment, perform a serial dilution and plate the original microbial suspension (without disinfectant) to determine the initial number of viable microorganisms (CFU/mL).
-
-
Calculation of Log Reduction:
-
Count the colonies on the plates from both the treated and control samples.
-
Calculate the CFU/mL for each.
-
Log Reduction = log₁₀(Initial CFU/mL) - log₁₀(CFU/mL in treated sample).
-
A successful disinfection is typically defined by a specific log reduction, often ≥ 3 or 4, depending on regulatory standards.
-
Visualizations
Caption: Workflow for disinfecting liquid tissue culture waste.
Caption: Mechanism of action of sodium this compound.
Safety Precautions
-
Always wear appropriate PPE , including a lab coat, nitrile gloves, and safety glasses or a face shield when handling bleach solutions.[1]
-
Work in a well-ventilated area to avoid inhaling fumes.
-
Never mix bleach with ammonia (B1221849) or acids , as this can produce toxic chlorine gas.
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Sodium this compound is corrosive to metals. If a bleach solution spills on a metal surface, wipe it immediately and rinse the surface with water.[1]
-
Store concentrated bleach in a cool, dark place , away from incompatible chemicals.
By following these application notes and protocols, researchers can ensure the safe and effective disinfection of tissue culture waste, thereby protecting themselves, their colleagues, and the integrity of their research.
References
Application Note: Protocol for Bleach Disinfection of Liquid Biological Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypochlorite, the active ingredient in household bleach, is a broad-spectrum disinfectant effective against a wide range of pathogens, including bacteria, viruses, and fungi.[1][2] It is a commonly used and cost-effective method for decontaminating liquid biological waste in research and clinical settings. Proper application is crucial to ensure complete inactivation of biohazardous materials before disposal. This document provides a detailed protocol for the safe and effective use of bleach for the disinfection of liquid biological waste. It is important to note that bleach is not effective against bacterial spores and prions.[1][2]
Quantitative Data Summary
Successful disinfection with bleach depends on the final concentration of sodium this compound, the contact time, and the amount of organic material present in the waste.[1] The presence of high concentrations of proteins, cells, and other organic matter can neutralize the active chlorine, reducing its disinfectant efficacy.[3] Therefore, higher concentrations of bleach are required for waste with a high organic load.
| Parameter | General Liquid Biological Waste (Low Organic Load) | Liquid Biological Waste with High Organic Load (e.g., blood, serum, cell culture media with high protein) | References |
| Final Sodium this compound Concentration | 0.5% (5,000 ppm) | 1% (10,000 ppm) | [1][2] |
| Dilution of Household Bleach (5.25-6% Sodium this compound) | 1:10 (1 part bleach to 9 parts waste) | 1:5 (1 part bleach to 4 parts waste) | [1][2] |
| Minimum Contact Time | 20-30 minutes | 30-60 minutes (some guidelines recommend up to 12 hours for high-risk waste) | [1][2][4][5][6] |
Experimental Protocol: Disinfection of Liquid Biological Waste
This protocol outlines the steps for preparing and using a bleach solution to disinfect liquid biological waste.
Materials
-
Standard household bleach (5.25% - 6.15% sodium this compound). Do not use splash-less or scented varieties as they may have lower concentrations of sodium this compound.[1][2][7]
-
Liquid biological waste in a suitable, leak-proof, and autoclavable container.
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and nitrile gloves.[4]
-
Appropriate labeling for the waste container.
Procedure
-
Don Personal Protective Equipment (PPE): Before handling bleach or biological waste, put on a lab coat, safety glasses, and nitrile gloves.[4]
-
Prepare a Fresh Bleach Solution: Diluted bleach solutions should be made fresh daily, as they lose efficacy within 24 hours.[1][2]
-
Add Bleach to Waste:
-
For general liquid biological waste (low organic load), add 1 part of household bleach to 9 parts of liquid waste. This will result in a final sodium this compound concentration of approximately 0.5%.[2][4]
-
For liquid biological waste with a high organic load , add 1 part of household bleach to 4 parts of liquid waste. This will result in a final sodium this compound concentration of approximately 1%.[1][2]
-
-
Ensure Thorough Mixing: Gently swirl the container to ensure the bleach is thoroughly mixed with the waste.
-
Allow for Sufficient Contact Time: Let the mixture stand for a minimum of 30 minutes to ensure complete disinfection.[5][8] For high-risk waste or waste with a high organic load, a longer contact time of at least 60 minutes is recommended.[6]
-
Dispose of Treated Waste: After the required contact time, the disinfected liquid waste can typically be poured down a laboratory sink with copious amounts of running water, provided it does not contain other hazardous chemicals.[1][8] Always adhere to local and institutional regulations for waste disposal.
-
Decontaminate Work Surfaces: Clean any surfaces that may have come into contact with the bleach solution or biological waste.
Important Considerations
-
Bleach Stability: Undiluted household bleach has a shelf life of about six months to a year.[1][2] Diluted bleach solutions are less stable and should be prepared fresh daily.[1] Store bleach in a cool, dark place.[5]
-
Incompatible Materials: Bleach is corrosive to metals.[1][2] Do not mix bleach with other cleaners, especially those containing ammonia, as this can produce toxic chlorine gas.[2]
-
Verification of Efficacy: For critical applications or when dealing with highly resistant organisms, the effectiveness of the disinfection protocol should be validated.
-
Regulatory Compliance: Always follow your institution's specific guidelines and local regulations for the disposal of treated biological waste.[9][10]
Visualized Workflow
Caption: Workflow for liquid biological waste disinfection using bleach.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. uwo.ca [uwo.ca]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. coms.hms.harvard.edu [coms.hms.harvard.edu]
- 5. jcesom.marshall.edu [jcesom.marshall.edu]
- 6. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 7. Cleaning and Disinfecting with Bleach | Water, Sanitation, and Environmentally Related Hygiene (WASH) | CDC [cdc.gov]
- 8. safety.rice.edu [safety.rice.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. nems.nih.gov [nems.nih.gov]
Sodium Hypochlorite Pentahydrate: A Powerful and Green Chlorinating Reagent in Organic Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) is emerging as a highly effective, safe, and environmentally benign chlorinating reagent for a variety of organic transformations. Its crystalline form offers significant advantages over traditional aqueous bleach solutions, including higher concentration, greater stability, and reduced levels of impurities like sodium hydroxide (B78521) and sodium chloride.[1][2][3][4][5] This solid reagent minimizes waste and in many cases, circumvents the need for pH adjustment, making it an attractive alternative for sustainable chemical synthesis.[2][3][5]
This document provides detailed application notes and experimental protocols for key chlorination reactions utilizing sodium this compound pentahydrate, targeting researchers and professionals in drug development and chemical synthesis.
Key Applications and Advantages:
Sodium this compound pentahydrate has demonstrated its utility in several critical chlorination reactions:
-
Electrophilic Chlorination of Alkenes and Aromatics: It serves as an excellent source of electrophilic chlorine for the functionalization of double bonds and activated aromatic systems.[6][7][8]
-
Chloroamidation of Alkenes: In the presence of a nitrile solvent, it facilitates the direct conversion of alkenes to valuable α-chloroamide derivatives.[9]
-
N-Chlorination: It can be employed for the N-chlorination of amines and amides, generating reactive intermediates for further synthetic manipulations.[6][10][11][12][13]
-
Oxidative Chlorination: The reagent can participate in tandem reactions involving both oxidation and chlorination.[3][6]
The primary advantages of using NaOCl·5H₂O include its high available chlorine concentration (around 42-44%), enhanced stability when stored at low temperatures, and the production of only sodium chloride as a byproduct, contributing to greener reaction profiles.[1][5]
Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones
A notable application of sodium this compound pentahydrate is the tandem oxidative cyclization of β,γ-unsaturated carboxylic acids to α,β-unsaturated lactones. This transformation proceeds through an initial electrophilic chlorination of the alkene, followed by intramolecular cyclization and subsequent elimination of HCl.
Proposed Reaction Mechanism:
The reaction is initiated by the electrophilic attack of hypochlorous acid (HOCl), generated in situ from NaOCl·5H₂O, on the carbon-carbon double bond to form a chloronium ion intermediate. This is followed by an intramolecular attack by the carboxylic acid to yield a β-chlorolactone, which then eliminates HCl to afford the final α,β-unsaturated lactone.
Caption: Proposed mechanism for lactonization.
Experimental Protocol:
Materials:
-
β,γ-Unsaturated carboxylic acid
-
Sodium this compound pentahydrate (NaOCl·5H₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium hydrogensulfite (NaHSO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the β,γ-unsaturated carboxylic acid (1.0 eq) in acetonitrile, add sodium this compound pentahydrate (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium hydrogensulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Quantitative Data:
| Substrate | Product Yield (%) | Reference |
| (E)-4-Phenylpent-3-enoic acid | 62 | [6] |
| (E)-4-(p-Tolyl)pent-3-enoic acid | 56 | [6] |
| (E)-4-(4-Methoxyphenyl)pent-3-enoic acid | 23 | [6] |
| (E)-4-(4-Chlorophenyl)pent-3-enoic acid | 21 | [6] |
Chloroamidation of Alkenes
Sodium this compound pentahydrate, in combination with phosphoric acid and a nitrile solvent, provides a metal-free method for the chloroamidation of alkenes. This reaction yields synthetically useful α-chloroamide derivatives, which can be further transformed into aziridines and other nitrogen-containing heterocycles.[9]
Proposed Reaction Mechanism:
The reaction is thought to proceed via the formation of a chloronium ion intermediate from the reaction of the alkene with an electrophilic chlorine species (HOCl or Cl₂) generated in situ. Nucleophilic attack by the nitrile solvent on the chloronium ion forms a nitrilium ion intermediate, which is subsequently hydrolyzed upon workup to afford the α-chloroamide.
Caption: Chloroamidation reaction workflow.
Experimental Protocol:
Materials:
-
Alkene
-
Sodium this compound pentahydrate (NaOCl·5H₂O)
-
Phosphoric acid (H₃PO₄)
-
Nitrile solvent (e.g., acetonitrile or pivalonitrile)
-
Anhydrous magnesium sulfate (MgSO₄, optional)
-
Saturated aqueous sodium hydrogensulfite (NaHSO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkene (1.0 mmol) in the nitrile solvent (5 mL) and cool the mixture to 0 °C.
-
Add phosphoric acid (1.0 mmol) and optionally, anhydrous magnesium sulfate (20 mmol).
-
Slowly add sodium this compound pentahydrate (1.20 mmol).
-
Stir the resulting mixture and allow it to warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous sodium hydrogensulfite (10 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Alkene Substrate | Nitrile Solvent | Product Yield (%) | Reference |
| Cyclohexene | Acetonitrile | 85 | [9] |
| 1-Octene | Acetonitrile | 75 | [9] |
| Styrene | Acetonitrile | 78 | [9] |
| Cyclohexene | Pivalonitrile | 90 | [9] |
| 1-Octene | Pivalonitrile | 82 | [9] |
| Styrene | Pivalonitrile | 88 | [9] |
Electrophilic Chlorination of Activated Aromatic Compounds
Sodium this compound pentahydrate can also be utilized for the electrophilic chlorination of electron-rich aromatic compounds, such as phenols and anilines. This method provides a straightforward route to chlorinated aromatic derivatives without the need for harsh reagents or catalysts.
Experimental Protocol:
Materials:
-
Activated aromatic compound (e.g., 1,3,5-trimethoxybenzene)
-
Sodium this compound pentahydrate (NaOCl·5H₂O)
-
Acetonitrile (CH₃CN)
-
Water
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the activated aromatic compound (1.0 eq) in a mixture of acetonitrile and water.
-
Add sodium this compound pentahydrate (1.1 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Quantitative Data:
| Aromatic Substrate | Product Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | 78 | [6] |
| Aniline | Moderate | [6] |
| Phenol | Moderate | [6] |
Safety and Handling
Sodium this compound pentahydrate is a strong oxidizing agent. While more stable than its aqueous counterpart, it should be handled with care.[1]
-
Storage: Store in a cool, dark, and dry place, preferably below 7°C, in a tightly sealed container.[1]
-
Incompatibilities: Avoid contact with organic materials, sulfur, metal powders, and acids, as this can lead to the generation of toxic chlorine gas or other hazardous reactions.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this reagent.
Conclusion
Sodium this compound pentahydrate is a versatile and advantageous reagent for a range of chlorination reactions in organic synthesis. Its solid, stable, and highly concentrated nature, combined with its environmentally friendly profile, makes it a superior choice over traditional aqueous bleach solutions. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to incorporate this efficient chlorinating agent into their synthetic strategies, paving the way for cleaner and more sustainable chemical processes.
References
- 1. nikkeikin.com [nikkeikin.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sodium this compound Pentahydrate (NaOCl·5H2O) Crystals as an Extraordinary Oxidant for Primary and Secondary Alcohols [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium this compound Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Car… [ouci.dntb.gov.ua]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. Reaction of sodium this compound with amines and amides. A new method for quantitating polysaccharides containing hexosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis on Microwave Based N-Chlorination of Amides [ignited.in]
- 13. Reaction of sodium this compound with amines and amides: automation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - Using solid Sodium this compound to generate Chlorine? - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Colorimetric Hypochlorite Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the colorimetric determination of hypochlorite (ClO⁻), a reactive oxygen species of significant interest in various fields, including pharmacology, environmental science, and clinical diagnostics. The following assays offer distinct advantages in terms of sensitivity, selectivity, and ease of use.
3,3′,5,5′-Tetramethylbenzidine (TMB) Based Assay
This assay relies on the oxidation of the chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) by this compound, resulting in a distinct color change. In an acidic environment (pH 4.0), this compound rapidly oxidizes the colorless TMB to a blue product.[1][2] This method is simple, rapid, and can be adapted for high-throughput screening.
Signaling Pathway and Experimental Workflow
The reaction proceeds through a one-electron oxidation of TMB to form a blue-colored charge-transfer complex, followed by a two-electron oxidation at higher this compound concentrations to yield a yellow diimine product.[3]
Experimental Protocol
Materials:
-
3,3′,5,5′-Tetramethylbenzidine (TMB)
-
Sodium this compound (NaClO) standard solution
-
Acetate (B1210297) buffer (0.2 M, pH 4.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of TMB Solution: Prepare a 1 mM TMB stock solution in a suitable organic solvent like DMSO and store it protected from light.
-
Standard Curve Preparation: Prepare a series of this compound standards with known concentrations by diluting the NaClO standard solution in the acetate buffer.
-
Assay Reaction:
-
In a 96-well microplate, add 50 µL of the acetate buffer to each well.
-
Add 50 µL of the this compound standard or sample solution to the respective wells.
-
Add 100 µL of the TMB working solution (diluted from the stock solution in acetate buffer) to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance at approximately 652 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the known concentrations of the this compound standards to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 µM | [1] |
| Linear Range | 0 - 75 µM | [4] |
| Wavelength (λmax) | ~652 nm | [3] |
Gold Nanorod (AuNR) Based Assay
This assay utilizes the oxidative etching of gold nanorods (AuNRs) by this compound.[5] The strong oxidizing nature of this compound causes the longitudinal tips of the AuNRs to be etched, leading to a decrease in their aspect ratio.[6][7] This morphological change results in a blue shift of the longitudinal surface plasmon resonance (LSPR) peak and a visible color change of the solution from red to pale yellow or colorless.[5][6]
Experimental Workflow
Experimental Protocol
Materials:
-
Gold nanorod (AuNR) solution (synthesized or commercially available)
-
Sodium this compound (NaClO) standard solution
-
Hydrochloric acid (HCl)
-
96-well microplate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
AuNR Solution Preparation: If synthesizing, follow a seed-mediated growth protocol. Otherwise, dilute a commercially available AuNR solution to an appropriate concentration (e.g., 0.4 nM).[5]
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the NaClO standard solution in deionized water.
-
Assay Reaction:
-
Incubation: Incubate the mixture for approximately 5 minutes at room temperature.[5]
-
Measurement: Measure the UV-Vis absorption spectrum of the solution, focusing on the change in the longitudinal LSPR peak.
-
Data Analysis: A calibration curve can be established by plotting the change in absorbance at the LSPR maximum against the concentration of this compound.[5]
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.08 µM | [5][7] |
| Linear Range | 0.08 - 125 µM | [5][7] |
| Wavelength (λmax) | Dependent on AuNR aspect ratio | [6] |
Silver Nanoprism (AgNPR) Based Assay
This method is based on the this compound-induced morphological transformation of silver nanoprisms (AgNPRs) into spherical nanoparticles.[8][9] This change in shape leads to a significant blue shift in the surface plasmon resonance band and a corresponding color change of the solution from blue to yellow.[8][9]
Experimental Workflow
Experimental Protocol
Materials:
-
Silver nanoprism (AgNPR) solution (synthesized)
-
Sodium this compound (NaClO) standard solution
-
UV-Vis spectrophotometer
Procedure:
-
AgNPR Synthesis: Synthesize AgNPRs using a chemical reduction method, for example, by reducing silver nitrate (B79036) with sodium borohydride (B1222165) in the presence of a capping agent like sodium citrate.[10]
-
Standard Curve Preparation: Prepare a series of this compound standards in deionized water.
-
Assay Reaction:
-
To a fixed volume of the synthesized AgNPR solution, add varying concentrations of the this compound standard or sample.
-
-
Incubation: Allow the reaction to proceed for a short period at room temperature.
-
Measurement: Record the UV-Vis absorption spectra. The absorbance intensity at the initial λmax of the AgNPRs (e.g., ~716 nm) will decrease, while the absorbance around 470 nm will increase as spherical particles form.[8][9]
-
Data Analysis: A linear relationship can be established between the ratio of absorbance at two wavelengths or the change in absorbance at the initial λmax and the concentration of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.50 x 10⁻¹⁰ M | [8][9] |
| Linear Range | 2.00 x 10⁻⁷ - 12.00 x 10⁻⁷ M | [8][9] |
| Wavelength (λmax) | Initial: ~716 nm, Final: ~470 nm | [8] |
Rhodamine B Based Assay
This indirect colorimetric method involves the reaction of this compound with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then bleaches the pinkish-red color of the Rhodamine B dye.[11][12][13] The decrease in absorbance of the Rhodamine B solution is directly proportional to the concentration of this compound.[11][13]
Experimental Workflow
Experimental Protocol
Materials:
-
Rhodamine B solution (0.05%)
-
Potassium iodide (KI) solution (2%)
-
Hydrochloric acid (HCl) (2 M)
-
Sodium acetate solution (1 M)
-
Sodium this compound (NaClO) standard solution
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare the Rhodamine B, KI, HCl, and sodium acetate solutions.
-
Standard Curve Preparation: Prepare a series of this compound standards.
-
Assay Reaction:
-
In a 10 mL calibrated flask, add an aliquot of the sample or standard solution.[11]
-
Add 1 mL of 2 M HCl and 1 mL of 2% KI solution. Shake gently until a yellow color appears, indicating iodine liberation.[11]
-
Add 0.5 mL of 0.05% Rhodamine B solution.[11]
-
Add 2 mL of 1 M sodium acetate solution and shake for 2 minutes.[11]
-
Dilute the mixture to 10 mL with distilled water and mix well.[11]
-
-
Measurement: Measure the absorbance of the resulting solution at 553 nm against a reagent blank.[11]
-
Data Analysis: The decrease in absorbance is proportional to the this compound concentration. Plot the change in absorbance against the this compound concentration to create a standard curve.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.070 µg/mL | [11][13] |
| Limit of Quantitation (LOQ) | 0.212 µg/mL | [11][13] |
| Linear Range | 0.1 - 4.0 µg/mL | [11][13] |
| Wavelength (λmax) | 553 nm | [11][13] |
Disclaimer: These protocols are intended for guidance and may require optimization for specific applications and laboratory conditions. Always follow appropriate safety precautions when handling chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric detection of this compound in tap water based on the oxidation of 3,3′,5,5′-tetramethyl benzidine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 3,3′,5,5′-tetramethylbenzidine as multi-colorimetric indicator of chlorine in water in line with health guideline values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Colorimetric Determination of this compound Based on the Oxidative Leaching of Gold Nanorods | MDPI [mdpi.com]
- 6. A facile spectrophotometric method for the determination of this compound using rhodamine B – ScienceOpen [scienceopen.com]
- 7. Observation of Coalescence Process of Silver Nanospheres During Shape Transformation to Nanoprisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric detection of this compound based on the morphological changes of silver nanoprisms to spherical nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Decontamination of Biological Spills with Bleach
Introduction
Sodium hypochlorite, the active ingredient in household bleach, is a broad-spectrum disinfectant effective against a wide range of pathogens, including bacteria, viruses, fungi, and mycobacteria.[1] Its accessibility and efficacy make it a common choice for decontaminating biological spills in a laboratory setting. Proper and safe handling of bleach is crucial to ensure effective decontamination and to minimize risks to laboratory personnel and equipment. These application notes provide detailed protocols for the safe and effective use of bleach for biological spill cleanup.
Data Presentation
The following table summarizes the recommended concentrations and contact times for bleach solutions in the decontamination of biological spills.
| Application | Recommended Bleach Concentration (Sodium this compound) | Preparation (from 5.25-6% household bleach) | Minimum Contact Time | Notes |
| General Surface Disinfection of Small Spills (<10 mL) | 0.5% (5000 ppm) | 1:10 dilution (1 part bleach to 9 parts water) | 1 minute for surfaces, 20 minutes for liquid waste | A freshly prepared 1:10 dilution is suitable for most biological spills.[1][2] |
| Large Spills (>10 mL) or Spills with High Organic Load (e.g., blood, serum) | 1% (10000 ppm) | 1:5 dilution (1 part bleach to 4 parts water) | 10-30 minutes | Higher concentration is needed as organic matter can inactivate bleach.[1][3] |
| Spills Inside a Biological Safety Cabinet | 0.5% (5000 ppm) | 1:10 dilution (1 part bleach to 9 parts water) | 15-20 minutes | The cabinet should remain on during the cleanup process.[4][5][6] |
| Spills in a Centrifuge | 0.5% (5000 ppm) | 1:10 dilution (1 part bleach to 9 parts water) | At least 30 minutes for aerosols to settle before opening; 15-20 minutes contact time for disinfection. | Do not open the centrifuge for at least 30 minutes after a spill to allow aerosols to settle.[5][7] |
Important Considerations:
-
Bleach Solution Stability: Diluted bleach solutions are not stable and should be prepared fresh daily.[1][8] Some sources recommend making fresh solutions at least weekly.[9][10] Undiluted household bleach has a shelf life of six months to a year.[1]
-
Incompatible Materials: Bleach is corrosive to metals.[1] After disinfection, metal surfaces should be wiped with water or 70% ethanol (B145695) to remove bleach residue.[1][2]
-
Chemical Incompatibilities: NEVER mix bleach with ammonia (B1221849) or other cleaning agents, as this can produce fatal chlorine or chloramine (B81541) gas.[1][10] Be aware of components in laboratory kits (e.g., guanidine (B92328) salts in DNA/RNA extraction kits) that are incompatible with bleach.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling bleach and cleaning up biological spills.[1] For larger spills or those with a high risk of aerosolization, respiratory protection may be necessary.[11]
Experimental Protocols
Protocol 1: Preparation of a 10% (1:10) Bleach Solution (0.5% Sodium this compound)
Objective: To prepare a fresh 1:10 dilution of household bleach for general biological spill decontamination.
Materials:
-
Household bleach (5.25-6% sodium this compound)
-
Water (cold water is recommended as hot water can decompose the active ingredient)[12]
-
Graduated cylinder or measuring cup
-
Appropriate container for the final solution (e.g., labeled spray bottle or beaker)
Procedure:
-
Determine the final volume of the 1:10 bleach solution needed.
-
Measure 1 part of household bleach. For example, to make 1000 mL of solution, measure 100 mL of bleach.
-
Measure 9 parts of cold water. For the 1000 mL example, measure 900 mL of water.
-
In a well-ventilated area, add the bleach to the water in the designated container.
-
Label the container with "10% Bleach," the preparation date, and your initials.
-
The solution should be used within 24 hours for maximum efficacy.[1][8]
Protocol 2: Decontamination of a Biological Spill on a Laboratory Benchtop
Objective: To safely clean and decontaminate a biological spill on a laboratory benchtop.
Materials:
-
Biological spill kit containing:
-
Freshly prepared 10% bleach solution
-
Paper towels or other absorbent material
-
Forceps or tongs (for handling broken glass)
-
Sharps container (if applicable)
-
Biohazard bags
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and disposable gloves
-
Procedure:
-
Immediate Response:
-
Alert others in the immediate area of the spill.[7]
-
Do not leave the area unattended.
-
-
Containment:
-
Don the appropriate PPE (lab coat, gloves, safety glasses).[13]
-
If there is broken glass or sharps, do not handle them with your hands. Use forceps or tongs to carefully place them into a sharps container.[2][4]
-
Cover the spill with paper towels or other absorbent material, starting from the outside and working inward to prevent spreading.[2][14]
-
-
Decontamination:
-
Cleanup:
-
After the required contact time, carefully collect the absorbent material and any other contaminated disposable items and place them into a biohazard bag.[2]
-
Wipe the spill area again with paper towels soaked in the 10% bleach solution.[2]
-
If the surface is metal, wipe it down with water or 70% ethanol to remove the corrosive bleach residue.[1][2]
-
-
Disposal and Final Steps:
Visualizations
Caption: Workflow for Biological Spill Decontamination.
References
- 1. uwo.ca [uwo.ca]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 4. Biological Spill Guidelines & Procedures | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. tntech.edu [tntech.edu]
- 8. Cleaning and Disinfecting with Bleach | Water, Sanitation, and Environmentally Related Hygiene (WASH) | CDC [cdc.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Sodium this compound (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. towson.edu [towson.edu]
- 12. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 13. youtube.com [youtube.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. ehs.yale.edu [ehs.yale.edu]
Application Notes and Protocols: Sodium Hypochlorite in Endodontic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sodium hypochlorite (NaOCl) is a cornerstone of endodontic treatment, primarily utilized as a root canal irrigant due to its potent antimicrobial activity and ability to dissolve necrotic tissue and organic components of the smear layer.[1][2][3][4] Its efficacy is, however, influenced by several factors including concentration, temperature, contact time, and the presence of organic matter.[1][5] This document provides detailed application notes and protocols for the use of sodium this compound in endodontic research, summarizing key quantitative data and outlining experimental methodologies.
Physicochemical Properties and Mechanism of Action
Sodium this compound's antimicrobial and tissue-dissolving properties stem from its high pH and oxidative potential. In an aqueous solution, it dissociates into sodium hydroxide (B78521) (NaOH) and hypochlorous acid (HOCl). HOCl is a strong oxidizing agent that inhibits bacterial enzymes, while NaOH saponifies fats and dissolves organic tissue. The available chlorine in the solution is responsible for its antimicrobial efficacy.[1]
Key Applications in Endodontic Research
-
Antimicrobial Efficacy Studies: Evaluating the effectiveness of NaOCl against common endodontic pathogens like Enterococcus faecalis, Candida albicans, and Staphylococcus aureus.[6][7][8][9]
-
Tissue Dissolution Assays: Quantifying the ability of NaOCl at various concentrations to dissolve pulp tissue.[1][6]
-
Dentin Microhardness and Fracture Strength Analysis: Investigating the effects of NaOCl on the mechanical properties of root dentin.[1][10][11][12]
-
Smear Layer Removal Evaluation: Assessing the efficacy of NaOCl, often in conjunction with chelating agents like EDTA, in removing the smear layer from root canal walls.[13][14][15]
-
Cytotoxicity and Biocompatibility Assays: Determining the toxic effects of NaOCl on various cell types, including periodontal ligament (PDL) cells and dental stem cells.[16][17][18][19][20]
-
Interaction Studies with Other Irrigants: Examining the chemical interactions and potential precipitate formation when NaOCl is used with other irrigants like chlorhexidine (B1668724) (CHX) and EDTA.[21][22][23][24]
-
Apical Extrusion Studies: Quantifying the amount of NaOCl extruded beyond the root apex during irrigation.[25][26][27][28][29]
Quantitative Data Summary
Table 1: Antimicrobial Efficacy of Sodium this compound
| Concentration | Target Microorganism | Exposure Time | Outcome | Reference |
| 0.5% | Enterococcus faecalis | 30 minutes | Complete bacterial elimination | [6] |
| 1.0% | Enterococcus faecalis | 10 minutes | Complete bacterial elimination | [6] |
| 2.5% | Enterococcus faecalis | 5 minutes | Complete bacterial elimination | [6] |
| 5.25% | Enterococcus faecalis | 2 minutes | Complete bacterial elimination | [6] |
| 5.25% | Enterococcus faecalis | < 30 seconds | Complete bacterial elimination | [6] |
| 5.3% | Candida albicans | Not specified | Superior antimicrobial efficacy compared to 2.0% CHX and 17.0% EDTA | [21] |
| 2.5% | Mixed microbial flora | Not specified | 96% reduction in bacterial load | [30] |
Table 2: Effect of Sodium this compound on Dentin Mechanical Properties
| Concentration | Exposure Time | Property Measured | Effect | Reference |
| 1% - 6% | Not specified | Microhardness | Reduction in microhardness | [1] |
| 2.5% | Not specified | Microhardness | Decrease in microhardness | [1] |
| 6% | 5 minutes | Microhardness | Greater decrease in microhardness compared to 2.5% | [1] |
| 5.25% (+ 17% EDTA for 2 min) | 30 minutes | Fracture Strength | Reduction from 172.10 ± 30.13 MPa to 114.58 ± 26.74 MPa | [10][11][12] |
| 2.5% (+ 17% EDTA for 2 min) | 30 minutes | Fracture Strength | Significant reduction in fracture strength | [10] |
| 1.3% (+ 17% EDTA for 2 min) | 30 minutes | Fracture Strength | No statistically significant difference compared to control | [10] |
Table 3: Pulp Tissue Dissolution by Sodium this compound
| Commercial Product (Stated Concentration) | Actual Chlorine Concentration | Time for Complete Pulp Dissolution | Reference |
| CanalPro (6% NaOCl) | 5.97% | 16 min 52 s (1011.71 s) | [6] |
| N5 (5% NaOCl) | 5.16% | 18 min 54 s (1133.88 s) | [6] |
| ACE (5% NaOCl) | 4.26% | 22 min 12 s (1331.76 s) | [6] |
Table 4: Cytotoxicity of Sodium this compound
| Concentration | Cell Type | Assay | Outcome | Reference |
| 0.5%, 1.5%, 3% | Stem Cells of the Apical Papilla (SCAP) | Survival and Differentiation | Similar reduction in survival | [17][31] |
| 6% | Stem Cells of the Apical Papilla (SCAP) | Survival and Differentiation | High detrimental effects, lack of survival | [4][17][31] |
| Not specified | Human Periodontal Ligament (PDL) Cells | Propidium Iodide Fluorescence, Protein Synthesis, Mitochondrial Activity | Cytotoxic in a concentration- and time-dependent manner | [16] |
| 0.254 µL/mL | Human Periodontal Ligament Fibroblast Cells (HPDLFc) | Mosmann's Tetrazolium Toxicity Assay | Median Lethal Concentration (LC50) | [18] |
Experimental Protocols
Protocol for Antimicrobial Efficacy Testing (Agar Diffusion Test)
-
Microorganism Preparation: Prepare standardized suspensions of the test microorganisms (e.g., E. faecalis, S. aureus, C. albicans).
-
Agar (B569324) Plate Inoculation: Spread the microbial suspension evenly onto the surface of appropriate agar plates (e.g., Brain Heart Infusion agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Disk Preparation: Immerse sterile paper disks in the different concentrations of NaOCl to be tested. A negative control (sterile saline) and a positive control (e.g., 2% chlorhexidine) should be included.
-
Disk Placement: Place the saturated paper disks onto the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measurement: Measure the diameter of the inhibition zones around each disk. Larger zones indicate greater antimicrobial activity.
Protocol for Pulp Tissue Dissolution Assay
-
Sample Preparation: Obtain standardized samples of vital pulp tissue from freshly extracted teeth. Standardize the size and weight of the tissue samples.
-
Experimental Setup: Place each tissue sample into a separate container (e.g., a microcentrifuge tube).
-
Irrigant Application: Add a standardized volume (e.g., 0.1 mL) of the NaOCl solution of the desired concentration to each container. Include a negative control group with saline.
-
Observation and Timing: Continuously observe the samples and record the time required for complete dissolution of the pulp tissue.
-
Data Analysis: Compare the dissolution times for different NaOCl concentrations.
Protocol for Dentin Microhardness Testing
-
Specimen Preparation: Prepare standardized dentin discs from the roots of extracted teeth (e.g., bovine incisors).
-
Grouping: Divide the discs into experimental groups based on the NaOCl concentration and a control group (e.g., distilled water).
-
Treatment: Immerse the dentin discs in the respective NaOCl solutions for a standardized period (e.g., 30 minutes). A final rinse with a chelating agent like 17% EDTA for 2 minutes can be included to mimic clinical protocols.
-
Microhardness Measurement: Use a Knoop or Vickers microhardness tester to measure the microhardness of the dentin surface at standardized distances from the root canal wall.
-
Data Analysis: Compare the microhardness values between the different treatment groups and the control group.
Protocol for Smear Layer Removal Evaluation (Scanning Electron Microscopy - SEM)
-
Tooth Preparation: Use single-rooted extracted teeth. Instrument the root canals to a standardized size and taper.
-
Irrigation Protocols: Divide the teeth into different groups based on the final irrigation protocol (e.g., NaOCl alone, NaOCl followed by EDTA, saline control).
-
Specimen Preparation for SEM: Longitudinally section the roots. Prepare the specimens for SEM analysis by dehydration and sputter-coating with gold-palladium.
-
SEM Analysis: Examine the root canal walls at different levels (coronal, middle, and apical thirds) under the SEM.
-
Scoring: Use a standardized scoring system to evaluate the amount of remaining smear layer.
-
Statistical Analysis: Analyze the scores to determine significant differences between the irrigation protocols.
Visualizations
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for assessing the antimicrobial efficacy of NaOCl.
Logical Relationship of NaOCl Concentration and its Effects
Caption: Relationship between NaOCl concentration and its effects.
Signaling Pathway of NaOCl-Induced Cytotoxicity (Hypothesized)
Caption: Hypothesized pathway of NaOCl-induced cytotoxicity.
Safety and Handling Precautions
Sodium this compound is a caustic and corrosive substance. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should always be worn. Care must be taken to avoid contact with skin, eyes, and clothing. NaOCl solutions should be stored in a cool, dark, and well-ventilated area, away from acids and other chemicals with which it can react to produce toxic chlorine gas. In a clinical research setting, the use of a rubber dam is mandatory to isolate the tooth and prevent leakage of NaOCl into the oral cavity. Researchers should be aware of the risk of "this compound accidents," where NaOCl is extruded into the periapical tissues, causing severe pain, swelling, and tissue damage.[3][27]
Conclusion
Sodium this compound remains an indispensable tool in endodontic research and practice. A thorough understanding of its properties, appropriate handling, and standardized experimental protocols are crucial for obtaining reliable and reproducible research data. The information and protocols provided in this document serve as a comprehensive guide for researchers investigating the multifaceted roles of sodium this compound in endodontics.
References
- 1. Sodium this compound as an endodontic irrigant and its effect on dentine: a review of literature [scielo.org.za]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Role of Sodium this compound Irrigant in Chemical Preparation of Root Canal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing the Efficacy of Sodium this compound in Endodontic Disinfection: A Clinical Overview - Style Italiano Endodontics [endodontics.styleitaliano.org]
- 6. Evaluation of the actual chlorine concentration and the required time for pulp dissolution using different sodium this compound irrigating solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tsdp.net [tsdp.net]
- 9. Analysis of antimicrobial efficacy of sodium this compound and ozonated water against biofilm in oval canals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of concentration of sodium this compound as an endodontic irrigant on the mechanical and structural properties of root dentine: A laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of concentration of sodium this compound as an endodontic irrigant on the mechanical and structural properties of root dentine: A laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative analysis of laser and ultrasonic irrigation techniques for smear layer removal in endodontics | springermedizin.de [springermedizin.de]
- 14. Efficacy of Different Root Canal Irrigating Solutions in Removing Smear Layer: A Scanning Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of sodium this compound and chlorhexidine on cultured human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.unair.ac.id [repository.unair.ac.id]
- 19. saspublishers.com [saspublishers.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Use of Sodium this compound versus Chlorexidine Gluconate as an Irrigating Solution in Endodontic Treatment: A Literature Review of the Period from 2006 to 2016 [gavinpublishers.com]
- 22. Antagonistic interactions between sodium this compound, chlorhexidine, EDTA, and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jodend.com [jodend.com]
- 24. The Interaction of Two Widely Used Endodontic Irrigants, Chlorhexidine and Sodium this compound, and Its Impact on the Disinfection Protocol during Root Canal Treatment [mdpi.com]
- 25. Assessment of apical extrusion in regenerative endodontics: a comparative study of different irrigation methods using three-dimensional immature tooth models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rsdjournal.org [rsdjournal.org]
- 27. conservancy.umn.edu [conservancy.umn.edu]
- 28. An in vitro study of apical extrusion of sodium this compound during endodontic canal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. banglajol.info [banglajol.info]
- 30. Comparative Analysis of Antimicrobial Efficacy of Sodium this compound and Chlorhexidine as Irrigants in Root Canal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application of Hypochlorite in Wastewater Treatment: A Guide for Researchers
Introduction
Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a widely utilized chemical in wastewater treatment due to its potent disinfectant and oxidative properties.[1][2] Its cost-effectiveness and broad-spectrum efficacy against a range of pathogens, including bacteria, viruses, and protozoa, make it a staple in municipal and industrial wastewater treatment facilities.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for wastewater treatment, focusing on disinfection, chemical oxygen demand (COD) reduction, and the removal of specific pollutants such as ammonia (B1221849) and phenols.
Principles of this compound Treatment
When sodium this compound is dissolved in water, it hydrolyzes to form hypochlorous acid (HOCl) and this compound ions (OCl⁻), which are the primary active species responsible for disinfection and oxidation.[1] The equilibrium between HOCl and OCl⁻ is pH-dependent, with HOCl being the more potent disinfectant, predominating at a pH between 6.5 and 7.5.[3]
The primary mechanisms of action include:
-
Disinfection: Hypochlorous acid penetrates the cell walls of microorganisms and oxidizes essential cellular components like proteins and nucleic acids, leading to cell inactivation or death.[3][4]
-
Oxidation: this compound is a strong oxidizing agent that can break down a variety of organic and inorganic pollutants, reducing the chemical oxygen demand (COD) and removing color from wastewater.[4][5]
Data Presentation: Performance of this compound in Wastewater Treatment
The following tables summarize quantitative data from various studies on the application of this compound in wastewater treatment.
Table 1: Disinfection of Wastewater using Sodium this compound
| Target Microorganism | This compound Dose (mg/L) | Contact Time (minutes) | Log Reduction | Reference |
| Total Coliforms | 1.5 | 15 | > 3 | [6] |
| Fecal Coliforms | 2.0 | 60 | 3 | [3] |
| E. coli | 25 | 30 | Complete Inactivation | [7] |
| E. coli O157:H7 | 100 | 10 | 3.3 | [8][9] |
| E. coli O157:H7 | 200 | 10 | 5.1 | [8][9] |
| S. pasteuri | 15 - 30 | 5 - 10 | > 12 | [10] |
| K. pneumoniae | 15 | 15 | 8 | [10] |
| B. subtilis endospores | 15 | 60 - 100 | 3 | [10] |
Table 2: Chemical Oxygen Demand (COD) Removal using this compound
| Wastewater Type | This compound Type | This compound Dose (ppm) | Contact Time (minutes) | COD Removal Efficiency (%) | Reference |
| Textile Industry | Calcium this compound | Not Specified | Not Specified | 96 - 98 | [4][11] |
| Common Effluent Treatment Plant (CETP) | Calcium this compound | 900 | 50 | 64 | [1] |
| Common Effluent Treatment Plant (CETP) | Calcium this compound | 1800 | 90 | 71 | [1] |
| Tannery | Sodium this compound | 66.6 mg/L | Not Specified | 64.0 - 96.2 | [12] |
| Dye Intermediate Manufacturing | Sodium this compound | 2 g | Not Specified | 5 (initial reduction) | [13] |
Table 3: Ammonia Removal using Breakpoint Chlorination
| Wastewater Type | Cl₂:NH₃-N Ratio (w/w) | pH | Contact Time (minutes) | Ammonia Removal Efficiency (%) | Reference |
| Municipal Wastewater (Lime Clarified Secondary Effluent) | ~ 8:1 | 6 - 7 | < 1 | Not Specified | [14] |
| Municipal Wastewater (Filtered Secondary Effluent) | 8.4:1 - 9.2:1 | 7.0 - 7.5 | Not Specified | > 99.5 (from 12.9-21.0 mg/L to <0.1 mg/L) | [14][15] |
| River Water | ~ 8:1 | 6 - 8 | 30 | ~ 99 | [16] |
| Water Reclamation Plant | ~ 8:1 | 7.5 - 8.0 | 30 - 35 | > 99 (to < 0.2 mg/L) | [17] |
| Blended NF Permeate and LS Product Water | ~ 10:1 (based on 0.5-0.7 mg/L NH₃-N and 5 mg/L Cl₂ dose) | Not Specified | Not Specified | > 99 | [18] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Dose for Wastewater Disinfection
Objective: To determine the most effective concentration of sodium this compound for the disinfection of a specific wastewater effluent.
Materials:
-
Wastewater sample (secondary effluent)
-
Sodium this compound (NaOCl) stock solution (e.g., 5% available chlorine)
-
Sterile glassware (beakers, flasks)
-
Jar testing apparatus
-
Pipettes
-
Timer
-
Sodium thiosulfate (B1220275) solution (for neutralization)
-
Microbiological testing media (e.g., Lauryl Tryptose Broth for MPN test)[6]
-
Incubator
-
Autoclave
Procedure:
-
Sample Preparation: Collect a representative sample of the secondary treated wastewater effluent.
-
Dosage Range Selection: Based on literature and preliminary tests, select a range of NaOCl concentrations to be tested (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 mg/L).[6]
-
Jar Test Setup:
-
Fill a series of beakers with a fixed volume of the wastewater sample (e.g., 1 L).
-
Place the beakers on a jar testing apparatus.
-
-
This compound Addition:
-
While stirring at a constant speed (e.g., 100 rpm), add the predetermined doses of NaOCl stock solution to each beaker simultaneously.
-
-
Contact Time:
-
Start a timer immediately after adding the this compound.
-
Allow the reaction to proceed for a defined contact time (e.g., 15, 30, and 60 minutes).[6]
-
-
Neutralization:
-
At the end of the contact time, add a specific volume of sodium thiosulfate solution to each beaker to quench the residual chlorine and stop the disinfection process.
-
-
Microbiological Analysis:
-
Immediately after neutralization, collect samples from each beaker for microbiological analysis.
-
Perform enumeration of target indicator organisms (e.g., Total Coliforms, E. coli) using a standard method such as the Most Probable Number (MPN) test.[6]
-
-
Data Analysis:
-
Calculate the log reduction of the indicator organisms for each this compound dose and contact time.
-
Plot the log reduction against the this compound dose to determine the optimal concentration that achieves the desired level of disinfection (e.g., 3-log reduction).
-
Protocol 2: Evaluation of COD Removal by this compound Oxidation
Objective: To assess the efficiency of this compound in reducing the Chemical Oxygen Demand (COD) of industrial wastewater.
Materials:
-
Industrial wastewater sample
-
Calcium this compound (Ca(OCl)₂) or Sodium this compound (NaOCl)
-
Beakers
-
Magnetic stirrer and stir bars
-
pH meter
-
Timer
-
COD digestion vials and reactor
-
Spectrophotometer
-
Reagents for COD analysis (e.g., potassium dichromate, sulfuric acid, silver sulfate)
Procedure:
-
Wastewater Characterization: Determine the initial COD, pH, and other relevant parameters of the raw wastewater sample.
-
Experimental Setup:
-
Place a known volume of wastewater into a series of beakers.
-
Place each beaker on a magnetic stirrer.
-
-
This compound Dosing:
-
Prepare a stock solution of the chosen this compound compound.
-
Add varying concentrations of the this compound solution to the beakers while stirring (e.g., 500, 1000, 1500 ppm).
-
-
Reaction Conditions:
-
Maintain a constant temperature and stirring speed throughout the experiment.
-
Monitor and record the pH of the solution.
-
Allow the oxidation reaction to proceed for different contact times (e.g., 30, 60, 90 minutes).
-
-
Sample Collection and Analysis:
-
At the end of each contact time, collect a sample from each beaker.
-
Measure the final COD of each treated sample using the standard dichromate reflux method.
-
-
Data Analysis:
-
Calculate the COD removal efficiency for each experimental condition using the formula:
-
COD Removal (%) = ((Initial COD - Final COD) / Initial COD) * 100
-
-
Plot the COD removal efficiency as a function of this compound dose and contact time to identify the optimal treatment conditions.
-
Protocol 3: Analysis of Residual Chlorine
Objective: To measure the concentration of free and total residual chlorine in a treated wastewater sample.
Materials:
-
Treated wastewater sample
-
DPD (N,N-diethyl-p-phenylenediamine) reagent (powder pillows or solution)[2]
-
Colorimeter or spectrophotometer with appropriate glassware[5]
-
Phosphate buffer solution
Procedure (DPD Colorimetric Method):
-
Instrument Zeroing:
-
Fill a sample cell with the treated wastewater sample (without DPD reagent).
-
Place the cell into the colorimeter and zero the instrument.
-
-
Free Chlorine Measurement:
-
To a separate sample cell, add the DPD reagent for free chlorine.
-
Add a precise volume of the treated wastewater sample to the cell and mix.
-
A pink to red color will develop in the presence of free chlorine.
-
Within one minute of adding the reagent, place the sample cell in the colorimeter and read the concentration of free chlorine.
-
-
Total Chlorine Measurement:
-
Use the same sample from the free chlorine measurement.
-
Add the DPD reagent for total chlorine (which contains potassium iodide) to the sample cell and mix.
-
Allow the color to develop for at least three minutes but no more than six.[5]
-
Place the sample cell in the colorimeter and read the concentration of total chlorine.
-
-
Combined Chlorine Calculation:
-
Combined Chlorine = Total Chlorine - Free Chlorine.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of microbial disinfection by this compound.
Caption: Simplified pathway of breakpoint chlorination for ammonia removal.
Caption: Experimental workflow for evaluating COD removal by this compound.
Advanced Oxidation Processes (AOPs)
This compound can be used in conjunction with ultraviolet (UV) radiation to form an advanced oxidation process (AOP).[19][20] The UV/hypochlorite process generates highly reactive radicals, such as hydroxyl radicals (•OH) and chlorine radicals (Cl•), which can degrade recalcitrant organic micropollutants that are resistant to conventional treatment.[19][20] This AOP has shown greater removal efficiency for some micropollutants compared to chlorination or UV irradiation alone.[20]
Considerations and Limitations
-
Disinfection Byproducts (DBPs): A significant concern with chlorination is the formation of disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are potentially carcinogenic.[21] The formation of DBPs is influenced by the concentration of organic matter, chlorine dose, contact time, temperature, and pH.
-
pH Sensitivity: The effectiveness of this compound is highly dependent on the pH of the wastewater.[3] Maintaining an optimal pH range is crucial for efficient disinfection.
-
Chlorine Demand: The presence of organic matter, ammonia, and other reducing agents in wastewater creates a "chlorine demand," which must be satisfied before a stable chlorine residual for disinfection can be established.
-
Safety and Handling: Sodium this compound is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.[8][22] It should be stored in a cool, dark place and away from incompatible materials.[22]
Conclusion
This compound remains a cornerstone of wastewater treatment due to its effectiveness, affordability, and ease of use. By understanding the fundamental principles of its chemistry and application, researchers can optimize its use for disinfection and the oxidation of pollutants. However, careful consideration must be given to operational parameters and the potential for DBP formation to ensure both effective treatment and the protection of environmental and public health. The protocols and data presented in this document provide a foundation for further research and application of this compound in wastewater treatment studies.
References
- 1. ijltemas.in [ijltemas.in]
- 2. cdn.hach.com [cdn.hach.com]
- 3. researchgate.net [researchgate.net]
- 4. The Removal of COD and Color from Textile Industry by Chlorine this compound | Semantic Scholar [semanticscholar.org]
- 5. dec.vermont.gov [dec.vermont.gov]
- 6. Chlorination of secondary treated wastewater with sodium this compound (NaOCl): An effective single alternate to other disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fundamental Differences in Inactivation Mechanisms of Escherichia coli O157:H7 Between Chlorine Dioxide and Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamental Differences in Inactivation Mechanisms of Escherichia coli O157:H7 Between Chlorine Dioxide and Sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijariie.com [ijariie.com]
- 14. US3732164A - Nitrogen removal from waste water by breakpoint chlorination - Google Patents [patents.google.com]
- 15. US3733266A - Waste water purification by breakpoint chlorination and carbon adsorption - Google Patents [patents.google.com]
- 16. eares.org [eares.org]
- 17. researchgate.net [researchgate.net]
- 18. cohb.org [cohb.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Disinfection Byproducts Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 22. uwo.ca [uwo.ca]
Application Notes and Protocols for Hypochlorite-Based Inactivation of Bacteria in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a broadly effective and widely utilized disinfectant in laboratory settings for the inactivation of a range of microorganisms, including vegetative bacteria, fungi, and viruses.[1][2] Its potent antimicrobial activity stems from its ability to disrupt essential cellular components. When dissolved in water, sodium this compound forms hypochlorous acid (HOCl), a powerful oxidizing agent.[3][4] HOCl penetrates microbial cell walls and oxidizes sulfhydryl groups in enzymes, leading to their inactivation and subsequent cell death.[3][5] It also causes damage to nucleic acids, preventing replication.[3] The effectiveness of this compound is influenced by factors such as concentration, contact time, pH, temperature, and the presence of organic matter.[3][4] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of sodium this compound for bacterial inactivation.
Data Presentation
Recommended this compound Concentrations for Different Laboratory Applications
| Application | Recommended Concentration of Sodium this compound | Recommended Concentration (ppm available chlorine) | Important Considerations |
| General Surface Disinfection | 0.5% - 1% | 5,000 - 10,000 | A 1:10 dilution of standard household bleach (5.25-6.15% NaOCl) is commonly used.[1][6][7] |
| Liquid Biological Waste Disinfection (Low Organic Load) | 0.5% | 5,000 | A 1:10 dilution of household bleach is appropriate.[1][6] |
| Liquid Biological Waste Disinfection (High Organic Load) | 1% | 10,000 | A 1:5 dilution of household bleach is recommended to counteract the neutralizing effect of organic matter.[2][6] |
| Inactivation of Mycobacterium tuberculosis | 1% | 10,000 | A higher concentration is required for more resistant organisms.[8][9] |
| Inactivation of Bacterial Spores | Not the primary recommendation | Not applicable | This compound is not considered effective against bacterial spores and prions.[2][6] |
Efficacy of Sodium this compound Against Various Bacteria
| Bacterial Species | Concentration of NaOCl | Contact Time | Log Reduction/Efficacy | Reference |
| Staphylococcus aureus | 100 ppm | < 10 minutes | Killed 10⁶–10⁷ organisms | [8] |
| Salmonella choleraesuis | 100 ppm | < 10 minutes | Killed 10⁶–10⁷ organisms | [8] |
| Pseudomonas aeruginosa | 100 ppm | < 10 minutes | Killed 10⁶–10⁷ organisms | [8] |
| Enterococcus faecalis | 5.25% | 40 minutes | Effective elimination from infected dentin | [10][11] |
| Enterococcus faecalis | 1.3% and 2.5% | 40 minutes | Ineffective in removing from infected dentin | [10][11] |
| Mycobacterium tuberculosis | 1,000 ppm | 5 minutes | Complete destruction | [8][9] |
| Multidrug-Resistant Gram-Negative Bacteria (various) | 0.32% - 0.8% | 1 minute | Bactericidal | [12] |
| Candida spp. | 500 ppm | 30 seconds | Inhibition | [8] |
| Various Viruses (25 types) | 200 ppm | 10 minutes | Inactivated | [8] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% (5,000 ppm) Sodium this compound Disinfectant Solution
Materials:
-
Standard household bleach (typically 5.25% - 8.25% sodium this compound)
-
Cold tap water[13]
-
Graduated cylinder or measuring cup
-
Clean, opaque bottle for storage[13]
-
Personal Protective Equipment (PPE): gloves, safety goggles, lab coat[13][14]
Procedure:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhaling fumes.[13]
-
Don PPE: Put on gloves, safety goggles, and a lab coat.[13]
-
Determine Dilution: To prepare a 0.5% solution from a 5.25% stock, a 1:10 dilution is required. For a 1-liter final volume, you will need 100 mL of bleach and 900 mL of water.[13]
-
Mixing:
-
Add 900 mL of cold water to the storage bottle.[13]
-
Carefully add 100 mL of bleach to the water. Always add bleach to water, not water to bleach , to minimize the risk of splashing concentrated bleach.
-
-
Labeling: Tightly cap the bottle and label it clearly with the contents ("0.5% Sodium this compound"), preparation date, and expiration date (24 hours).[1][2] Diluted bleach solutions are not stable and should be prepared fresh daily or weekly.[7][13]
Protocol 2: Disinfection of Laboratory Surfaces
Materials:
-
0.5% sodium this compound solution
-
Clean cloths or paper towels
-
PPE (gloves, safety goggles, lab coat)
Procedure:
-
Pre-cleaning: If the surface is visibly soiled, clean it with a detergent and water to remove organic matter, which can inactivate this compound.
-
Application: Apply the 0.5% this compound solution to the surface, ensuring it is thoroughly wetted.
-
Contact Time: Allow a minimum contact time of 1 minute.[6] For potentially higher contamination levels, a contact time of 10 minutes is recommended.[13]
-
Rinsing: For metallic surfaces, wipe down with water or 70% ethanol (B145695) after the contact time to prevent corrosion.[6][15]
-
Disposal: Dispose of used cloths or paper towels in the appropriate biohazardous waste stream.
Protocol 3: Decontamination of Liquid Biological Waste
Materials:
-
Liquid biological waste
-
Concentrated household bleach
-
Appropriate waste container
-
PPE (gloves, safety goggles, lab coat)
Procedure:
-
Segregation: Ensure the liquid waste does not contain incompatible chemicals such as acids or ammonia (B1221849), which can produce toxic chlorine or chloramine (B81541) gas.[6][13] Also, do not use bleach with DNA/RNA extraction kits that contain guanidine (B92328) salts.[7]
-
Concentration Selection:
-
Addition of Bleach: Carefully add the appropriate volume of bleach to the liquid waste.
-
Contact Time: Allow a minimum contact time of 20 minutes.[1][6] For highly contaminated liquids, a longer contact time (e.g., overnight) can be employed, ensuring the container is not tightly sealed to allow for off-gassing.[16]
-
Disposal: After the required contact time, the decontaminated liquid waste can typically be disposed of down the sanitary sewer, followed by flushing with copious amounts of water.[1] Follow institutional guidelines for waste disposal.
Mandatory Visualizations
Caption: Mechanism of bacterial inactivation by sodium this compound.
Caption: Workflow for laboratory surface disinfection.
Caption: Decision tree for selecting this compound concentration.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat when handling this compound solutions.[17][18]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of fumes.[13]
-
Chemical Incompatibility: Never mix this compound with acids or ammonia.[6][13] Mixing with acids releases toxic chlorine gas, while mixing with ammonia produces toxic chloramine gas.[13] Be aware of incompatibilities with certain laboratory reagents, such as those in DNA/RNA purification kits containing guanidine salts.[7]
-
Storage: Store concentrated bleach in a cool, dark, and well-ventilated area, away from incompatible materials.[13][19] Diluted solutions should be prepared fresh.[7][13]
-
Corrosivity: this compound solutions are corrosive to metals.[6] Always rinse metallic surfaces with water after disinfection.[6]
-
Spills: In case of a spill, remove and isolate contaminated clothing.[17] For skin or eye contact, flush the affected area with running water for at least 20 minutes.[17] Seek medical attention for significant exposures.[17]
References
- 1. www1.wellesley.edu [www1.wellesley.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 4. Mechanisms of Actions of Sodium this compound in Cleaning and Disinfection Processes [jstage.jst.go.jp]
- 5. scielo.br [scielo.br]
- 6. uwo.ca [uwo.ca]
- 7. Sodium this compound (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 9. Infection Control Protocol — MicroDental Laboratories [microdental.com]
- 10. Minimum contact time and concentration of sodium this compound required to eliminate Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ehs.utoronto.ca [ehs.utoronto.ca]
- 14. tikweld.com [tikweld.com]
- 15. umanitoba.ca [umanitoba.ca]
- 16. staff.ki.se [staff.ki.se]
- 17. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 18. nj.gov [nj.gov]
- 19. medsolut.com [medsolut.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Sodium Hypochlorite Solutions for Long-Term Laboratory Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the long-term storage and stabilization of sodium hypochlorite (NaOCl) solutions.
Frequently Asked Questions (FAQs)
Q1: My sodium this compound solution is losing its concentration over time. What are the primary causes?
A1: The instability of sodium this compound solutions is a known issue and is primarily caused by several factors that promote its decomposition. The main culprits are:
-
Temperature: Higher temperatures significantly accelerate the decomposition rate. For every 10°C increase in storage temperature, the decomposition rate can increase by a factor of approximately 3.5.[1][2]
-
Low pH: Sodium this compound solutions are most stable at a high pH, ideally between 11 and 13.[3][4] As the pH decreases, the solution becomes less stable, and the decomposition process speeds up.
-
Exposure to Light: UV light, particularly from direct sunlight, provides the energy to break down the this compound ion, leading to a loss of concentration.[1]
-
Concentration of the Solution: Higher concentrations of sodium this compound decompose more rapidly than lower concentrations.[1][5] Solutions with less than 7.5% available chlorine are generally more stable.[5]
-
Presence of Metal Ions: Transition metal ions, such as copper, nickel, cobalt, and iron, act as catalysts, accelerating the decomposition of sodium this compound into oxygen and sodium chloride.[4][6][7][8]
Q2: What are the main chemical reactions responsible for the degradation of my NaOCl solution?
A2: Sodium this compound primarily decomposes through two main pathways:
-
Formation of Chlorate (B79027): This is the quicker of the two primary decomposition pathways, especially at elevated temperatures. In this reaction, three this compound ions disproportionate to form one chlorate ion and two chloride ions.[1]
-
3NaOCl → NaClO₃ + 2NaCl
-
-
Formation of Oxygen: This pathway is slower in pure solutions but is significantly accelerated by the presence of transition metal catalysts.[1][7] Two this compound ions decompose to form two chloride ions and one molecule of oxygen gas.
-
2NaOCl → 2NaCl + O₂
-
Q3: How can I visually understand the decomposition process?
A3: The following diagram illustrates the main factors leading to the decomposition of sodium this compound.
Q4: Are there any chemical stabilizers I can add to my NaOCl solution to prolong its shelf life?
A4: Yes, certain chemical stabilizers can be added to sodium this compound solutions to inhibit decomposition. Common stabilizers include:
-
Sodium Hydroxide (B78521) (NaOH): Adding a small excess of sodium hydroxide to maintain a pH between 11 and 13 is the most common and effective way to stabilize NaOCl solutions.[3][4]
-
Sodium Silicate (B1173343): This compound can help stabilize solutions by sequestering metal ions that catalyze decomposition.[9][10]
-
Borates (e.g., Sodium Borate): Borates can act as a buffer to maintain a high pH and have been shown to form stable complexes with this compound.[11][12]
It is important to note that the effectiveness of these stabilizers can vary, and it is recommended to first focus on controlling environmental factors like temperature and light.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of chlorine concentration | 1. High storage temperature. 2. Exposure to sunlight or UV light. 3. Low pH of the solution. 4. Contamination with metal ions. | 1. Store the solution in a cool, dark place, ideally between 5-15°C.[4] 2. Use opaque containers (e.g., amber glass or HDPE plastic) to block light.[4] 3. Adjust the pH to 11-13 using a dilute sodium hydroxide solution.[3][4] 4. Use high-purity water for dilutions and avoid contact with metal surfaces.[4] |
| Formation of gas bubbles in the container | 1. Decomposition of NaOCl into oxygen gas, often catalyzed by metal ions. | 1. Ensure the solution is free from metal ion contamination. 2. Store at a lower temperature to slow down the decomposition reaction. |
| Precipitate formation in the solution | 1. At high concentrations and as the solution ages, sodium chloride can precipitate out. 2. Reaction with impurities in the water used for dilution. | 1. Periodically clean storage tanks to remove any buildup of precipitates.[1] 2. Use deionized or distilled water for all dilutions.[4] |
Quantitative Data on NaOCl Stability
The following tables summarize the impact of various factors on the stability of sodium this compound solutions.
Table 1: Effect of Temperature on the Shelf Life of 12.5% Sodium this compound
| Storage Temperature (°C) | Approximate Shelf Life Reduction Factor (compared to 25°C) |
| 35 | 3x shorter |
Source: Castle Chemicals
Table 2: Estimated Decomposition of 12.5% Sodium this compound Solution at Various Temperatures
| Time | 21°C (70°F) | 29°C (85°F) | 38°C (100°F) |
| Initial | 12.50% | 12.50% | 12.50% |
| 1 week | 12.12% | 11.36% | 9.71% |
| 2 weeks | 11.78% | 10.51% | 8.33% |
| 1 month | 11.11% | 9.18% | 6.68% |
| 3 months | 9.28% | 6.57% | 4.27% |
| 6 months | 7.78% | 5.13% | 3.23% |
Data adapted from Trouble Free Pool[13]
Table 3: Effect of pH on Sodium this compound Stability
| pH Range | Stability |
| > 11 | Most Stable |
| 9 - 11 | Stable |
| 7 - 9 | Less Stable |
| < 7 | Rapid Decomposition |
Sources: Solenis, Hill Brothers Chemical Company[1][5]
Experimental Protocols
Protocol 1: Determination of Sodium this compound Concentration by Iodometric Titration
This protocol outlines the standard method for determining the concentration of available chlorine in a sodium this compound solution.
Materials:
-
Sodium this compound solution (sample)
-
Potassium iodide (KI), solid
-
Glacial acetic acid or 6N acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Buret, 50 mL
-
Erlenmeyer flask, 250 mL
-
Pipettes and graduated cylinders
Procedure:
-
Sample Preparation: Accurately pipette a specific volume (e.g., 2.00 mL) of the sodium this compound solution into a 250 mL Erlenmeyer flask containing approximately 50 mL of deionized water.
-
Addition of Potassium Iodide: Add about 2 grams of solid potassium iodide to the flask and swirl to dissolve.
-
Acidification: Carefully add 10 mL of 6N acetic acid to the flask. The solution will turn a dark brown color due to the liberation of iodine (I₂).
-
2H⁺ + OCl⁻ + 2I⁻ → I₂ + Cl⁻ + H₂O
-
-
Initial Titration: Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution. Continue adding the titrant until the dark brown color of the solution fades to a pale yellow.
-
Addition of Starch Indicator: Add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Final Titration: Continue the titration dropwise with constant swirling until the blue-black color completely disappears, indicating the endpoint.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation: Record the volume of sodium thiosulfate used. The concentration of sodium this compound can be calculated using the following formula:
% NaOCl (w/v) = (Volume of Na₂S₂O₃ in L) x (Normality of Na₂S₂O₃) x (Equivalent weight of NaOCl) / (Volume of sample in mL) x 100
Equivalent weight of NaOCl = 37.22 g/eq
Protocol 2: Accelerated Stability Testing
This protocol is used to predict the long-term stability of a sodium this compound solution by subjecting it to elevated temperatures for a shorter period.
Materials:
-
Sodium this compound solution to be tested
-
Temperature-controlled ovens or water baths
-
Appropriate storage containers (e.g., amber glass bottles)
-
Equipment for iodometric titration (as listed in Protocol 1)
Procedure:
-
Initial Concentration: Determine the initial concentration of the sodium this compound solution using the iodometric titration protocol.
-
Sample Storage: Place several sealed containers of the sodium this compound solution into ovens or water baths set at different elevated temperatures (e.g., 40°C, 50°C, and 60°C). Also, keep a set of control samples at the intended long-term storage temperature (e.g., room temperature or refrigerated).
-
Periodic Testing: At regular intervals (e.g., daily, weekly), remove a sample from each temperature condition and allow it to cool to room temperature.
-
Concentration Analysis: Determine the sodium this compound concentration of each cooled sample using the iodometric titration protocol.
-
Data Analysis: Plot the concentration of sodium this compound versus time for each temperature. This data can be used to determine the rate of decomposition at each temperature. The Arrhenius equation can then be used to extrapolate the data and predict the shelf life at normal storage conditions.[14][15]
References
- 1. hillbrothers.com [hillbrothers.com]
- 2. Calculating Sodium this compound Decomposition | Powell [powellsolutions.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. How To Stabilize Sodium this compound Solution?-Shine HOCl [hoclshine.com]
- 5. solenis.com [solenis.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. powellsolutions.com [powellsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101940204A - Novel method for stabilizing sodium this compound disinfectant - Google Patents [patents.google.com]
- 10. Effect of sodium silicate and sodium carbonate on stability of sodium this compound solution [wjygy.com.cn]
- 11. US2977314A - Borate-hypochlorite bleach - Google Patents [patents.google.com]
- 12. borax.com [borax.com]
- 13. troublefreepool.com [troublefreepool.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of Dilute Bleach Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of dilute bleach (sodium hypochlorite) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
Issue: My dilute bleach solution is losing its efficacy faster than expected.
This is a common issue stemming from the inherent instability of sodium this compound. The following guide will help you identify and mitigate the potential causes of rapid degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unstable bleach solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of dilute sodium this compound solutions?
A1: The stability of sodium this compound solutions is primarily affected by five factors:
-
Temperature: Higher temperatures significantly accelerate the decomposition rate.[1][2] The rate of decomposition can increase by a factor of 3.5 for every 10°C rise in temperature.[2]
-
pH (Alkalinity): Sodium this compound is most stable at a high pH, ideally between 11 and 13.[3][4] As the pH drops below 11, the solution becomes less stable, and decomposition into chlorine gas can occur at acidic pH levels.[3]
-
Light Exposure: Ultraviolet (UV) light from sunlight or artificial sources degrades sodium this compound.[1][5]
-
Concentration: Higher concentrations of sodium this compound decompose more rapidly than lower concentrations.[2][4][5]
-
Presence of Impurities: Certain metal ions, particularly copper (Cu), nickel (Ni), cobalt (Co), and iron (Fe), act as powerful catalysts for decomposition, primarily through the oxygen-producing pathway.[4]
Q2: How does temperature quantitatively affect bleach stability?
A2: The effect of temperature on bleach stability is exponential. Storing solutions at cooler temperatures is one of the most effective ways to extend their shelf life. The following tables illustrate the degradation of different bleach concentrations over time at various temperatures.
Table 1: Decomposition of 12.5% Sodium this compound Solution at Various Temperatures
| Time | 100°F (37.8°C) | 90°F (32.2°C) | 80°F (26.7°C) | 70°F (21.1°C) |
| Initial | 12.50% | 12.50% | 12.50% | 12.50% |
| 1 Week | 9.71% | 10.92% | 11.69% | 12.12% |
| 2 Weeks | 8.33% | 9.87% | 11.04% | 11.78% |
| 1 Month | 6.68% | 8.36% | 9.93% | 11.11% |
| 3 Months | 4.27% | 5.72% | 7.48% | 9.28% |
| Data synthesized from available sources.[6] |
Table 2: Decomposition of 8.25% Sodium this compound Solution at Various Temperatures
| Time | 100°F (37.8°C) | 90°F (32.2°C) | 80°F (26.7°C) | 70°F (21.1°C) |
| Initial | 8.25% | 8.25% | 8.25% | 8.25% |
| 1 Week | 7.84% | 8.05% | 8.16% | 8.21% |
| 2 Weeks | 7.47% | 7.86% | 8.04% | 8.14% |
| 1 Month | 6.84% | 7.48% | 7.82% | 8.01% |
| 3 Months | 5.61% | 6.66% | 7.35% | 7.76% |
| Data synthesized from available sources.[6] |
Q3: What are the chemical pathways for bleach decomposition?
A3: Sodium this compound (NaOCl) primarily decomposes via two pathways:
-
Formation of Sodium Chlorate (B79027): This is the faster and more common pathway, especially at higher temperatures, leading to the formation of sodium chloride (NaCl) and sodium chlorate (NaClO₃).[2][4] 3NaOCl → 2NaCl + NaClO₃
-
Formation of Oxygen: This is a slower pathway that results in the production of sodium chloride (NaCl) and oxygen (O₂). This reaction is significantly catalyzed by the presence of transition metal ions.[2][4] 2NaOCl → 2NaCl + O₂
Sodium this compound Decomposition Pathways
Caption: Major decomposition pathways of sodium this compound.
Q4: How do metallic impurities affect the stability of bleach solutions?
A4: Transition metal ions can significantly accelerate the decomposition of sodium this compound, primarily by catalyzing the oxygen formation pathway.[4] The order of catalytic activity is generally considered to be Ni > Co > Cu > Fe > Mn.[4] It is crucial to use high-purity water (distilled or deionized) for dilutions and to ensure that storage containers and laboratory equipment are free from metallic contaminants.
Table 3: Catalytic Effect of Metal Ions on Bleach Decomposition
| Metal Ion | General Effect | Recommended Max. Concentration |
| Nickel (Ni²⁺) | Strong catalyst for decomposition.[4] | ~0.1 mg/L[4] |
| Copper (Cu²⁺) | Significant catalyst for decomposition.[4] | ~1 mg/L[4] |
| Iron (Fe³⁺) | Less effective catalyst alone; can precipitate.[4] | - |
| Cobalt (Co²⁺) | Powerful catalyst for decomposition.[4] | - |
| Data is a summary of findings from multiple sources. |
Q5: How should I prepare and store dilute bleach solutions to maximize their stability?
A5: To maximize the stability of your dilute bleach solutions, follow these best practices:
-
Prepare Fresh: Diluted bleach solutions are less stable than concentrated ones and should be prepared fresh daily for critical applications.[7] For less critical uses, weekly preparation may be acceptable if stored properly.
-
Use Pure Water: Use distilled or deionized water to minimize metallic ion contamination.
-
Use Cool Water: Prepare solutions with cool water, as hot water can accelerate decomposition.[8]
-
Store Properly: Store solutions in a cool, dark location.[1][2]
-
Use Opaque, Sealed Containers: Use containers made of opaque materials (e.g., HDPE) and keep them tightly sealed to prevent light exposure and contamination.[7][3]
-
Maintain High pH: Ensure the pH of the final solution is above 11. Commercial bleach is typically stabilized with sodium hydroxide (B78521) to maintain a high pH.[4]
Experimental Protocols
Protocol: Determination of Active Chlorine Concentration by Iodometric Titration
This protocol details the method for determining the concentration of available chlorine in a bleach solution. The principle involves reacting the this compound ions (ClO⁻) with an excess of iodide ions (I⁻) in an acidic solution to produce iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
Materials:
-
Commercial bleach solution
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 2 M)
-
Starch indicator solution (1%)
-
Deionized water
-
Buret (50 mL)
-
Volumetric flasks (100 mL, 250 mL)
-
Volumetric pipettes (10 mL, 25 mL)
-
Erlenmeyer flasks (250 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Dilute Bleach Solution:
-
Carefully pipette 10.00 mL of the commercial bleach solution into a 100.00 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. This creates a 1:10 dilution of the original bleach.
-
-
Reaction with Potassium Iodide:
-
Pipette 25.00 mL of the diluted bleach solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of solid potassium iodide to the flask.
-
Add approximately 25 mL of deionized water.
-
Carefully add 10 mL of 2 M sulfuric acid or hydrochloric acid to the flask while swirling. The solution should turn a dark brown color, indicating the formation of iodine.[9][10]
-
Reaction: OCl⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O[5]
-
-
-
Titration with Sodium Thiosulfate:
-
Rinse and fill the buret with the standardized sodium thiosulfate solution, ensuring no air bubbles are in the tip. Record the initial volume.
-
Begin titrating the iodine solution in the Erlenmeyer flask with the sodium thiosulfate solution. Swirl the flask continuously.
-
Continue the titration until the dark brown color of the solution fades to a pale, straw-yellow.[10]
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.[10]
-
Record the final volume from the buret.
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[5]
-
-
-
Repeat:
-
Repeat the titration (steps 2 and 3) at least two more times with fresh aliquots of the diluted bleach solution to ensure precision.
-
Calculations:
-
Moles of Thiosulfate Used:
-
Moles of S₂O₃²⁻ = Molarity of Na₂S₂O₃ × (Volume of Na₂S₂O₃ used in L)
-
-
Moles of Iodine Titrated:
-
From the stoichiometry of the titration reaction (1 mole I₂ reacts with 2 moles S₂O₃²⁻):
-
Moles of I₂ = (Moles of S₂O₃²⁻) / 2
-
-
Moles of this compound in the Aliquot:
-
From the stoichiometry of the initial reaction (1 mole OCl⁻ produces 1 mole I₂):
-
Moles of OCl⁻ in diluted aliquot = Moles of I₂
-
-
Concentration of this compound in Diluted Bleach:
-
Molarity of OCl⁻ (diluted) = (Moles of OCl⁻ in diluted aliquot) / (Volume of diluted aliquot in L)
-
-
Concentration of this compound in Original Bleach:
-
Molarity of OCl⁻ (original) = Molarity of OCl⁻ (diluted) × Dilution Factor (e.g., 10)
-
-
Percent Sodium this compound by Mass (optional):
-
Convert the molarity of the original bleach to grams per liter (Molarity × Molar Mass of NaOCl).
-
Divide by the density of the bleach solution (if known) and multiply by 100 to get the mass percentage.
-
References
- 1. Sodium this compound (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. hillbrothers.com [hillbrothers.com]
- 3. Stability of Free Available Chlorine Levels in Dilute Sodium this compound Solutions over a 6-Week Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. powellsolutions.com [powellsolutions.com]
- 5. Determining the Percent Sodium this compound in Commercial Bleach [web.lemoyne.edu]
- 6. troublefreepool.com [troublefreepool.com]
- 7. sheltermedicine.vetmed.ufl.edu [sheltermedicine.vetmed.ufl.edu]
- 8. ehs.utoronto.ca [ehs.utoronto.ca]
- 9. michigan.gov [michigan.gov]
- 10. staff.univ-batna2.dz [staff.univ-batna2.dz]
Technical Support Center: Optimizing Hypochlorite for Cell Culture Decontamination
Welcome to the technical support center for the effective use of hypochlorite in cell culture applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain sterile cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of sodium this compound for general cell culture decontamination?
For general disinfection of liquid biological waste, such as cell culture supernatants, a final concentration of 0.5% (5000 ppm) sodium this compound is recommended.[1][2] This can typically be achieved by making a 1:10 dilution of standard household bleach, which generally contains 5.25% to 6.15% sodium this compound.[1][3] For surface disinfection of work areas like biosafety cabinets, a 10% bleach solution is also commonly used.[4][5][6]
Q2: How long should I expose contaminated materials to this compound for effective decontamination?
A minimum contact time of 20 to 30 minutes is generally recommended for effective decontamination of liquid waste.[1][7] For surfaces, it is crucial to ensure the area remains wet with the disinfectant for the recommended contact time.[7] For specific applications, such as eliminating mycobacteria or prions, a longer contact time of up to 60 minutes may be necessary.[8]
Q3: Can I use this compound to decontaminate my cell culture incubator?
Yes, this compound can be used to decontaminate the interior surfaces of a cell culture incubator. However, it's important to follow a thorough cleaning procedure. After cleaning with a neutral detergent and rinsing, you can wipe the interior surfaces with a diluted bleach solution, followed by a rinse with sterile distilled water and a final wipe-down with 70% ethanol (B145695) to remove any residual chlorine, which can be corrosive to stainless steel.[6][9] Always consult your incubator's manual for specific cleaning recommendations.[10]
Q4: Is sodium this compound harmful to my cell cultures?
Yes, sodium this compound is highly cytotoxic to mammalian cells.[11][12][13] Even at low concentrations, it can cause significant cell death. Therefore, it is critical to ensure that no residual this compound comes into contact with your cell cultures. Thoroughly rinse any decontaminated surfaces or equipment with sterile water before use.
Q5: How does the presence of organic material affect the efficacy of this compound?
The presence of organic matter, such as proteins in cell culture media, can significantly reduce the effectiveness of sodium this compound.[2] this compound reacts with organic material, which can lower its available concentration for disinfection. In situations with a high organic load, a higher concentration of this compound may be required to ensure complete decontamination.[2][8]
Q6: How should I prepare and store this compound solutions?
Diluted bleach solutions are not stable and should be prepared fresh for daily use.[14] A 1:10 bleach solution has a shelf life of about 24 hours.[1] Undiluted household bleach has a shelf life of six months to a year, after which it degrades at a rate of 20% each year.[1] To ensure effectiveness, store diluted solutions in opaque, tightly sealed containers, as exposure to light can hasten degradation.[3]
Q7: What should I do if I suspect my cell culture is contaminated?
If you suspect contamination, immediately isolate the contaminated culture vessel to prevent cross-contamination. Decontaminate the affected culture and any disposable materials it has come into contact with using a 10% bleach solution for at least 30 minutes.[7] Thoroughly clean and disinfect the biosafety cabinet and any shared equipment. It is also advisable to inspect other cultures that may have been handled at the same time.
Troubleshooting Guides
Problem: Persistent Contamination Despite Regular Cleaning
If you are experiencing recurring contamination issues even with routine cleaning protocols, consider the following troubleshooting steps:
-
Review Aseptic Technique: Ensure all personnel are strictly adhering to proper aseptic techniques. This includes minimizing traffic in the cell culture area, not speaking while working in the biosafety cabinet, and proper handwashing and gloving.
-
Thoroughly Clean Equipment: Disassemble and thoroughly clean all equipment in the biosafety cabinet, including pipette aids and racks. Contaminants can persist in hard-to-reach areas.
-
Incubator Decontamination: Perform a deep cleaning and decontamination of your incubator. This includes removing all shelves and racks and cleaning all interior surfaces. Pay special attention to the water pan, as it can be a source of contamination.
-
Check Reagents and Media: Test your media, serum, and other reagents for contamination by incubating them alone in a culture vessel.
-
Inspect Cell Stocks: Thaw a new vial of your cell line from a master stock that was prepared at a different time to rule out contamination of your working cell bank.
Quantitative Data Summary
Table 1: Recommended Sodium this compound Concentrations for Various Applications
| Application | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Liquid Biological Waste | 0.5% (5000 ppm)[1][2] | 20-30 minutes[1] | Increase concentration for high organic loads.[8] |
| Surface Decontamination | 0.53% (1:10 dilution of 5.25% bleach)[14] | 10 minutes[3] | Ensure surface remains wet. Rinse metallic surfaces to prevent corrosion. |
| Glassware Decontamination | 0.5% (for low organic load)[7] | 30 minutes[7] | Prepare fresh solution monthly.[7] |
| Incubator Decontamination | 10% bleach solution followed by 70% ethanol wipe.[9] | N/A | Follow with a sterile water rinse and ethanol wipe to remove residue.[6][9] |
Table 2: Cytotoxicity of Sodium this compound on Various Cell Lines
| Cell Line | Concentration | Exposure Time | Observed Effect |
| Human Dermal Fibroblasts | > 0.05%[11] | 2 - 24 hours | Null fibroblast survival.[11] |
| Human Dermal Fibroblasts | 0.00005% | 2 - 24 hours | Cell ATP depletion.[11] |
| Human Keratinocytes (HaCaT) | 0.5% | 60 seconds | Reduced cell viability to 9.13%.[12] |
| Human Gingival Fibroblasts (HGF) | 0.5% | 60 seconds | Reduced cell viability to 24.7%.[12] |
| HeLa and L929 Cells | 0.5% | Not specified | Least changes in morphology and cell number.[13] |
| HeLa and L929 Cells | 5.25% | Not specified | Total loss of cells.[13] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Liquid Waste Decontamination
This protocol helps validate the effectiveness of a chosen this compound concentration for your specific laboratory waste.
Materials:
-
Sample of your typical liquid cell culture waste.
-
Standard household bleach (e.g., 5.25% sodium this compound).
-
Sterile tubes.
-
Sterile agar (B569324) plates with appropriate growth medium.
-
Incubator.
-
Sterile water for dilutions.
Methodology:
-
Prepare a series of dilutions of your bleach solution in sterile water to achieve final concentrations of 0.1%, 0.25%, 0.5%, and 1.0%.
-
In separate sterile tubes, mix your liquid waste with each bleach dilution in a 9:1 ratio (9 parts waste to 1 part bleach solution).
-
As a positive control, have a tube of untreated waste. As a negative control, have a tube of sterile media treated with the highest concentration of bleach.
-
Allow the mixtures to sit for varying contact times: 10, 20, and 30 minutes.
-
After each contact time, take a small aliquot (e.g., 100 µL) from each tube and spread it onto separate, labeled agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe the plates for any microbial growth. The optimal concentration and contact time will be the lowest concentration and shortest time that results in no growth on the agar plate.
Protocol 2: Surface Decontamination Efficacy Test
This protocol is for validating the effectiveness of your surface decontamination procedures.
Materials:
-
Sterile swabs.
-
Sterile agar plates with appropriate growth medium.
-
Your chosen surface disinfectant (e.g., 10% bleach solution).
-
Timer.
Methodology:
-
Select a test area on a surface in your biosafety cabinet or on your benchtop.
-
Take a "before" sample by firmly rubbing a sterile swab over the test area.
-
Gently roll the swab over the surface of a labeled agar plate.
-
Apply your disinfectant to the test area and let it sit for the recommended contact time.
-
Wipe the area dry with a sterile wipe.
-
Take an "after" sample by swabbing the decontaminated area with a new sterile swab.
-
Gently roll the second swab over the surface of a new, labeled agar plate.
-
Incubate both plates at 37°C for 24-48 hours.
-
Compare the growth on the "before" and "after" plates. A successful decontamination should show no growth on the "after" plate.
Visualizations
References
- 1. www1.wellesley.edu [www1.wellesley.edu]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. uottawa.ca [uottawa.ca]
- 4. corning.com [corning.com]
- 5. corning.com [corning.com]
- 6. reddit.com [reddit.com]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. unsw.edu.au [unsw.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cytotoxicity mechanisms of sodium this compound in cultured human dermal fibroblasts and its bactericidal effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Vitro Safety Evaluation of Sodium this compound (NaOCl) as Part of Step 2 and Maintenance Therapy Protocols in Patients with Periodontitis Stages III-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cytotoxic Effect of Sodium this compound on Cell Cultures [hrcak.srce.hr]
- 14. Sodium this compound (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Enhancing Hypochlorite Disinfection Through pH Modulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving pH modulation to enhance hypochlorite disinfection efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is not as effective as expected, even at a concentration that should be sufficient. What could be the issue?
A1: The efficacy of this compound is highly dependent on the pH of the solution. This compound exists in equilibrium between the highly potent hypochlorous acid (HOCl) and the less effective this compound ion (OCl⁻).[1][2][3] At higher pH values, the equilibrium shifts towards OCl⁻, drastically reducing the disinfection power. For instance, at a pH of 8.0, more than 75% of the chlorine is in the less active OCl⁻ form.[3]
-
Troubleshooting Steps:
-
Measure the pH of your diluted this compound solution. Commercial sodium this compound solutions are typically alkaline (pH 11-13) to ensure stability.[4] Dilution with water can lower the pH, but it may still be too high for optimal efficacy.[5]
-
Adjust the pH to the optimal range for your application. For general bactericidal activity, a pH range of 6.5-7.5 is often most effective.[6] For sporicidal activity, a balance between efficacy and stability is crucial, with a recommended range of 9.0 to 9.5.[7]
-
Use a calibrated pH meter for accurate measurements. An inaccuracy of even 0.5 pH units can significantly alter the concentration of HOCl.
-
Q2: I've noticed a rapid decline in the concentration of my pH-adjusted this compound solution. Why is this happening and how can I mitigate it?
A2: Adjusting the pH of a this compound solution to a more acidic or neutral level increases the concentration of hypochlorous acid (HOCl), which is less stable than the this compound ion (OCl⁻).[7][8][9] This instability leads to a faster degradation of the active chlorine content, especially at pH levels below 8.5.[7][8][9] The decomposition process can be accelerated by factors like temperature, exposure to light, and the presence of heavy metals.[10][11]
-
Troubleshooting Steps:
-
Prepare pH-adjusted solutions fresh before each experiment.
-
Store stock solutions in a cool, dark place. [12] Opaque bottles are recommended to prevent degradation by light.[5]
-
Consider the trade-off between efficacy and stability. While a lower pH enhances disinfection, it shortens the shelf life.[7][8][9] For applications requiring a longer contact time or solution stability, a slightly higher pH (e.g., 9.0-9.5 for spores) might be a better compromise.[7]
-
Verify the concentration of your solution using methods like iodometric titration, especially if it has been stored for some time.[12]
-
Q3: I am working with bacterial spores and not seeing the expected log reduction, even after adjusting the pH. What factors should I consider?
A3: Bacterial spores are significantly more resistant to disinfectants than vegetative bacteria. While pH adjustment is critical, other factors play a role in sporicidal efficacy.
-
Troubleshooting Steps:
-
Confirm the pH is within the optimal sporicidal range. Studies have shown a sharp increase in sporicidal efficiency when the pH is lowered from 11.0 to 9.5.[7][8][9][13]
-
Ensure sufficient contact time. A 10-minute exposure is often recommended for spore disinfection.[7]
-
Check for the presence of organic load. Organic matter can react with and consume free available chlorine, reducing its sporicidal activity. Ensure surfaces are cleaned before disinfection.
-
Verify the initial concentration of your this compound solution. The final concentration after dilution and pH adjustment should be accurately determined.
-
Q4: Can I use any acid to adjust the pH of my this compound solution?
A4: While various acids can lower the pH, it is crucial to use one that does not introduce interfering substances. Hydrochloric acid (HCl) is commonly used for pH adjustment in research settings.[7]
-
Important Considerations:
-
Adding acid to a concentrated this compound solution can be hazardous as it can generate chlorine gas.[14] Perform pH adjustments in a well-ventilated area, preferably a fume hood, and add the acid slowly while stirring.
-
Always add acid to the diluted this compound solution, not the concentrated stock.
-
Data Presentation
Table 1: Effect of pH on Free Chlorine Species (HOCl vs. OCl⁻)
| pH | % Hypochlorous Acid (HOCl) | % this compound Ion (OCl⁻) | Relative Efficacy |
| 5.0 | ~99.7% | ~0.3% | Very High |
| 6.0 | ~96.8% | ~3.2% | High |
| 7.0 | ~75.2% | ~24.8% | Moderate-High |
| 7.5 | ~50.0% | ~50.0% | Moderate |
| 8.0 | ~23.2% | ~76.8% | Low-Moderate |
| 9.0 | ~3.1% | ~96.9% | Low |
| 10.0 | ~0.3% | ~99.7% | Very Low |
Note: The relative efficacy is a general guide. HOCl is considered 80-100 times more effective than OCl⁻.[2][3]
Table 2: Sporicidal Efficacy of 5,000 ppm this compound against Bacillus cereus Spores at Different pH Values
| pH | Contact Time (minutes) | Log Reduction in Viability |
| >11.0 | 10 | < 1 |
| 9.5 | 10 | 4 |
| 9.2 | 10 | 4.1 |
| 7.4 | 10 | 5.0 |
Data summarized from a study on Bacillus cereus spores.[7][8][9]
Experimental Protocols
1. Protocol for pH Adjustment of this compound Solution
This protocol describes how to safely and accurately adjust the pH of a sodium this compound (NaOCl) solution for disinfection experiments.
-
Materials:
-
Stock sodium this compound solution (e.g., 5% or 50,000 ppm)
-
Deionized water
-
Hydrochloric acid (HCl) solution (e.g., 1M, 0.5M, 0.1M)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses.
-
-
Procedure:
-
Work in a well-ventilated area or a chemical fume hood.
-
Dilute the stock NaOCl solution to the desired final concentration (e.g., 5,000 ppm). For example, to prepare 100 mL of 5,000 ppm NaOCl from a 50,000 ppm stock, add 10 mL of the stock solution to 90 mL of deionized water.
-
Place the diluted solution in a beaker with a stir bar on a stir plate. Begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the HCl solution dropwise while monitoring the pH. Start with a more concentrated HCl solution for larger pH changes and switch to a more dilute solution for fine adjustments as you approach the target pH.
-
Allow the pH reading to stabilize before adding more acid.
-
Once the target pH is reached, stop adding acid. Record the final pH.
-
Prepare the pH-adjusted solution fresh before each experiment due to its reduced stability.[7]
-
2. Protocol for Disinfection Efficacy Testing (Spore Log Reduction)
This protocol outlines a method to determine the sporicidal efficacy of a pH-adjusted this compound solution.
-
Materials:
-
Bacterial spore suspension of known concentration (e.g., Bacillus cereus)
-
pH-adjusted this compound solution (prepared as above)
-
Neutralizer solution (e.g., 1% sodium thiosulfate)[7]
-
Phosphate-buffered saline (PBS) or deionized water for washing
-
Nutrient agar (B569324) plates
-
Incubator
-
Microcentrifuge and tubes
-
Vortex mixer
-
-
Procedure:
-
Normalize the spore suspension to a starting concentration.
-
In a microcentrifuge tube, mix the spore suspension with the pH-adjusted this compound solution. Vortex for 10 seconds to ensure thorough mixing.[7]
-
Incubate at a controlled temperature (e.g., 25°C) for the desired contact time (e.g., 10 minutes). [7]
-
After the incubation period, add the neutralizer solution to stop the action of the this compound.
-
Pellet the spores by centrifugation (e.g., 5,000 x g for 5 minutes).[7]
-
Discard the supernatant and wash the spore pellet with PBS or deionized water to remove residual chemicals. Repeat the washing step.[7]
-
Resuspend the final spore pellet in a known volume of deionized water.
-
Perform serial dilutions of the treated spore suspension.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at the appropriate temperature and time for the bacterial species.
-
Count the colony-forming units (CFUs) to determine the number of viable spores.
-
Calculate the log reduction by comparing the CFU count of the treated samples to an untreated control.
-
Mandatory Visualizations
Caption: Chemical equilibrium of free chlorine species as a function of pH.
Caption: Experimental workflow for this compound disinfection efficacy testing.
Caption: Mechanism of this compound disinfection enhanced by pH modulation.
References
- 1. kuntzeusa.com [kuntzeusa.com]
- 2. hydroinstruments.com [hydroinstruments.com]
- 3. alphapoolandspadfw.wordpress.com [alphapoolandspadfw.wordpress.com]
- 4. qualia-bio.com [qualia-bio.com]
- 5. Stability of Free Available Chlorine Levels in Dilute Sodium this compound Solutions over a 6-Week Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliancechemical.com [alliancechemical.com]
- 7. Boosting this compound’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boosting this compound’s disinfection power through pH modulation [diva-portal.org]
- 9. Boosting this compound's disinfection power through pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. mcet.org [mcet.org]
- 12. michigan.gov [michigan.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Sodium Hypochlorite Disinfection in the Presence of Organic Load
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium hypochlorite disinfection in experimental settings where organic matter is present.
Frequently Asked Questions (FAQs)
Q1: Why is my sodium this compound disinfection less effective in the presence of organic material?
A1: The reduced efficacy of sodium this compound in the presence of organic matter is due to its high reactivity. The active component, hypochlorous acid (HOCl), readily reacts with various organic compounds such as proteins, amino acids, and phenols.[1][2][3] This reaction consumes the available free chlorine, reducing the amount available to inactivate target microorganisms.[3][4] Essentially, the organic load creates a "chlorine demand," which must be satisfied before a stable free chlorine residual can be achieved for disinfection.[5][6][7]
Q2: What are disinfection by-products (DBPs) and why should I be concerned about them?
A2: Disinfection by-products are chemical compounds formed when a disinfectant like sodium this compound reacts with organic and inorganic matter present in the medium.[8][9][10] Common DBPs include trihalomethanes (THMs), haloacetic acids (HAAs), haloketones, and chloramines.[9][11][12][13] These by-products are a concern because some are known or suspected carcinogens and can pose health risks.[7][9][11] Their formation can also interfere with experimental results by introducing unintended cytotoxic or reactive compounds.
Q3: How does the type of organic load affect disinfection?
A3: The type and composition of the organic load significantly influence the effectiveness of sodium this compound. Proteins and phenolic compounds, for instance, exert a high chlorine demand, leading to a rapid loss of free chlorine.[3][14] Carbohydrates and fats generally have a less significant effect on chlorine loss.[3] Therefore, the specific composition of your experimental medium (e.g., cell culture media with serum, tissue homogenates, or environmental samples) will dictate the extent of interference.
Q4: Can pH influence the interaction between sodium this compound and organic matter?
A4: Yes, pH is a critical factor. The disinfecting power of sodium this compound is primarily attributed to hypochlorous acid (HOCl). The equilibrium between HOCl and the less effective this compound ion (OCl-) is pH-dependent. At lower pH values, the equilibrium shifts towards HOCl, which is a more potent disinfectant. However, the reactivity with organic matter and the formation of certain DBPs are also pH-dependent. For example, the production of chloroform, a common THM, can be higher at more alkaline pH values.[14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor disinfection results | High organic load consuming the disinfectant. | 1. Quantify the organic load: Use methods like Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) to measure the organic content of your sample matrix.[6] 2. Increase sodium this compound concentration: Titrate the concentration to compensate for the chlorine demand of the organic load. 3. Pre-treat samples: If possible, reduce the organic load before disinfection through methods like filtration or sedimentation.[8] 4. Increase contact time: Allow for a longer exposure to the disinfectant. |
| Unexpected cell toxicity or experimental artifacts | Formation of disinfection by-products (DBPs). | 1. Minimize contact time: Use the shortest effective contact time to reduce DBP formation. 2. Optimize pH: Adjust the pH of your disinfection solution to a range that minimizes the formation of the most problematic DBPs for your specific application. 3. Use a neutralizer: After the desired contact time, add a neutralizing agent (e.g., sodium thiosulfate) to stop the reaction and prevent further DBP formation. |
| Rapid loss of free available chlorine | Reaction with specific organic compounds. | 1. Identify reactive components: Analyze your sample matrix to identify components with high chlorine demand, such as certain amino acids or phenols.[3][14] 2. pH adjustment: Modifying the pH can alter the reaction rates between chlorine and some organic compounds.[5][14] |
Data Presentation: Impact of Organic Load on Disinfection
Table 1: Effect of Organic Load on Viral Inactivation by Sodium this compound
| Virus | Organic Load | Sodium this compound Concentration | Contact Time | Log Reduction (With Organic Load) | Log Reduction (Without Organic Load) | Reference |
| Hepatitis A Virus (HAV) | 20% Fecal Suspension | >5000 ppm | 1 min | >4 | - | [15] |
| Hepatitis A Virus (HAV) | 20% Fecal Suspension | Not specified | Not specified | 1.12 (±0.53) | 2.58 (±1.06) | [15] |
| Human Rotavirus (HRV) | 10% Fecal Suspension | 800 ppm | 3-10 min | ~2.6 | - | [15] |
| Murine Norovirus (MNV) | 5% Fetal Bovine Serum (FBS) | Not specified | 2 sec (UV) | 3.6 | >5.0 | [15] |
| Clostridium difficile spores | 5-10% Fetal Calf Serum | Not specified | Not specified | Significantly reduced killing | - | [16][17] |
Table 2: Influence of Organic Load Type on Chlorine Demand
| Organic Compound Class | Contribution to Chlorine Demand | Reference |
| Proteins/Peptides | High (~50% of total demand over 120 min) | [18] |
| Phenolics | High initially (21% at 5 min), diminishing over time | [18] |
| Organic Acids | Continuously increasing (22% at 120 min) | [18] |
| Sugars | Continuously increasing (16% at 120 min) | [18] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Sodium this compound in the Presence of a Standardized Organic Load
This protocol is adapted from standard methods for testing disinfectant efficacy.
-
Preparation of Organic Load:
-
Prepare a standardized organic load solution. A common example is a solution of 3 g/L bovine serum albumin (BSA) and 3 mL/L sheep erythrocytes in sterile distilled water to simulate "dirty" conditions. For "clean" conditions, a lower concentration of 0.3 g/L BSA can be used.
-
-
Preparation of Microbial Suspension:
-
Culture the target microorganism to a desired concentration (e.g., 1.5 x 10^9 CFU/mL).
-
Centrifuge and wash the microbial pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove culture medium.
-
Resuspend the pellet in the buffer.
-
-
Disinfection Assay:
-
In a sterile tube, mix 1 part organic load solution with 1 part microbial suspension.
-
Add 8 parts of the desired sodium this compound solution concentration.
-
Start a timer for the specified contact time (e.g., 1, 5, 10 minutes).
-
At the end of the contact time, transfer a specific volume of the mixture to a tube containing a neutralizing solution (e.g., sodium thiosulfate) to stop the disinfecting action.
-
-
Quantification of Survivors:
-
Perform serial dilutions of the neutralized sample.
-
Plate the dilutions onto appropriate growth media.
-
Incubate under optimal conditions.
-
Count the colonies to determine the number of surviving microorganisms (CFU/mL).
-
-
Calculation of Log Reduction:
-
Calculate the log reduction in microbial count compared to a control sample that was not treated with sodium this compound.
-
Visualizations
Caption: Experimental workflow for testing disinfectant efficacy with an organic load.
Caption: Interaction between sodium this compound, organic load, and microorganisms.
Caption: Troubleshooting logic for poor disinfection efficacy in the presence of organic load.
References
- 1. Sodium this compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. arkema.com [arkema.com]
- 3. researchgate.net [researchgate.net]
- 4. centerforproducesafety.org [centerforproducesafety.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of sodium this compound and peracetic acid in reducing cross‐contamination during washing of baby spinach at different water quality levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. Sodium this compound - Wikipedia [en.wikipedia.org]
- 10. Formation of disinfection byproducts in wash water and lettuce by washing with sodium this compound and peracetic acid sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formation of disinfection by-products during sodium this compound cleaning of fouled membranes from membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. The Influence of Simulated Organic Matter on the Inactivation of Viruses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Does Organic Material on Hospital Surfaces Reduce the Effectiveness of this compound and UV Radiation for Disinfection of Clostridium difficile? | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 17. Does organic material on hospital surfaces reduce the effectiveness of this compound and UV radiation for disinfection of Clostridium difficile? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impacts and interactions of organic compounds with chlorine sanitizer in recirculated and reused produce processing water - PMC [pmc.ncbi.nlm.nih.gov]
common interferences in the spectrophotometric determination of hypochlorite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectrophotometric determination of hypochlorite.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My absorbance readings are inconsistent or drifting. What are the common causes and solutions?
A1: Inconsistent or drifting absorbance readings are a frequent issue in spectrophotometry. Here are the likely causes and how to address them:
-
Instrument Warm-up: The spectrophotometer's lamp requires a stabilization period.
-
Solution: Always allow the instrument to warm up for at least 15-30 minutes before taking any measurements to ensure a stable light source.
-
-
Cuvette Issues: Scratches, fingerprints, or residual sample on the cuvette can scatter light and lead to erroneous readings.
-
Solution: Handle cuvettes by the frosted sides only. Clean the optical surfaces with a lint-free cloth before each measurement. Ensure the cuvette is placed in the holder in the same orientation for all readings.
-
-
Sample Homogeneity: If the sample is not well-mixed, the concentration within the light path may change over time.
-
Solution: Gently invert the cuvette to mix the sample before placing it in the instrument.
-
-
Air Bubbles: Air bubbles in the sample can deflect the light beam, causing significant inaccuracies.
-
Solution: Gently tap the cuvette to dislodge any air bubbles. If they persist, prepare a new sample.
-
-
Environmental Factors: Vibrations from other lab equipment or significant temperature fluctuations can affect instrument stability.
-
Solution: Place the spectrophotometer on a sturdy, level surface away from sources of vibration and drafts.
-
Q2: I am getting unexpectedly high or low readings for my this compound concentration. What could be the cause?
A2: Inaccurate readings are often due to chemical interferences in your sample. The following are common culprits:
-
Presence of Other Oxidizing Agents: Substances like bromine, iodine, chlorine dioxide, ozone, and permanganate (B83412) can also react with the chromogenic reagents used in many this compound assays (e.g., DPD), leading to a positive interference (falsely high readings).
-
Troubleshooting: If you suspect the presence of these agents, you may need to use a method with higher selectivity or employ specific procedures to remove the interference. For example, some methods use specific reagents to differentiate between chlorine and other oxidants.
-
-
Metal Ion Interference: Metal ions such as manganese (Mn), iron (Fe), and chromium (Cr) can interfere with the color development in many spectrophotometric methods.
-
Solution: Use a masking agent to chelate the interfering metal ions. For instance, EDTA can be used to mask various metal ions. Refer to the detailed protocol for using masking agents below.
-
-
Combined Chlorine (Chloramines): In samples containing ammonia, chloramines can form and may slowly react with reagents intended for free chlorine, leading to a gradual increase in color and an overestimation of the this compound concentration.
-
Solution: Take your reading within the timeframe specified by the method (often within one minute for free chlorine) to minimize the contribution from chloramines.
-
-
Sample Matrix Effects: The color, turbidity, or extreme pH of the sample can interfere with the measurement.
-
Solution:
-
Color/Turbidity: Use a sample blank containing the sample without the colorimetric reagent to zero the spectrophotometer. This will subtract the background absorbance.
-
pH: Ensure the sample pH is within the optimal range for the chosen analytical method. Buffers are often included in reagent formulations to control the pH.
-
-
Q3: The color of my sample develops and then quickly fades. What does this indicate?
A3: This phenomenon, known as "bleaching," typically occurs when the this compound concentration in your sample is too high for the analytical range of the method. The excess this compound oxidizes the colored product that is formed, causing the color to disappear.
-
Solution: Dilute your sample with deionized water and re-analyze. Remember to multiply the final result by the dilution factor to obtain the original concentration.
Quantitative Data on Common Interferences
The tolerance limits for various interfering substances depend on the specific spectrophotometric method being used. The following table summarizes known interference data for common methods.
| Interfering Substance | Method | Tolerance Limit | Notes |
| Other Oxidizing Agents | |||
| Ozone (O₃), Chlorine Dioxide (ClO₂), Permanganate (MnO₄⁻), Iodate (IO₃⁻), Chlorate (ClO₃⁻) | DPD | > 0.03 mg/L | Can give a positive interference. |
| Bromine (Br₂), Iodine (I₂) | DPD | Any level | Will react and give a positive interference. |
| Metal Ions | |||
| Iron (Fe³⁺) | Rhodamine B | 1000 µg/mL (with masking) | Can be masked with 2% sodium fluoride (B91410). |
| Copper (Cu²⁺) | Rhodamine B | 500 µg/mL (with masking) | Can be masked with 1% EDTA. |
| Manganese (oxidized) | DPD | Any level | Positive interference. Can be compensated for. |
| Chromium (oxidized) | DPD | Any level | Positive interference. Can be compensated for. |
| Anions | |||
| Nitrate (NO₃⁻) | Rhodamine B | 2000 µg/mL | |
| Sulfate (SO₄²⁻) | Rhodamine B | 1500 µg/mL | |
| Phosphate (PO₄³⁻) | Rhodamine B | 1000 µg/mL | |
| Chloride (Cl⁻) | Rhodamine B | 2000 µg/mL | |
| Cations | |||
| Sodium (Na⁺) | Rhodamine B | 2000 µg/mL | |
| Potassium (K⁺) | Rhodamine B | 2000 µg/mL | |
| Calcium (Ca²⁺) | Rhodamine B | 1500 µg/mL | |
| Magnesium (Mg²⁺) | Rhodamine B | 1000 µg/mL |
Note: Tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than ±2-5% in the determination of the analyte.
Experimental Protocols
Protocol 1: Masking Metal Ion Interference (e.g., Iron and Copper) in the Rhodamine B Method
This protocol describes how to use masking agents to prevent interference from iron (III) and copper (II) ions when determining this compound concentration using a Rhodamine B-based method.
-
Sample Preparation:
-
Pipette an aliquot of your sample solution containing this compound into a 10 mL volumetric flask.
-
-
Addition of Masking Agent:
-
To mask iron (III) interference, add 1 mL of a 2% (w/v) sodium fluoride solution to the flask.
-
To mask copper (II) interference, add 1 mL of a 1% (w/v) EDTA solution to the flask.
-
If both ions are suspected to be present, a combination of masking agents may be necessary, but this should be validated for your specific sample matrix.
-
-
Acidification and Reagent Addition:
-
Add 1 mL of 2 M hydrochloric acid.
-
Add 1 mL of 2% potassium iodide solution. Mix well.
-
-
Color Development and Measurement:
-
Proceed with the addition of the Rhodamine B reagent and buffer as specified in your primary method protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 553 nm for the Rhodamine B method).
-
Protocol 2: Compensation for Manganese and Chromium Interference in the DPD Method
This procedure allows for the correction of interference from oxidized manganese and chromium.
-
Analysis of Total Chlorine:
-
Take a 10 mL aliquot of your sample and analyze for total chlorine using the standard DPD method (with the addition of potassium iodide). Record this value as Reading A .
-
-
Treatment to Remove Chlorine:
-
Take a separate 10 mL aliquot of the same sample.
-
Add 3 drops of a 5 g/L sodium arsenite solution and mix. This will remove the free and combined chlorine from the sample, leaving the interfering substances.
-
-
Analysis of Interfering Substances:
-
To the chlorine-free sample from step 2, add the DPD total chlorine reagent.
-
Measure the absorbance and determine the concentration of the interfering substances. Record this value as Reading B .
-
-
Calculation of Corrected Chlorine Concentration:
-
Subtract the concentration of the interfering substances from the total chlorine reading: Corrected Chlorine Concentration = Reading A - Reading B
-
Visualizations
Caption: Experimental workflow for identifying and mitigating interferences.
Caption: Troubleshooting guide for spectrophotometric this compound determination.
Technical Support Center: Improving the Shelf-Life of Laboratory-Prepared Hypochlorite Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and maintaining the stability of laboratory-prepared sodium hypochlorite (NaOCl) solutions. Accurate and stable this compound solutions are critical for a wide range of applications, from disinfection and sterilization to chemical synthesis. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and efficacy of your solutions.
Troubleshooting Guide
This section addresses common issues encountered when working with sodium this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid decrease in this compound concentration | High Storage Temperature: Elevated temperatures significantly accelerate the decomposition of sodium this compound. The rate of decomposition can increase by a factor of 3.5 for every 10°C rise in temperature.[1] | Store solutions in a cool, dark place, ideally between 15°C and 21°C (60°F and 70°F).[2][3] Avoid storing near heat sources. |
| Exposure to Light (UV): Ultraviolet light catalyzes the degradation of this compound.[1][4] | Store solutions in opaque or amber-colored containers to block light.[1][5] | |
| Incorrect pH: The stability of sodium this compound is highly pH-dependent. Solutions with a pH below 11 are more prone to decomposition.[6][7] | Adjust the pH of the solution to between 11 and 13 by adding a slight excess of sodium hydroxide (B78521) (NaOH). | |
| Presence of Metal Ion Contaminants: Transition metals such as copper, nickel, cobalt, and iron act as catalysts, accelerating the decomposition of this compound into oxygen and chloride.[3][7] | Use high-purity water (distilled or deionized) and clean glassware to prepare solutions. Avoid contact with metal surfaces. | |
| Visible Precipitate in the Solution | Formation of Sodium Chloride: As this compound degrades, it can form sodium chloride, which may precipitate out of solution, especially at higher concentrations.[6] | This is a natural consequence of degradation. If a precise concentration is required, the solution should be standardized before use. For high-concentration stock solutions, periodic cleanout of storage containers is recommended.[1] |
| Carbonate Precipitation: Exposure to air can lead to the absorption of carbon dioxide, which reacts with excess sodium hydroxide to form sodium carbonate precipitate. | Minimize exposure to air by keeping containers tightly sealed. | |
| Inconsistent Experimental Results | Degraded this compound Solution: Using a solution that has degraded over time will lead to lower than expected reactivity. | Regularly test the concentration of your this compound solution, especially for older stock solutions. Prepare fresh solutions as needed for critical applications. |
| Improper Dilution Technique: Inaccurate dilution of a stock solution will result in a final concentration that is different from the intended value. | Use calibrated volumetric flasks and pipettes for all dilutions. |
Frequently Asked Questions (FAQs)
1. What are the main factors that affect the stability of sodium this compound solutions?
The stability of sodium this compound solutions is primarily influenced by five factors:
-
Concentration: Higher concentrations of sodium this compound decompose more rapidly.[1][7]
-
Temperature: Elevated temperatures significantly accelerate decomposition.[1][4][7]
-
Light Exposure: UV light promotes the degradation of this compound.[1][4]
-
pH: Solutions are most stable at a pH between 11 and 13.[7]
-
Impurities: The presence of transition metal ions (e.g., copper, nickel, iron) catalyzes decomposition.[7]
2. What are the primary degradation pathways for sodium this compound?
Sodium this compound primarily decomposes via two pathways:
-
Formation of Chlorate (B79027): This is the faster decomposition pathway, where this compound is converted to chlorate (ClO₃⁻) and chloride (Cl⁻) ions. This reaction is favored by higher temperatures.[1][7]
-
Formation of Oxygen: In this slower pathway, this compound decomposes into chloride (Cl⁻) ions and oxygen gas (O₂). This reaction is often catalyzed by metal ions and light.[1][4][7]
3. How should I prepare a stable sodium this compound solution in the laboratory?
To prepare a stable solution:
-
Start with high-purity reagents and deionized or distilled water.
-
Dissolve sodium this compound in cold water to minimize initial degradation.
-
Adjust the pH of the final solution to be between 11 and 13 by adding a small amount of concentrated sodium hydroxide.
-
Store the solution in a clean, tightly sealed, opaque or amber-colored container.
4. How often should I test the concentration of my stock solution?
The frequency of testing depends on the concentration of the solution and the storage conditions. For high-concentration solutions (e.g., >10%), it is advisable to test weekly. For lower concentration solutions stored under ideal conditions, monthly testing may be sufficient. However, for critical applications, it is best to test the concentration before each use.
5. Can I use commercial bleach as a source of sodium this compound for laboratory work?
While commercial bleach is a source of sodium this compound, its concentration can vary and it often contains other additives. For research and development applications requiring high purity and precise concentrations, it is recommended to prepare solutions from solid calcium this compound or use a certified commercial solution and verify its concentration.
Quantitative Data on this compound Degradation
The rate of sodium this compound degradation is influenced by multiple factors. The following tables summarize the impact of concentration and temperature on the stability of sodium this compound solutions.
Table 1: Effect of Initial Concentration on Stability
| Initial Concentration (% Available Chlorine) | Approximate Time to Lose 10-20% Strength (at room temperature) | Stability Profile |
| < 7.5% | > 30 days | Most stable for long-term storage.[6] |
| 12.5% | ~ 7 days | Significant decomposition occurs within the first week.[6] |
| 15% | < 7 days | Very short shelf-life due to rapid decomposition.[6] |
Table 2: Effect of Temperature on Shelf-Life of 12.5% Sodium this compound
| Storage Temperature | Impact on Shelf-Life |
| 25°C (77°F) | Baseline |
| 35°C (95°F) | Shelf-life is decreased by a factor of approximately three compared to storage at 25°C.[4] |
Experimental Protocols
Protocol 1: Preparation of a Standardized Sodium this compound Solution
This protocol describes the preparation of a ~1% sodium this compound solution from a commercial bleach source, followed by standardization.
Materials:
-
Commercial bleach (e.g., ~5.25% NaOCl)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Volumetric flasks (100 mL and 1000 mL)
-
Graduated cylinders
-
Pipettes
-
pH meter or pH indicator strips
Procedure:
-
Initial Dilution: In a well-ventilated fume hood, carefully measure approximately 190 mL of commercial bleach and transfer it to a 1000 mL volumetric flask.
-
Dilute to Volume: Add deionized water to the flask until the solution reaches the 1000 mL mark. Mix the solution thoroughly by inverting the flask several times.
-
pH Adjustment: Measure the pH of the solution. If the pH is below 11, add 1 M NaOH dropwise while stirring until the pH is between 11 and 12.
-
Storage: Transfer the solution to a clean, amber-colored glass bottle with a tight-fitting cap. Label the bottle with the contents, approximate concentration, date of preparation, and your initials.
-
Standardization: Determine the exact concentration of the prepared solution using the iodometric titration protocol outlined below.
Protocol 2: Determination of Sodium this compound Concentration by Iodometric Titration
This method is a reliable way to determine the concentration of available chlorine in a this compound solution.
Materials:
-
Sodium this compound solution (the one to be tested)
-
Potassium iodide (KI), solid or a 10% (w/v) solution
-
Glacial acetic acid or 2 M hydrochloric acid
-
Standardized 0.1 M sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Graduated cylinders
Procedure:
-
Sample Preparation: Accurately pipette a specific volume (e.g., 10.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add approximately 2 g of solid KI or 20 mL of a 10% KI solution to the flask. Swirl to dissolve. Then, carefully add 10 mL of glacial acetic acid or 2 M HCl. The solution will turn a dark reddish-brown color due to the formation of iodine.
-
Titration (Initial): Immediately begin titrating with the standardized 0.1 M sodium thiosulfate solution. Continue adding the titrant until the reddish-brown color of the solution fades to a pale yellow.
-
Indicator Addition: Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Titration (Final): Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears and the solution becomes colorless. This is the endpoint.
-
Record Volume: Record the total volume of sodium thiosulfate solution used.
-
Calculation: Calculate the concentration of sodium this compound using the following formula:
Molarity of NaOCl = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ used) / Volume of NaOCl sample
Note: The stoichiometry between NaOCl and Na₂S₂O₃ is 1:2 in the overall reaction.
Visualizations
Caption: Decomposition pathways of sodium this compound.
Caption: Workflow for sodium this compound stability testing.
References
Technical Support Center: Stabilizing Sodium Hypochlorite Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sodium hypochlorite (NaOCl) stock solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your solutions.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of sodium this compound solutions.
Issue: My sodium this compound solution has lost significant concentration in a short period.
Possible Causes and Solutions:
-
Improper Storage Temperature: High temperatures dramatically accelerate the decomposition of sodium this compound. For every 10°C increase in temperature, the rate of decomposition can increase by a factor of approximately 3.5.[1][2]
-
Solution: Store your stock solutions in a cool, dark place, ideally between 15-21°C (60-70°F).[3] For long-term storage, refrigeration is recommended.
-
-
Exposure to Light: Ultraviolet (UV) light catalyzes the degradation of sodium this compound.[1]
-
Incorrect pH: The stability of sodium this compound is highly pH-dependent. The ideal pH range for storage is between 11 and 13.[2] A lower pH will accelerate decomposition.
-
Solution: Ensure the pH of your solution is within the optimal range. Commercial solutions often contain a small amount of sodium hydroxide (B78521) (NaOH) to maintain a high pH.[5]
-
-
Presence of Metal Ion Contaminants: Transition metals such as copper, nickel, cobalt, and iron can act as catalysts, significantly speeding up the decomposition process.[4][6]
-
Solution: Use high-purity water (e.g., deionized or distilled) when preparing dilutions. Ensure all glassware and storage containers are thoroughly cleaned and free of metal contaminants. Avoid using metal spatulas or stir bars when handling the solution.
-
-
High Initial Concentration: Higher concentrations of sodium this compound degrade more rapidly than lower concentrations.[1][5]
-
Solution: If high stability is required over a longer period, consider storing a more dilute solution. For instance, solutions with less than 7.5% available chlorine are more stable.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for sodium this compound degradation?
A1: Sodium this compound primarily degrades through two pathways:
-
Formation of Chlorate (B79027): This is the faster decomposition pathway, where this compound ions disproportionate to form chloride and chlorate ions (3NaOCl → 2NaCl + NaClO₃). This reaction is accelerated by heat.[1]
-
Formation of Oxygen: This slower pathway involves the decomposition of this compound into chloride ions and oxygen gas (2NaOCl → 2NaCl + O₂). This reaction is catalyzed by light and the presence of transition metal ions.[1]
Q2: How often should I prepare fresh dilutions of my sodium this compound solution?
A2: It is recommended to prepare fresh working dilutions weekly.[7][8] Dilute solutions are less stable than concentrated stock solutions. The date of preparation should always be indicated on the container.
Q3: Can I autoclave a sodium this compound solution to sterilize it?
A3: No, you should never autoclave bleach solutions. Heating sodium this compound will cause it to rapidly decompose and release hazardous chlorine gas.[8]
Q4: What type of container is best for storing sodium this compound solutions?
A4: High-density polyethylene (B3416737) (HDPE) or glass containers are recommended. The container should be opaque or amber-colored to protect the solution from light.[1][4] Ensure the container is well-sealed to prevent contamination.
Q5: How can I verify the concentration of my sodium this compound solution?
A5: The concentration can be determined using methods such as iodometric titration or UV-Vis spectrophotometry. Detailed protocols for these methods are provided in the "Experimental Protocols" section below. Regular testing is advisable, especially for older stock solutions or those stored under suboptimal conditions.
Data Presentation
Table 1: Influence of Temperature and Initial Concentration on the Degradation of Sodium this compound Solutions.
| Initial Concentration (% NaOCl) | Storage Temperature (°C) | Approximate Half-Life (Days) |
| 15% | 25 | 40 |
| 15% | 40 | 10 |
| 10% | 25 | 220 |
| 10% | 40 | 40 |
| 5% | 25 | 790 |
| 5% | 40 | 180 |
Data compiled and extrapolated from various sources. Half-life is defined as the time taken for the concentration to reduce by 50%.
Mandatory Visualization
Caption: Factors influencing the degradation pathways of sodium this compound.
Caption: Troubleshooting workflow for sodium this compound degradation.
Experimental Protocols
Iodometric Titration for Determination of Sodium this compound Concentration
This protocol is a reliable method for accurately determining the concentration of available chlorine in a sodium this compound solution.
Materials:
-
Sodium this compound solution (sample)
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Glacial acetic acid or sulfuric acid (H₂SO₄)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the sodium this compound solution into a 250 mL Erlenmeyer flask. The volume will depend on the expected concentration; for a ~5% solution, 2 mL is a suitable starting point. Dilute the sample with approximately 50 mL of deionized water.
-
Reaction with Iodide: Add approximately 2 grams of potassium iodide and 10 mL of glacial acetic acid or 1 M sulfuric acid to the flask. Swirl to dissolve the KI. The solution will turn a dark brown color due to the liberation of iodine (I₂).
-
2H⁺ + OCl⁻ + 2I⁻ → Cl⁻ + I₂ + H₂O
-
-
Titration: Immediately begin titrating with the standardized sodium thiosulfate solution while continuously swirling the flask. The brown color of the solution will gradually fade to a pale yellow.
-
Endpoint Determination: When the solution reaches a straw-yellow color, add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration drop by drop until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation: Record the volume of sodium thiosulfate solution used. The concentration of sodium this compound can be calculated using the following formula:
Molarity of NaOCl = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ used) / Volume of NaOCl sample
To express the concentration as a percentage, further calculations based on the density of the solution are required.
UV-Vis Spectrophotometry for Determination of Sodium this compound Concentration
This is a rapid and straightforward method for determining the concentration of sodium this compound.
Materials:
-
Sodium this compound solution (sample)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to 292 nm, which is the absorbance maximum for the this compound ion (OCl⁻).
-
Sample Preparation: The concentration of the sample must be within the linear range of the spectrophotometer. This typically requires significant dilution of the stock solution. Prepare a series of dilutions of your stock solution with deionized water.
-
Blank Measurement: Fill a quartz cuvette with deionized water and use it to zero the spectrophotometer (set the absorbance to 0).
-
Sample Measurement: Rinse the cuvette with a small amount of your diluted sample, then fill the cuvette and measure the absorbance at 292 nm.
-
Calibration Curve (for accurate quantification): To obtain a precise concentration, a calibration curve should be prepared.
-
Prepare a series of standard solutions of known concentrations from a certified sodium this compound standard.
-
Measure the absorbance of each standard at 292 nm.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is your calibration curve.
-
-
Concentration Determination: Measure the absorbance of your unknown sample and use the equation of the line from your calibration curve to determine its concentration. Remember to account for the dilution factor.
References
- 1. hillbrothers.com [hillbrothers.com]
- 2. powellsolutions.com [powellsolutions.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. forceflowscales.com [forceflowscales.com]
- 5. solenis.com [solenis.com]
- 6. Sodium this compound (Bleach) Frequently Asked Questions [powellsolutions.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Sodium this compound (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Optimizing Hypochlorite Disinfection Protocols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their sodium hypochlorite disinfection protocols.
Troubleshooting Guide
This guide addresses common issues encountered during this compound disinfection experiments.
Issue 1: Inconsistent or Lower-Than-Expected Microbial Reduction
| Potential Cause | Troubleshooting Steps |
| Incorrect Bleach Concentration | Verify the concentration of your stock sodium this compound solution. Commercial bleach can vary in concentration and degrades over time.[1][2] It is recommended to prepare fresh dilutions daily.[1][2] Use a method such as iodometric titration to confirm the available chlorine concentration. |
| Presence of Organic Matter | Organic materials like blood, serum, or soil can consume available chlorine, reducing its antimicrobial efficacy.[3] Pre-clean surfaces to remove visible soil before disinfection. For liquid waste with high organic loads, increase the this compound concentration.[1] |
| Incorrect pH of the Solution | The disinfecting efficacy of this compound is pH-dependent. The most effective species, hypochlorous acid (HOCl), is predominant at a lower pH (ideally between 6.5 and 7.5).[3][4][5] Measure and adjust the pH of your disinfecting solution if necessary. |
| Inadequate Contact Time | Ensure the disinfectant remains in contact with the surface or liquid for the entire recommended duration. Shorter contact times may not be sufficient to achieve the desired level of microbial kill.[6] |
| Low Temperature | Disinfection efficacy decreases at lower temperatures.[3][7] For applications at lower temperatures, consider increasing the contact time or concentration. |
| Improper Storage of Bleach | Sodium this compound solutions are sensitive to light and heat, which can accelerate their degradation.[4] Store bleach in a cool, dark place between 50 and 70°F (10 and 21°C).[2] |
Issue 2: Damage to Surfaces or Equipment
| Potential Cause | Troubleshooting Steps |
| Corrosion of Metals | Sodium this compound is corrosive to many metals.[1] After the required contact time, rinse metallic surfaces thoroughly with sterile water to remove bleach residue. |
| Damage to Sensitive Materials | Bleach can damage certain plastics, fabrics, and other materials. Consult the manufacturer's instructions for material compatibility. For incompatible surfaces, consider alternative disinfectants. |
Frequently Asked Questions (FAQs)
1. What is the recommended concentration and contact time for this compound disinfection?
The optimal concentration and contact time depend on the application and the presence of organic matter.
| Application | Recommended Sodium this compound Concentration (ppm) | Recommended Minimum Contact Time |
| General Surface Disinfection | 500 - 1000 ppm (approx. 1:100 to 1:50 dilution of 5.25% bleach) | 10 minutes |
| Liquid Biological Waste (low organic load) | 5000 ppm (approx. 1:10 dilution of 5.25% bleach)[1][2] | 20 minutes[1][2] |
| Liquid Biological Waste (high organic load) | 10000 ppm (approx. 1:5 dilution of 5.25% bleach)[1] | 20 minutes |
| Food Contact Surfaces | 200 ppm | 2 minutes, followed by a potable water rinse |
2. How does pH affect the efficacy of sodium this compound?
The pH of the this compound solution is a critical factor. Sodium this compound exists in equilibrium between the highly effective hypochlorous acid (HOCl) and the less effective this compound ion (OCl-). At a lower pH, the equilibrium shifts towards HOCl, resulting in more potent antimicrobial activity.[3][4][7]
Disinfection Efficacy Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing inadequate disinfection results.
3. How does temperature influence disinfection?
Higher temperatures generally increase the rate of microbial inactivation by this compound.[3][7] Conversely, lower temperatures decrease its effectiveness. If disinfection must be performed in a cold environment, a longer contact time or higher concentration may be necessary to achieve the desired result.
4. Can I use any brand of household bleach?
It is important to check the concentration of sodium this compound, as it can vary between brands.[1] "Color safe" bleach does not contain sodium this compound and should not be used for disinfection.[1] Always use a bleach product with a listed sodium this compound concentration and ensure it is within its expiration date.
5. How long are diluted bleach solutions stable?
Diluted bleach solutions are not stable and should be prepared fresh daily for optimal performance.[1][2] Undiluted household bleach has a shelf life of about six months to a year, after which it degrades at a rate of 20% per year.[1][2]
Experimental Protocols
Protocol: Quantitative Carrier Test for Validating this compound Disinfection Efficacy
This protocol outlines a method to quantitatively assess the bactericidal efficacy of a sodium this compound solution on a hard, non-porous surface, adapted from standardized methods like ASTM E2197.
1. Materials
-
Test Organism: A relevant bacterial strain (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442).
-
Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Carriers: Sterile 1 cm stainless steel disks.
-
This compound Solution: Prepare the desired concentration of sodium this compound from a standardized stock.
-
Neutralizing Broth: Dey/Engley (D/E) Neutralizing Broth or a solution containing sodium thiosulfate (B1220275) to inactivate the chlorine.[6][8]
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and Petri dishes
-
Vortex mixer and incubator
2. Preparation of Bacterial Inoculum
-
Inoculate the test organism into TSB and incubate at 35-37°C for 18-24 hours.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the final pellet in PBS to achieve a target concentration of approximately 1 x 10⁸ CFU/mL. The turbidity can be adjusted to match a 0.5 McFarland standard.
3. Inoculation of Carriers
-
Place each sterile stainless steel disk into a sterile Petri dish.
-
Pipette a small, precise volume (e.g., 10 µL) of the bacterial inoculum onto the center of each disk.
-
Dry the inoculated carriers in a desiccator or biosafety cabinet until the liquid has evaporated, leaving a dried film of bacteria.
4. Disinfection Procedure
-
For each test condition (a specific this compound concentration and contact time), place three inoculated and dried carriers into separate sterile tubes.
-
Prepare three control carriers by placing them in tubes with sterile PBS instead of the disinfectant.
-
At time zero, add a defined volume (e.g., 50 µL) of the this compound solution to each test carrier, ensuring the inoculum is completely covered.
-
Allow the disinfectant to act for the specified contact time (e.g., 1, 5, or 10 minutes).
5. Neutralization and Microbial Recovery
-
At the end of the contact time, add an appropriate volume (e.g., 1 mL) of neutralizing broth to each tube (both test and control).
-
Vortex each tube vigorously for at least 30 seconds to elute the surviving bacteria from the carrier surface.
-
Perform serial 10-fold dilutions of the eluate in sterile PBS.
6. Enumeration of Viable Bacteria
-
Plate a specific volume (e.g., 100 µL) from each dilution onto TSA plates in duplicate.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the number of colony-forming units (CFU) per carrier.
7. Calculation of Log Reduction
-
Calculate the average number of CFUs recovered from the control carriers.
-
Calculate the average number of CFUs recovered from the test carriers for each condition.
-
Use the following formula to determine the log reduction: Log Reduction = log₁₀(Average CFU from control carriers / Average CFU from test carriers)
A successful disinfection protocol should typically achieve a log reduction of ≥3 for vegetative bacteria.
This compound Disinfection Mechanism
Caption: The mechanism of bacterial inactivation by hypochlorous acid.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. youtube.com [youtube.com]
- 3. Microbiology Solutions: Disinfectant Validation Procedure [microbiologysolutions.blogspot.com]
- 4. microchemlab.com [microchemlab.com]
- 5. youtube.com [youtube.com]
- 6. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 7. toucaneco.co.uk [toucaneco.co.uk]
- 8. pharmabeginers.com [pharmabeginers.com]
Technical Support Center: Managing the Corrosive Effects of Sodium Hypochlorite on Laboratory Equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the corrosive effects of sodium hypochlorite (bleach) on laboratory equipment. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and experimental protocols to help ensure the longevity and integrity of your instruments.
Troubleshooting Guides
This section addresses specific issues that may arise from the use of sodium this compound as a disinfectant.
Issue 1: Visible Corrosion (Pitting, Rust, or Discoloration) on Stainless Steel Surfaces
-
Question: I've noticed rust spots and pitting on my stainless steel biosafety cabinet/centrifuge rotor after cleaning with a bleach solution. What should I do?
-
Answer: Immediate action is required to prevent further damage.
-
Stop using concentrated bleach solutions. For routine disinfection, a 1:10 dilution of household bleach (approximately 0.5-0.6% sodium this compound) is often sufficient.[1] For surfaces sensitive to corrosion, consider alternative disinfectants.
-
Neutralize and Rinse: Immediately after the required contact time, thoroughly rinse the surface with sterile water or 70% ethanol (B145695) to remove all bleach residue.[2]
-
Passivation: For existing minor corrosion, the stainless steel may need to be passivated to restore its protective layer. Consult your equipment manufacturer for specific passivation procedures.
-
Evaluate Material Grade: 316-grade stainless steel offers greater resistance to chloride-induced corrosion than 304-grade.[3][4] For equipment in frequent contact with sodium this compound, specifying 316-grade stainless steel is advisable.
-
Issue 2: Cracking or Crazing of Plastic Components (e.g., centrifuge tubes, equipment housing)
-
Question: The plastic housing on my equipment is showing fine cracks after repeated disinfection with bleach. Is this related to the cleaning protocol?
-
Answer: Yes, this phenomenon, known as crazing, can be caused by chemical incompatibility.
-
Confirm Material Compatibility: Not all plastics are compatible with sodium this compound, especially at higher concentrations and with prolonged exposure. Consult the manufacturer's chemical resistance guide for your specific equipment.
-
Reduce Concentration and Contact Time: Use the lowest effective concentration of sodium this compound and adhere strictly to the recommended contact time.
-
Rinse Thoroughly: As with metals, rinsing plastic surfaces with water after disinfection can help prevent the long-term degradation effects of residual bleach.
-
Alternative Materials: For applications requiring high concentrations of sodium this compound, consider using equipment constructed from more resistant polymers like PVC, PVDF, or PTFE.
-
Issue 3: Malfunction of a Laboratory Centrifuge After a Spill Cleaned with Bleach
-
Question: My centrifuge is malfunctioning after a biohazardous spill was cleaned up with a concentrated bleach solution. What could be the cause?
-
Answer: Corrosion of internal components is a likely cause.
-
Immediate Decontamination and Shutdown: If a spill occurs, decontaminate the centrifuge according to your lab's safety protocols, which may involve using bleach. However, it is crucial to then neutralize and remove the bleach.
-
Thorough Cleaning: After disinfection, clean the rotor, chamber, and any affected parts with a neutral cleaning solution and then rinse with water to remove all traces of bleach.[5] Do not use abrasive materials like steel wool.[5]
-
Inspect for Damage: Carefully inspect the rotor for any signs of corrosion, pitting, or cracking.[6] A compromised rotor can fail catastrophically at high speeds.
-
Professional Servicing: If you suspect internal components have been exposed to bleach, do not operate the centrifuge. Contact a qualified technician for inspection and servicing.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which sodium this compound corrodes stainless steel?
A1: The this compound ion (OCl-) is a strong oxidizing agent that can break down the passive chromium oxide layer that protects stainless steel from corrosion.[3][8] This allows the underlying iron to be exposed to oxygen and moisture, leading to the formation of rust and pitting corrosion.[3][8] Chloride ions, also present in bleach solutions, are particularly aggressive in causing localized pitting corrosion.[3][4]
Q2: How does the concentration of sodium this compound affect the corrosion rate of metals?
A2: Generally, higher concentrations of sodium this compound lead to higher corrosion rates. Even a standard 1:10 dilution of household bleach can cause corrosion on 304L stainless steel within days of continuous exposure.[3] For sensitive applications, using the lowest effective concentration is crucial.
Q3: Are there any common laboratory chemicals that should never be mixed with sodium this compound?
A3: Yes, mixing sodium this compound with certain chemicals can be extremely hazardous.
-
Ammonia-containing compounds: Can form explosive compounds and release toxic chloramine (B81541) gas.[2][9]
-
Organic solvents (e.g., alcohols, acetone): Can form chloroform (B151607) and other toxic chlorinated compounds.[1]
-
Hydrogen Peroxide: Can result in a rapid and violent release of oxygen gas.[2]
-
Guanidinium salts (found in some lysis buffers): Can release toxic gases like chlorine and hydrogen cyanide.[1]
Q4: How should I prepare and store diluted sodium this compound solutions?
A4: Diluted bleach solutions are not stable and should be made fresh daily or weekly.[1][7] Store them in a cool, dark place in a properly labeled, sealed, and corrosion-resistant container. Avoid exposure to direct sunlight and heat, which can accelerate degradation.[10]
Q5: What is the proper procedure for neutralizing a sodium this compound spill?
A5: For small spills, you can absorb the liquid with an inert material (like sand or absorbent pads) and then decontaminate the area. For larger spills or to neutralize residual bleach, a solution of sodium thiosulfate (B1220275) can be used. A detailed protocol is provided in the "Experimental Protocols" section. Always wear appropriate personal protective equipment (PPE) when cleaning up chemical spills.[11][12]
Data Presentation
Table 1: Qualitative Chemical Resistance of Common Laboratory Materials to Sodium this compound
| Material | Sodium this compound (<5.25%) | Sodium this compound (>10%) | Notes |
| Metals | |||
| Stainless Steel 304 | Moderate (Pitting may occur) | Not Recommended | Prone to pitting and crevice corrosion, especially with prolonged contact.[3][4] |
| Stainless Steel 316 | Good (for short contact times) | Moderate (Pitting may occur) | Molybdenum content provides increased resistance to chlorides.[3][4] |
| Aluminum | Not Recommended | Not Recommended | Rapidly corrodes. |
| Plastics | |||
| Polypropylene (PP) | Good | Moderate | Some swelling and loss of mechanical properties may occur over time. |
| Polyvinyl Chloride (PVC) | Excellent | Good | Generally resistant, but check specific formulation. |
| High-Density Polyethylene (HDPE) | Good | Moderate | Can be susceptible to stress cracking with prolonged exposure. |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Highly resistant to a wide range of chemicals. |
| Polycarbonate | Not Recommended | Not Recommended | Can cause crazing, cracking, and loss of transparency. |
| Elastomers | |||
| Viton® (FKM) | Excellent | Good | Good resistance to a range of concentrations. |
| EPDM | Moderate | Not Recommended | Can degrade with exposure to higher concentrations. |
| Silicone | Moderate | Not Recommended | May swell and degrade over time. |
Disclaimer: This table provides general guidance. Always consult the manufacturer's specifications for your specific equipment and materials.
Table 2: Corrosion Rate of Stainless Steels in Sodium this compound Solutions
| Material | Concentration (as available Chlorine) | Temperature | Corrosion Rate |
| Stainless Steel 304 | 2 ppm | Ambient | Signs of corrosion can appear.[4] |
| Stainless Steel 316 | 4 ppm | Ambient | Signs of corrosion can appear.[4] |
| Stainless Steel 316 | 15-20 ppm | Ambient | Generally safe for up to 24 hours of contact, followed by rinsing.[8] |
| Stainless Steel (unspecified) | 5% NaOCl | 20°C | < 0.1 mm/year (Considered corrosion-proof for these conditions)[9] |
| Stainless Steel (unspecified) | 5% NaOCl | Boiling | > 1.0 mm/year (Serious corrosion, not usable)[9] |
Note: Quantitative corrosion rate data is highly dependent on specific experimental conditions (e.g., pH, flow rate, presence of other ions). The data presented here is for general comparison.
Experimental Protocols
1. Protocol for Evaluating Material Compatibility with Sodium this compound (Adapted from ISO 21530)
This protocol outlines a method for assessing the resistance of materials to chemical disinfectants.
-
1.1. Specimen Preparation:
-
Obtain representative samples of the material to be tested (e.g., coupons of stainless steel, plastic).
-
Clean the specimens with a mild detergent and water, rinse with deionized water, and dry completely.
-
Measure and record the initial weight and dimensions of each specimen.
-
Visually inspect and document the initial surface condition (color, shine, texture).
-
-
1.2. Exposure Methods (Choose one):
-
Immersion Test: Fully or partially immerse the test specimens in the sodium this compound solution of the desired concentration in a covered, chemically inert container.
-
Spray Test: Uniformly spray the surface of the test specimens with the sodium this compound solution.
-
Contact Test: Apply a disinfectant-soaked cloth or cotton pad to the surface of the test specimen.
-
-
1.3. Test Conditions:
-
Maintain a constant temperature throughout the test.
-
For prolonged tests, refresh the disinfectant solution at regular intervals (e.g., daily).
-
Include control specimens that are not exposed to the disinfectant.
-
-
1.4. Evaluation:
-
At predetermined intervals (e.g., 24 hours, 7 days, 30 days), remove the test specimens.
-
Rinse the specimens with deionized water and allow them to dry.
-
Qualitative Assessment: Visually inspect for any changes in color, surface shine, swelling, cracking, or pitting. Compare to the control specimens.
-
Quantitative Assessment: Measure and record any changes in weight and dimensions. Calculate the percentage change.
-
2. Protocol for Laboratory Immersion Corrosion Testing of Metals (Based on ASTM G31)
This protocol provides a standardized method for determining the mass loss corrosion rate of metals.
-
2.1. Specimen Preparation:
-
Prepare replicate test specimens of the metal with a known surface area.
-
Clean the specimens to remove any surface contaminants (e.g., degreasing with a suitable solvent).
-
Measure the initial dimensions and weigh each specimen to a high precision.
-
-
2.2. Test Apparatus:
-
Use a reaction vessel (e.g., a flask) made of a material that is inert to the test solution.
-
If required, the apparatus can be equipped with a condenser to prevent evaporation and a means to control the temperature and aeration of the solution.
-
-
2.3. Test Procedure:
-
Completely immerse the prepared specimens in the sodium this compound test solution.
-
Ensure the specimens are not in contact with each other or the sides of the vessel.
-
Maintain the specified test duration, temperature, and solution volume.
-
-
2.4. Post-Test Cleaning and Evaluation:
-
At the end of the test, remove the specimens from the solution.
-
Clean the specimens to remove all corrosion products using a method that does not remove a significant amount of the base metal.
-
Weigh the cleaned specimens to determine the final mass.
-
Calculate the mass loss and determine the corrosion rate using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10^4)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = time of exposure in hours
-
D = density of the metal in g/cm³
-
-
3. Protocol for Neutralization of Sodium this compound Spills in a Laboratory Setting
-
3.1. Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or involves other hazardous materials, evacuate the area and follow your institution's emergency procedures.
-
Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
-
3.2. Containment:
-
For liquid spills, contain the spill using absorbent pads or other suitable materials.
-
-
3.3. Neutralization:
-
Prepare a neutralizing solution of sodium thiosulfate (Na₂S₂O₃). A 10% (w/v) solution is generally effective.
-
Carefully apply the neutralizing solution to the spill area, starting from the outside and working inwards.
-
Allow the neutralizer to react for at least 10-15 minutes. The reaction is complete when the characteristic chlorine odor is no longer present.
-
-
3.4. Clean-up and Disposal:
-
Absorb the neutralized liquid with inert materials.
-
Clean the surface with soap and water, and then rinse with water.
-
Dispose of all contaminated materials as hazardous waste according to your institutional guidelines.
-
Mandatory Visualizations
Caption: The corrosive pathway of sodium this compound on stainless steel.
Caption: A workflow for testing the compatibility of materials with sodium this compound.
Caption: A decision-making diagram for troubleshooting corrosion on lab equipment.
References
- 1. Sodium this compound (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Care and Cleaning of a Centrifuge | Labcompare [labcompare.com]
- 3. rdworldonline.com [rdworldonline.com]
- 4. boulderes.com [boulderes.com]
- 5. mansonmed.com [mansonmed.com]
- 6. labsup.net [labsup.net]
- 7. alfinemed.com [alfinemed.com]
- 8. bssa.org.uk [bssa.org.uk]
- 9. Sodium this compound — Alleima [alleima.com]
- 10. uwo.ca [uwo.ca]
- 11. uwm.edu [uwm.edu]
- 12. Local environmental decontamination – Laboratory Safety Manual [lsm.alfaisal.edu]
Technical Support Center: Safe Handling and Disposal of Concentrated Hypochlorite Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of concentrated hypochlorite solutions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with concentrated this compound solutions?
A1: Concentrated this compound solutions are corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[1][2][3] They are also strong oxidizers and can react violently with other chemicals, potentially releasing toxic gases like chlorine.[4][5][6]
Q2: What personal protective equipment (PPE) is required when working with concentrated this compound solutions?
A2: Appropriate PPE includes, but is not limited to, nitrile or neoprene gloves, chemical splash goggles, a face shield, a lab coat, and in some cases, a chemical-resistant apron.[2][7][8] For higher concentrations or in case of insufficient ventilation, a respirator may be necessary.[9][10]
Q3: How should concentrated this compound solutions be stored in the lab?
A3: Store concentrated this compound solutions in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7] They should be stored in their original or a compatible container, away from incompatible materials such as acids, ammonia (B1221849), organic compounds, and metals.[2][4][6][10] Secondary containment is recommended.[2][10]
Q4: Can I dispose of concentrated this compound solutions down the drain?
A4: No, concentrated this compound solutions should not be poured directly down the drain. They must first be neutralized to a safe pH range and reduced to remove their oxidizing properties.[11][12] Local regulations for hazardous waste disposal must always be followed.
Q5: What are some common chemicals that are incompatible with this compound solutions?
A5: A comprehensive list can be found in the "Chemical Incompatibility Data" section below. Key incompatibilities include acids (release of chlorine gas), ammonia and ammonium (B1175870) salts (formation of explosive compounds and toxic gases), organic compounds, and various metals.[4][5][6][13]
Troubleshooting Guides
Problem: I've spilled a small amount of concentrated this compound solution on the bench.
Solution:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE , including gloves, goggles, and a lab coat.[5]
-
Contain the spill with absorbent materials like spill pads or sand. Do not use combustible materials like sawdust.[14]
-
Cover the spill with the absorbent material.[4]
-
Carefully collect the absorbed material into a designated, properly labeled waste container.[2]
-
Clean the spill area with water to remove any residue.[14]
Problem: A large spill of concentrated this compound solution has occurred in the lab.
Solution:
-
Immediately evacuate the area and alert others to do the same.[5][14]
-
If safe to do so, close the doors to the affected area to contain vapors.[14]
-
Contact your institution's emergency response team or local emergency services.[5]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.[15]
Problem: I accidentally mixed a this compound solution with an acidic solution and see yellowish-green gas.
Solution:
-
This is likely chlorine gas, which is highly toxic.
-
Immediately and safely evacuate the area. Do not attempt to clean the mixture.
-
Activate the nearest fire alarm to evacuate the building and notify emergency services.
-
Report the incident to your supervisor and your institution's environmental health and safety department.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, neoprene, or butyl rubber | Provides protection against skin contact and corrosion.[2][8] |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes.[2][7] |
| Face Protection | Face shield (in addition to goggles) | Recommended for handling higher concentrations to protect the entire face.[2] |
| Body Protection | Lab coat or chemical-resistant apron | Protects against splashes on clothing and skin.[2][7] |
| Respiratory | NIOSH-approved respirator | May be required in areas with poor ventilation or for large spills.[9][10] |
Table 2: Chemical Incompatibility Data
| Incompatible Chemical Class | Examples | Potential Hazards |
| Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Violent reaction, release of toxic chlorine gas.[4][5][6][13] |
| Ammonia & Ammonium Compounds | Ammonium hydroxide, Ammonium salts | Formation of explosive compounds and release of toxic chloramine (B81541) gas.[4][5][6] |
| Organic Compounds | Solvents, Alcohols, Amines | Formation of chlorinated organic compounds, potential for explosion, release of chlorine gas.[4][5] |
| Reducing Agents | Sodium bisulfite, Sodium thiosulfate (B1220275) | Exothermic reaction, potential for boiling and splashing.[4][6] |
| Metals | Copper, Nickel, Iron | Can catalyze decomposition and release of oxygen gas, leading to pressure buildup in closed containers.[4][6] |
Table 3: Neutralization Agent Quantities
| Neutralizing Agent | Concentration of this compound | Amount of Neutralizer | Reference |
| Sodium Thiosulfate (Na₂S₂O₃) | 15% | 100 mL of a 40% Na₂S₂O₃ solution per 1 L of bleach solution. | [16] |
| Sodium Metabisulfite (Na₂S₂O₅) | Household Bleach (~5%) | Approximately 2.2 grams per 2.5 gallons of bleach solution. | [11] |
| Sodium Bisulfite (NaHSO₃) | Varies | Stoichiometrically, approximately 1.47 parts sodium bisulfite to 1 part free chlorine by weight. |
Note: These are estimates. It is crucial to test the final solution to ensure complete neutralization.
Experimental Protocols
Protocol 1: Neutralization of Concentrated Sodium this compound Solution with Sodium Thiosulfate
Objective: To safely neutralize a concentrated sodium this compound solution for disposal.
Materials:
-
Concentrated sodium this compound solution
-
Sodium thiosulfate (Na₂S₂O₃) or Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the this compound solution)
-
pH paper or pH meter
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Work in a well-ventilated fume hood.
-
Prepare the neutralizing solution:
-
For a 15% this compound solution, prepare a 40% (w/v) sodium thiosulfate solution by dissolving 40 g of Na₂S₂O₃ (or 65 g of Na₂S₂O₃·5H₂O) in 100 mL of water.[16]
-
-
Dilute the this compound solution (optional but recommended for strong concentrations): Carefully add the concentrated this compound solution to a larger volume of water in the beaker with stirring. This helps to control the exothermic reaction.
-
Neutralization:
-
Slowly add the sodium thiosulfate solution to the stirring this compound solution. The reaction is exothermic, so add the neutralizer in small portions to control the temperature.
-
For every 1 liter of 15% this compound solution, approximately 100 mL of the 40% sodium thiosulfate solution will be needed.[16]
-
-
Stir the mixture for 1-2 minutes after the addition is complete.[16]
-
Verify Neutralization:
-
Use chlorine test strips to ensure the absence of active chlorine.
-
Check the pH of the solution. It should be close to neutral (pH 6.5-8.5). If necessary, adjust the pH with a dilute acid or base.[16]
-
-
Disposal: Once neutralization is confirmed, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Mandatory Visualizations
Caption: Decision workflow for handling this compound waste.
Caption: Chemical reaction for this compound neutralization.
Caption: Flowchart for emergency spill response.
References
- 1. oxy.com [oxy.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. echemi.com [echemi.com]
- 4. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. uwm.edu [uwm.edu]
- 6. environex.net.au [environex.net.au]
- 7. reddit.com [reddit.com]
- 8. seniorchem.com [seniorchem.com]
- 9. Remove Residual Chlorine before Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 10. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 11. quora.com [quora.com]
- 12. epfl.ch [epfl.ch]
- 13. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 14. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 15. ethz.ch [ethz.ch]
- 16. alliancechemical.com [alliancechemical.com]
Validation & Comparative
Hypochlorite's Efficacy Against Multidrug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health and clinical practice. Effective disinfection is a critical component of infection control, and sodium hypochlorite (NaOCl), the active ingredient in bleach, remains a widely used biocide due to its broad-spectrum activity and cost-effectiveness.[1] This guide provides a comparative analysis of this compound's efficacy against MDR bacteria, supported by experimental data and detailed methodologies, to inform research and development in infection control.
Comparative Efficacy of Sodium this compound
Sodium this compound has demonstrated significant bactericidal activity against a range of multidrug-resistant Gram-negative and Gram-positive bacteria. Its effectiveness, however, can be influenced by factors such as concentration, contact time, and the presence of organic matter.[1]
Quantitative Analysis of Bactericidal Concentrations
The following tables summarize the effective concentrations of sodium this compound against various MDR bacterial strains from several studies. These values, including Minimum Inhibitory Concentrations (MICs) and bactericidal concentrations from suspension and practical tests, provide a quantitative basis for comparison.
Table 1: Efficacy of Sodium this compound Against Multidrug-Resistant Gram-Negative Bacteria [1][2]
| Bacterial Species | Test Method | Concentration (%) | Contact Time | Organic Load | Key Findings |
| Pseudomonas aeruginosa | MIC | 0.1% - 0.2% | - | - | MICs were consistent across strains.[1] |
| Quantitative Suspension Test | Not specified | - | - | No significant difference between strains.[1] | |
| Practical Test | 0.08% - 0.32% | 1 minute | Absent | Effective at lower concentrations with longer contact times.[1] | |
| Acinetobacter spp. | MIC | 0.1% - 0.2% | - | - | Consistent MICs observed.[1] |
| Practical Test | ≥5 log10 reduction at 0.02% | 15-30 minutes | Present | Demonstrates efficacy even with organic load.[2] | |
| Klebsiella spp. | MIC | 0.1% - 0.2% | - | - | Uniform MICs across isolates.[1] |
| Practical Test | 0.08% - 0.32% | 1 minute | Absent | Some strains showed lower susceptibility at 1 minute.[1] |
Table 2: Efficacy of Sodium this compound Against Biofilm-Forming Multidrug-Resistant Bacteria [3][4]
| Bacterial Species | State | Metric | Concentration (mg/mL) |
| Carbapenem-resistant Klebsiella pneumoniae (CRKP) | Planktonic | MIC90 | 0.175 |
| Biofilm | MBEC90 | 0.250 | |
| Multidrug-resistant Acinetobacter baumannii (MDRAB) | Planktonic | MIC90 | 0.125 |
| Biofilm | MBEC90 | 0.125 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Planktonic | MIC90 | 0.125 |
| Biofilm | MBEC90 | 0.225 | |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Planktonic | MIC90 | 0.125 |
| Biofilm | MBEC90 | 0.150 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. MBEC90: Minimum biofilm eradication concentration required to eradicate 90% of biofilms.
Comparison with Alternative Disinfectants
While sodium this compound is a potent disinfectant, other chemical agents are also used for controlling MDR bacteria. Understanding their relative performance is crucial for selecting the appropriate disinfectant for a given application.
Table 3: Comparative Efficacy of Disinfectants Against Multidrug-Resistant Bacteria
| Disinfectant | Target Bacteria | Concentration | Contact Time | Key Findings | Reference |
| Sodium this compound (NaClO) | MRSA, MDRP, MDRA | 10 ppm | 60 seconds | Did not significantly kill any of the 9 strains tested. | [5] |
| MRSA, MDRA | 100 ppm | 60 seconds | Failed to significantly lower the number of 2 MRSA strains and 1 MDRA strain. | [5] | |
| Chlorine Dioxide (ClO2) | MDRP, MDRA, and most MRSA | 10 ppm | 60 seconds | Drastically reduced the number of bacteria. | [5] |
| All tested MRSA, MDRP, and MDRA strains | 100 ppm | 15 seconds | Completely killed all tested strains. | [5] | |
| Hydrogen Peroxide | S. aureus and P. aeruginosa biofilms | Not specified | Not specified | Significantly higher bactericidal efficacies than quaternary ammonium (B1175870) compounds. | [6] |
| Quaternary Ammonium Compounds | S. aureus and P. aeruginosa biofilms | Not specified | Not specified | Lower bactericidal efficacy compared to sodium this compound and hydrogen peroxide. | [6] |
MRSA: Methicillin-resistant Staphylococcus aureus; MDRP: Multidrug-resistant Pseudomonas aeruginosa; MDRA: Multidrug-resistant Acinetobacter baumannii.
Mechanisms of Bacterial Resistance to this compound
Bacteria have evolved specific mechanisms to counteract the oxidative stress imposed by hypochlorous acid (HOCl), the active species in this compound solutions. These responses are primarily managed by specific transcriptional regulators.
Caption: Bacterial response to this compound stress.
In Gram-negative bacteria, such as E. coli, the transcriptional regulators HypT and RclR are key players in the defense against HOCl.[7][8] HypT is specifically activated by the oxidation of its methionine residues by HOCl, leading to the upregulation of genes involved in methionine and cysteine biosynthesis and the downregulation of iron acquisition genes.[5][9][10] RclR, on the other hand, is activated through the oxidation of its cysteine residues and induces the expression of the rclABC operon, which is involved in detoxification and repair processes.[7][11]
Experimental Protocols
Standardized methods are essential for evaluating and comparing the efficacy of disinfectants. Below are detailed protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A common method is broth microdilution.
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of Disinfectant Dilutions: A two-fold serial dilution of sodium this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[3]
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Inoculation: Each well containing the disinfectant dilution is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the disinfectant that completely inhibits visible growth of the bacteria.[12]
Quantitative Suspension Test (EN 1276)
This test evaluates the bactericidal activity of a disinfectant in suspension under conditions that simulate practical use.
References
- 1. Use-Dilution Test for Disinfectant - Microbe [microbe.creativebiomart.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- 5. Structural basis for HOCl recognition and regulation mechanisms of HypT, a this compound-specific transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wipersupply.com [wipersupply.com]
- 7. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for HOCl recognition and regulation mechanisms of HypT, a this compound-specific transcriptional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a this compound-specific Transcription Factor from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RclR Protein Is a Reactive Chlorine-specific Transcription Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of Sodium Hypochlorite and Peracetic Acid for Disinfection
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate disinfectant is a critical decision in research, healthcare, and pharmaceutical settings, directly impacting the integrity of experiments and the safety of products. Among the most prevalent chemical disinfectants are sodium hypochlorite (NaOCl) and peracetic acid (PAA), both broad-spectrum oxidizing agents. This guide provides an objective, data-driven comparison of their disinfection performance, supported by experimental evidence and detailed methodologies to aid in the informed selection and application of these essential biocides.
Mechanisms of Action: A Tale of Two Oxidizers
The antimicrobial activity of both sodium this compound and peracetic acid stems from their strong oxidizing potential, which leads to the irreversible damage of essential cellular components. However, the specific pathways through which they achieve microbial inactivation differ.
Sodium this compound (NaOCl): The disinfecting efficacy of sodium this compound is primarily attributed to hypochlorous acid (HOCl), which forms when NaOCl is dissolved in water.[1][2][3][4][5] HOCl, being a small, neutral molecule, can easily penetrate the cell walls of microorganisms.[1][3] Once inside, it acts as a potent oxidizing agent, targeting and denaturing proteins, disrupting enzyme function, and causing damage to nucleic acids, ultimately leading to cell death.[1] The concentration of the this compound ion (-OCl) is also a key factor in the cleaning efficiency of NaOCl solutions.[2][3]
Peracetic Acid (PAA): Peracetic acid functions by releasing reactive oxygen species, including hydroxyl radicals (•OH), which are highly potent oxidizing agents.[6][7] These radicals indiscriminately attack various cellular components. The proposed mechanism involves the disruption of the cell wall and membrane through the oxidation of sulfhydryl and sulfur bonds in proteins and enzymes, leading to altered cell permeability and subsequent lysis.[6][7][8][9] PAA is effective against a wide spectrum of microorganisms, including bacteria, fungi, viruses, and spores.[8][10]
Performance Data: A Quantitative Comparison
The following tables summarize experimental data comparing the efficacy of sodium this compound and peracetic acid against various microorganisms under different conditions.
Virucidal Efficacy
Table 1: Virucidal Efficacy against SARS-CoV-2 [11][12]
| Disinfectant | Concentration (ppm) | Contact Time | Surface/Condition | Log Reduction |
| Sodium this compound | 50 | 1 min | Suspension (no soil) | > 3 |
| Peracetic Acid | 50 | 1 min | Suspension (no soil) | > 3 |
| Sodium this compound | 200 | 1 min | Suspension (with soil) | > 3 |
| Peracetic Acid | 200 | 1 min | Suspension (with soil) | > 3.7 |
| Sodium this compound | 1000 | 10 min | Stainless Steel | > 3 |
| Peracetic Acid | 200 | 10 min | Stainless Steel | > 3.8 |
| Sodium this compound | 1000 | 10 min | HDPE | > 3 |
| Peracetic Acid | 200 | 10 min | HDPE | > 3 |
Table 2: Virucidal Efficacy against Bacteriophages [13]
| Disinfectant | Concentration (% active chlorine or PAA) | Contact Time | Test Type | Target Phage | Log Reduction |
| Sodium this compound | 0.125% | Not specified | Suspension | P001 | Phagicidal |
| Peracetic Acid | 0.005% | Not specified | Suspension | P001 | Phagicidal |
| Sodium this compound | 0.05% | Not specified | Suspension | MS2 | Phagicidal |
| Peracetic Acid | 0.271% | Not specified | Suspension | MS2 | Phagicidal |
| Sodium this compound | 0.12 - 0.5% | Not specified | Surface | P001 & MS2 | Phagicidal |
| Peracetic Acid | 0.089 - 0.178% | Not specified | Surface | MS2 | Phagicidal |
Bactericidal Efficacy
Table 3: Bactericidal Efficacy in Wastewater and on Surfaces
| Disinfectant | Concentration (mg/L or ppm) | Contact Time | Application | Target Bacteria | Efficacy |
| Sodium this compound | Not specified | Not specified | Wastewater | Salmonella spp. | Better reduction than PAA |
| Peracetic Acid | Not specified | Not specified | Wastewater | Salmonella spp. | Less reduction than NaOCl |
| Sodium this compound | 200 ppm | 4 min | Plastic & Nylon | Salmonella Typhimurium-Choleraesuis | >5-log reduction |
| Peracetic Acid | 400 ppm | 4 min | Plastic & Nylon | Salmonella Typhimurium-Choleraesuis | >5-log reduction |
| Sodium this compound | 200 ppm | 4 min | Rubber | Salmonella Typhimurium-Choleraesuis | Lower reduction than PAA |
| Peracetic Acid | 400 ppm | 4 min | Rubber | Salmonella Typhimurium-Choleraesuis | 50% higher reduction than NaOCl |
| Sodium this compound | Not specified | Not specified | Stainless Steel | E. coli, P. fluorescens, S. aureus | More effective than PAA in removing adherent cells |
| Peracetic Acid | Not specified | Not specified | Stainless Steel | E. coli, P. fluorescens, S. aureus | Less effective than NaOCl in removing adherent cells |
Fungicidal Efficacy
Table 4: Fungicidal Efficacy on Sweet Potato and in Drinking Water
| Disinfectant | Concentration (mg/L) | Contact Time | Application | Target Fungi | Log Reduction |
| Sodium this compound | 200 | 5 min | Sweet Potato Slices | Penicillium sp., Cladosporium sp. | 0.5 - 0.8 |
| Peracetic Acid | 80 | 5 min | Sweet Potato Slices | Penicillium sp., Fusarium sp., Cladosporium sp. | 2.0 - 2.2 |
| Sodium this compound | 10 | 30 min | Drinking Water | Aspergillus nidulans | Complete inactivation |
| Peracetic Acid | 50 | 60 min | Drinking Water | Aspergillus niger | Complete inactivation |
Sporicidal Efficacy
Table 5: Sporicidal Efficacy against Bacterial Spores [14][15][16]
| Disinfectant | Concentration (mg/L) | Contact Time (min) | Target Spores | Efficacy |
| Sodium this compound | 2.0 - 4.5 | 20 - 30 | Clostridium perfringens | 95% inactivation |
| Peracetic Acid | 2.0 - 4.5 | 20 - 30 | Clostridium perfringens | 71% inactivation |
| Sodium this compound | 2.0 - 4.5 | 20 - 30 | Giardia cysts | 53% inactivation |
| Peracetic Acid | 2.0 - 4.5 | 20 - 30 | Giardia cysts | 38% inactivation |
| Sodium this compound | 2.0 - 4.5 | 20 - 30 | Cryptosporidium oocysts | 25% inactivation |
| Peracetic Acid | 2.0 - 4.5 | 20 - 30 | Cryptosporidium oocysts | 24% inactivation |
| Sodium this compound & Peracetic Acid | Varied | 5 min | Bacillus subtilis & Bacillus megaterium (free spores) | Synergistic effect |
Experimental Protocols
A standardized approach to evaluating disinfectant efficacy is crucial for reproducible and comparable results. The following are generalized protocols for common disinfectant efficacy tests.
Suspension Test
This method evaluates the efficacy of a disinfectant against microorganisms in a liquid suspension.
-
Preparation of Microbial Suspension: A standardized culture of the test microorganism is prepared and diluted to a target concentration (e.g., 10^5 to 10^6 CFU/mL).[17]
-
Disinfectant Preparation: The disinfectant is diluted to the desired test concentration with sterile distilled water or a specific buffer.[17]
-
Exposure: A known volume of the microbial suspension is added to a specified volume of the disinfectant solution.[17]
-
Contact Time: The mixture is incubated for a predetermined contact time (e.g., 1, 5, 10 minutes).
-
Neutralization: After the contact time, the antimicrobial action of the disinfectant is stopped by adding a suitable neutralizer.
-
Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution onto appropriate growth media.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the initial microbial count to the count after disinfectant exposure. A 3-log reduction (99.9% kill rate) is often the minimum requirement for a disinfectant to be considered effective.[18]
Surface Test (Carrier Test)
This method assesses the disinfectant's ability to kill microorganisms dried onto a surface.
-
Carrier Preparation: Standardized carriers (e.g., stainless steel or glass coupons) are inoculated with a known volume of the microbial suspension and allowed to dry.
-
Disinfectant Application: The disinfectant is applied to the inoculated carrier by spraying, wiping, or immersion for the specified contact time.[19]
-
Neutralization and Elution: The carrier is transferred to a neutralizing broth to stop the disinfectant's action and to elute the surviving microorganisms.
-
Enumeration: The number of viable microorganisms in the eluate is determined by plating.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the microbial count on the treated carrier to that on an untreated control carrier.
Visualizing the Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Experimental workflow for disinfectant efficacy testing.
Caption: Disinfection mechanism of Sodium this compound.
Caption: Disinfection mechanism of Peracetic Acid.
Conclusion
Both sodium this compound and peracetic acid are highly effective broad-spectrum disinfectants, but their performance can vary significantly depending on the target microorganism, the presence of organic matter, the surface being treated, and the specific application parameters (concentration and contact time).
-
Sodium this compound is a well-established and cost-effective disinfectant.[20] Its efficacy, however, can be significantly reduced by the presence of organic soil.[21]
-
Peracetic acid often demonstrates greater efficacy in the presence of organic matter and can be effective at lower concentrations and shorter contact times for certain applications.[21] It also decomposes into harmless byproducts (acetic acid and water), making it a more environmentally friendly option.[7][10]
The data and protocols presented in this guide are intended to provide a foundation for making informed decisions regarding the selection and use of these disinfectants. It is imperative that researchers and professionals validate the efficacy of their chosen disinfectant under their specific operational conditions to ensure the desired level of microbial control.
References
- 1. What is the mechanism of Sodium this compound? [synapse.patsnap.com]
- 2. Mechanisms of actions of sodium this compound in cleaning and disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sodium this compound - Wikipedia [en.wikipedia.org]
- 5. alliancechemical.com [alliancechemical.com]
- 6. epa.gov [epa.gov]
- 7. WaterOperator.org Blog | Peracetic Acid (PAA) in Wastewater Disin [wateroperator.org]
- 8. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 9. medivators.com [medivators.com]
- 10. Peracetic acid disinfection in the food industry - Proquimia [proquimia.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of Peracetic Acid and Sodium this compound against SARS-CoV-2 on Contaminated Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. cejph.actavia.cz [cejph.actavia.cz]
- 15. Peracetic acid and sodium this compound effectiveness in reducing resistant stages of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Sporocidic activity of sodium this compound and peracetic acid alone or combined against free or fixed spores or on biofilm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation Protocol for Efficacy of Chemical Disinfectants | Pharmaguideline [pharmaguideline.com]
- 18. pharmatimesofficial.com [pharmatimesofficial.com]
- 19. pharmabeginers.com [pharmabeginers.com]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of sodium this compound and peroxyacetic acid to reduce murine norovirus 1, B40-8, Listeria monocytogenes, and Escherichia coli O157:H7 on shredded iceberg lettuce and in residual wash water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Hypochlorite and Peracetic Acid on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sodium hypochlorite (NaOCl) and peracetic acid (PAA) as disinfecting agents against bacterial biofilms. The information presented is collated from various scientific studies and is intended to assist researchers in selecting the appropriate disinfectant for their specific applications.
Executive Summary
Both sodium this compound and peracetic acid are potent biocides capable of eradicating bacterial biofilms. However, their efficacy can vary significantly depending on the bacterial species, biofilm age and structure, surface material, and the presence of organic matter. Generally, peracetic acid is considered to have a broader spectrum of antimicrobial activity and is less affected by organic load compared to sodium this compound. Conversely, sodium this compound is often cited for its potent ability to dissolve the biofilm matrix.
Data Presentation: Quantitative Efficacy
The following tables summarize quantitative data from various studies comparing the log reduction of bacterial biofilms treated with sodium this compound and peracetic acid under different conditions.
Table 1: Efficacy against Salmonella Typhimurium Biofilms on Different Surfaces [1]
| Surface | Disinfectant | Concentration (ppm) | Contact Time (min) | Log Reduction (CFU/cm²) |
| Stainless Steel | Peracetic Acid | 50 | 5 | > 6 (Complete eradication) |
| Stainless Steel | Sodium this compound | 300 | 5 | ~1.5 |
| Plastic | Peracetic Acid | 50 | 5 | > 6 (Complete eradication) |
| Plastic | Sodium this compound | 300 | 5 | ~1.0 |
| Silicon Rubber | Peracetic Acid | 50 | 5 | 5.1 |
| Silicon Rubber | Sodium this compound | 300 | 5 | 4.6 |
Table 2: Efficacy against various bacterial biofilms on Stainless Steel [2]
| Bacterium | Disinfectant | Concentration (mg/L) | Contact Time (min) | Reduction in Adhered Cells/field |
| E. coli | Sodium this compound | 100 | 10 | 118.5 to 1.0 |
| E. coli | Peracetic Acid | 250 | 10 | Not specified, less effective than NaOCl |
| P. fluorescens | Sodium this compound | 100 | 10 | 52.0 to 0.0 |
| P. fluorescens | Peracetic Acid | 250 | 10 | Not specified, less effective than NaOCl |
| S. aureus | Sodium this compound | 100 | 10 | 28.0 to 0.0 |
| S. aureus | Peracetic Acid | 250 | 10 | ~50% reduction |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Biofilm Efficacy Testing (Adapted from ASTM E2871-21)[1][3][4][5][6]
This method is used to determine the efficacy of a disinfectant against a bacterial biofilm grown in a CDC (Centers for Disease Control and Prevention) biofilm reactor.
a. Biofilm Cultivation:
-
Prepare a bacterial suspension of the desired organism (e.g., Pseudomonas aeruginosa ATCC 15442 or Staphylococcus aureus ATCC 6538).
-
Aseptically place sterile coupons (e.g., stainless steel, polycarbonate) into the CDC biofilm reactor vessel containing the appropriate growth medium.
-
Inoculate the reactor with the bacterial suspension.
-
Incubate the reactor under controlled conditions (e.g., temperature, rotation speed) for a specified period (e.g., 24-48 hours) to allow for mature biofilm formation on the coupons.
b. Disinfectant Treatment:
-
Aseptically remove the biofilm-coated coupons from the reactor.
-
Rinse the coupons with sterile water to remove loosely attached bacteria.
-
Place each coupon into a sterile tube containing the disinfectant solution at the desired concentration. Control coupons are placed in a sterile buffer solution.
-
Allow the treatment to proceed for the specified contact time.
c. Quantification of Viable Bacteria:
-
After the contact time, transfer the coupons to a neutralizing broth to stop the action of the disinfectant.
-
Dislodge the biofilm from the coupons using a combination of vortexing and sonication.
-
Perform serial dilutions of the resulting bacterial suspension.
-
Plate the dilutions onto appropriate agar (B569324) plates and incubate to determine the number of colony-forming units (CFU).
-
Calculate the log reduction in CFU for the treated coupons compared to the control coupons.
Crystal Violet Assay for Biofilm Biomass Quantification[7][8][9][10][11]
This is a simple and widely used method to quantify the total biomass of a biofilm.
-
Grow biofilms in a multi-well plate (e.g., 96-well plate).
-
After the desired incubation period, gently remove the planktonic (free-floating) bacteria by washing the wells with a buffer solution (e.g., PBS).
-
Fix the biofilms by air-drying or using a fixative like methanol.
-
Stain the biofilms with a 0.1% crystal violet solution for 10-15 minutes.
-
Wash away the excess stain with water.
-
Solubilize the stain bound to the biofilm using a solvent such as 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a specific wavelength (typically 570-595 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization[12][13][14][15][16]
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.
-
Grow biofilms on a suitable transparent surface (e.g., glass coverslip).
-
After treatment with the disinfectant, stain the biofilm with a combination of fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).
-
Visualize the stained biofilm using a confocal laser scanning microscope.
-
Acquire a series of optical sections (z-stacks) through the depth of the biofilm.
-
Reconstruct a 3D image of the biofilm to analyze its structure, thickness, and the spatial distribution of live and dead cells.
Signaling Pathways and Mechanisms of Action
Bacterial biofilm formation is a complex process regulated by intricate signaling pathways. One of the most well-understood is quorum sensing (QS) , a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Oxidizing agents like sodium this compound and peracetic acid can interfere with these processes and the structural integrity of the biofilm.
Quorum Sensing in Biofilm Formation
Caption: A simplified diagram of the quorum sensing signaling pathway in bacteria.
Influence of Oxidizing Agents on Biofilm Regulation
Both this compound and peracetic acid are strong oxidizing agents that exert their antimicrobial effects through different mechanisms. Peracetic acid is known to disrupt cell walls, while sodium this compound can degrade the extracellular polymeric substance (EPS) matrix of the biofilm.[3] Furthermore, studies have shown that sublethal concentrations of this compound can induce biofilm formation in some bacteria, like Pseudomonas aeruginosa, by stimulating the production of the secondary messenger cyclic di-GMP (c-di-GMP), a key regulator of the switch between motile and sessile lifestyles.[4]
Caption: Conceptual overview of the mechanisms of action of oxidizing disinfectants on bacterial biofilms.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of disinfectants against bacterial biofilms.
Caption: A typical experimental workflow for comparing disinfectant efficacy on biofilms.
Conclusion
The choice between sodium this compound and peracetic acid for biofilm control depends on the specific context of the application. Peracetic acid demonstrates high efficacy against a broad range of microorganisms and is less susceptible to inactivation by organic matter, making it a robust choice for many industrial and healthcare settings. Sodium this compound, while also a powerful disinfectant, excels at breaking down the biofilm matrix, which can be advantageous for complete removal. However, its efficacy is more significantly reduced in the presence of organic material. Researchers should carefully consider the target organism, the nature of the surface to be disinfected, and the environmental conditions when selecting the most appropriate agent. Further research is warranted to elucidate the precise molecular interactions between these disinfectants and the complex regulatory networks governing biofilm formation.
References
- 1. epa.gov [epa.gov]
- 2. Comparison of sodium this compound and peracetic acid as sanitising agents for stainless steel food processing surfaces using epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peracetic acid (PAA) exhibits higher antimicrobial efficacy compared to chlorine-based disinfectants against Salmonella Typhimurium on chicken skin and food-contact surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxidative Stress Agent this compound Stimulates c-di-GMP Synthesis and Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Hypochlorite's Upper Hand: A Comparative Guide to its Antimicrobial Action on Clinical Pathogens
For researchers, scientists, and drug development professionals, understanding the efficacy of antimicrobial agents is paramount. This guide provides a comprehensive comparison of the antimicrobial effectiveness of hypochlorite (the active component of bleach) against clinically relevant pathogens, supported by experimental data and detailed protocols.
Sodium this compound (NaOCl), and its active form in solution, hypochlorous acid (HOCl), is a potent, broad-spectrum antimicrobial agent. It is widely utilized for disinfection and in various medical applications due to its rapid and powerful action against a wide range of microorganisms, including bacteria, viruses, fungi, and spores.[1] This guide delves into the quantitative measures of its effectiveness, its mechanism of action, and how it stacks up against other common antimicrobials.
At a Glance: this compound's Efficacy Against Key Pathogens
The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, while the MBC is the lowest concentration that will kill a particular bacterium.
Below is a summary of the reported MIC and MBC values for sodium this compound against several key clinical pathogens. It is important to note that these values can vary depending on the specific strain, the presence of organic matter, and the experimental conditions.
| Pathogen | Type | MIC of Sodium this compound | MBC of Sodium this compound | Alternative Antimicrobial | MIC of Alternative | MBC of Alternative |
| Staphylococcus aureus (including MRSA) | Gram-positive bacterium | 0.125 mg/mL[2][3] | - | Chlorhexidine (B1668724) | - | - |
| Pseudomonas aeruginosa | Gram-negative bacterium | 0.125 mg/mL[2][3] | - | Hydrogen Peroxide | - | - |
| Carbapenem-resistant Klebsiella pneumoniae (CRKP) | Gram-negative bacterium | 0.175 mg/mL[2][3] | - | - | - | - |
| Multidrug-resistant Acinetobacter baumannii (MDRAB) | Gram-negative bacterium | 0.125 mg/mL[2][3] | - | - | - | - |
| Candida albicans | Fungus | 0.150 mg/mL[2][3] | - | Chlorhexidine | >2% (less effective)[4] | - |
| Listeria monocytogenes | Gram-positive bacterium | 1750 - 4500 ppm[5] | 2250 - 4500 ppm[5] | Benzalkonium Chloride | 0.25 - 20.00 ppm[5] | 0.50 - 20.00 ppm[5] |
Unraveling the Mechanism: How this compound Kills Pathogens
Hypochlorous acid (HOCl), being electrically neutral, readily penetrates the cell walls of microorganisms.[6][7] Once inside, it unleashes a multi-pronged attack on essential cellular components, leading to rapid cell death.[6][8]
The primary mechanisms of action include:
-
Oxidation of Cellular Components: HOCl is a potent oxidizing agent that targets and damages vital molecules such as proteins, lipids, and nucleic acids (DNA and RNA).[6][8] This leads to the denaturation of enzymes, disruption of the cell membrane, and interference with cellular replication and transcription.[8]
-
Inhibition of Enzymes: Key metabolic enzymes, like those involved in ATP production, are inhibited by HOCl, effectively cutting off the cell's energy supply.[8]
-
Disruption of Biofilms: this compound is effective in penetrating the extracellular matrix of biofilms, which are communities of bacteria highly resistant to many antibiotics, and killing the embedded bacteria.[8]
Head-to-Head: this compound vs. Other Antimicrobials
Sodium this compound vs. Chlorhexidine
Studies have shown that sodium this compound is significantly more effective than chlorhexidine in reducing the bacterial load in root canal treatments, with a 96% reduction compared to 86% for chlorhexidine.[9] While both are effective, NaOCl's ability to dissolve organic tissue gives it an advantage in this application.[9] However, chlorhexidine exhibits substantivity, meaning it can adhere to surfaces and provide a sustained antimicrobial effect.[10]
Sodium this compound vs. Hydrogen Peroxide
Both sodium this compound and hydrogen peroxide have demonstrated high bactericidal efficacy against biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.[11][12] Research indicates that both are more effective than quaternary ammonium (B1175870) compounds in eradicating biofilms.[11][12] this compound and hydrogen peroxide are thought to destroy both the biofilm matrix and the bacterial cells within.[11][12]
Experimental Protocols: A Guide to Validation
Accurate and reproducible experimental data are the cornerstone of antimicrobial efficacy validation. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This test determines the lowest concentration of an antimicrobial agent that prevents visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agent (e.g., sodium this compound) is serially diluted in a multi-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The plates are incubated, and the MBC is determined as the lowest concentration from which no microbial growth is observed on the subculture plates.
Time-Kill Kinetic Assay (Suspension Test)
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Preparation: A standardized suspension of the test microorganism and the desired concentration of the antimicrobial agent are prepared.
-
Exposure: A known volume of the microbial suspension is added to the antimicrobial solution at time zero.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the mixture is removed.
-
Neutralization: The antimicrobial activity in the collected aliquot is immediately neutralized by adding it to a validated neutralizing broth.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.
-
Data Analysis: The log10 reduction in viable organisms at each time point is calculated compared to the initial inoculum count.
AOAC Use-Dilution Test
This method is used to evaluate the efficacy of disinfectants on hard, non-porous surfaces.
Protocol:
-
Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test microorganism and then dried.
-
Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution at its use-dilution for a specified contact time (e.g., 10 minutes).
-
Neutralization and Culture: After exposure, the carriers are transferred to individual tubes of a suitable neutralizing growth medium.
-
Incubation: The tubes are incubated under appropriate conditions.
-
Evaluation: The test is considered passing if there is no growth in a specified number of the tubes, indicating the disinfectant's ability to kill the microorganisms on the carriers. The number of positive tubes (showing growth) is recorded.[13][14]
References
- 1. Antimicrobial efficacy, mode of action and in vivo use of hypochlorous acid (HOCl) for prevention or therapeutic support of infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of sodium this compound in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers [frontiersin.org]
- 3. Efficacy of sodium this compound in overcoming antimicrobial resistance and eradicating biofilms in clinical pathogens from pressure ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annihilare.com [annihilare.com]
- 8. microbiochemjournal.com [microbiochemjournal.com]
- 9. Comparative Analysis of Antimicrobial Efficacy of Sodium this compound and Chlorhexidine as Irrigants in Root Canal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disinfectant effectiveness of chlorhexidine gel compared to sodium this compound: a systematic review with meta-analysis [rde.ac]
- 11. Hydrogen peroxide and sodium this compound disinfectants are more effective against Staphylococcus aureus and Pseudomonas aeruginosa biofilms than quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen peroxide and sodium this compound disinfectants are more effective against Staphylococcus aureus and Pseudomonas aeruginosa biofilms than quaternary ammonium compounds | springermedizin.de [springermedizin.de]
- 13. microchemlab.com [microchemlab.com]
- 14. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]
A Comparative Guide to Hypochlorite and Chlorine Dioxide for Water Disinfection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sodium hypochlorite (a common source of this compound) and chlorine dioxide for water disinfection. The information presented is supported by experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for their water treatment and disinfection needs.
Performance and Efficacy
Both this compound and chlorine dioxide are effective disinfectants, but their performance varies depending on the target microorganism, water quality parameters, and operational conditions.
Key Performance Differences:
-
Chlorine Dioxide: Generally considered more effective at disinfecting water than sodium this compound, especially against chlorine-resistant pathogens like Cryptosporidium parvum. It is a powerful oxidizing agent effective against a broad spectrum of microorganisms including bacteria, viruses, algae, and fungi.[1] Its efficacy is less affected by the pH of the water compared to this compound.[1]
-
This compound: A strong and widely used disinfectant effective against many bacteria and viruses.[1] However, its effectiveness is highly dependent on the pH of the water, with its disinfecting form, hypochlorous acid (HOCl), being more prevalent and potent at lower pH levels.
Table 1: Quantitative Comparison of Disinfection Efficacy
| Microorganism | Disinfectant | Concentration | Contact Time | Log Reduction | Reference |
| Escherichia coli O157:H7 | Chlorine Dioxide | 10 ppm | 15 min | 5.5 | [2] |
| Escherichia coli O157:H7 | Sodium this compound | 200 ppm | 10 min | 5.1 | [2] |
| Mesophilic Aerobic Microorganisms | Chlorine Dioxide | 5.0 mg/L (dose) | - | 3 | [3] |
| Mesophilic Aerobic Microorganisms | Sodium this compound | 15.5 mg/L (dose) | - | 3 | [3] |
| Cryptosporidium parvum oocysts | Chlorine Dioxide | - | - | ~2.0 (at Ct of 1,000 mg·min/L) | |
| Cryptosporidium parvum oocysts | Free Chlorine | - | - | ~0.5 (at Ct of 1,000 mg·min/L) |
Mechanism of Action
The ways in which these two disinfectants inactivate microorganisms at a molecular level are distinct.
-
This compound (as Hypochlorous Acid): HOCl is a small, uncharged molecule that can easily penetrate the cell walls of microorganisms.[4] Once inside, it acts as a strong oxidizing agent, reacting with a variety of cellular components. It targets and denatures proteins, including essential enzymes, disrupts the cell membrane leading to leakage of cellular contents, and can damage DNA and RNA, thereby inhibiting replication and other vital cellular processes.[4][5] The reaction of HOCl with sulfhydryl groups in proteins is a key aspect of its antimicrobial action.[4]
-
Chlorine Dioxide: Chlorine dioxide is a radical gas that, when dissolved in water, also acts as a potent oxidizing agent. Its primary mechanism involves penetrating the bacterial cell wall and reacting with vital amino acids, such as cysteine, tryptophan, and tyrosine, within the cytoplasm.[6] This disrupts protein synthesis and enzyme function. Unlike this compound, chlorine dioxide does not hydrolyze in water and remains as a dissolved gas, which contributes to its ability to effectively penetrate biofilms.[6][7] It also reacts with RNA in the cell.[6]
By-Product Formation
A critical consideration in water disinfection is the formation of potentially harmful disinfection by-products (DBPs).
-
This compound: Reacts with natural organic matter (NOM) in water to form a variety of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated due to their potential carcinogenic properties.[1]
-
Chlorine Dioxide: Produces significantly lower amounts of THMs and HAAs compared to this compound.[1] However, its disinfection process yields the inorganic by-products chlorite (B76162) and chlorate, which are also regulated.
Table 2: Comparison of Disinfection By-Product Formation
| Disinfection By-Product (DBP) | This compound | Chlorine Dioxide | Health Concern |
| Trihalomethanes (THMs) | Higher formation potential | Lower formation potential | Potential carcinogen |
| Haloacetic Acids (HAAs) | Higher formation potential | Lower formation potential | Potential carcinogen |
| Chlorite | Not a primary by-product | Primary by-product | Regulated contaminant |
| Chlorate | Can form from this compound degradation | Can be a by-product | Regulated contaminant |
Experimental Protocols
Below are summaries of methodologies for key experiments cited in the comparison of this compound and chlorine dioxide.
Bacterial Inactivation Efficacy (e.g., E. coli)
Objective: To determine the log reduction of a target bacterium after exposure to the disinfectant.
Methodology:
-
Preparation of Bacterial Culture: A pure culture of the target bacterium (e.g., E. coli O157:H7) is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to a specific cell density (e.g., ~8 log CFU/mL).[2]
-
Disinfectant Treatment: A known volume of the bacterial culture is mixed with a prepared solution of either sodium this compound or chlorine dioxide to achieve the desired final disinfectant concentration. The mixture is incubated for specific contact times (e.g., 5, 10, 15 minutes).[2]
-
Neutralization: At the end of the contact time, a neutralizing agent (e.g., sodium thiosulfate) is added to stop the disinfectant action.[2]
-
Enumeration of Survivors: The number of viable bacteria is determined by plating serial dilutions of the neutralized sample onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar). The plates are incubated, and the resulting colonies are counted.[2]
-
Calculation of Log Reduction: The log reduction is calculated by subtracting the logarithm of the number of surviving bacteria from the logarithm of the initial number of bacteria in the control sample.
Cryptosporidium parvum Oocyst Inactivation (Cell Culture Infectivity Assay)
Objective: To assess the infectivity of C. parvum oocysts after disinfectant treatment.
Methodology:
-
Oocyst Preparation: C. parvum oocysts are obtained and purified.
-
Disinfectant Exposure: Oocysts are suspended in a disinfectant solution (chlorine dioxide or free chlorine) for a predetermined contact time to achieve a target Ct value (Concentration x Time).
-
Neutralization: The disinfection reaction is stopped by adding a neutralizing agent.
-
Cell Culture Inoculation: The treated oocysts are then used to inoculate a monolayer of cultured mammalian cells (e.g., HCT-8 cells).
-
Incubation: The inoculated cell cultures are incubated to allow for the excystation of viable oocysts and the subsequent infection and development of the parasite within the host cells.
-
Detection of Infection: Infection foci within the cell monolayer are detected using methods such as immunofluorescence microscopy or reverse transcriptase PCR (RT-PCR) targeting a specific parasite gene (e.g., hsp70).[1]
-
Quantification of Inactivation: The log inactivation is determined by comparing the number of infectious foci in the treated samples to that in the untreated control samples.
Analysis of Trihalomethanes (THMs)
Objective: To quantify the concentration of THMs in a water sample after disinfection.
Methodology:
Standard methods for THM analysis, such as those approved by the U.S. Environmental Protection Agency (EPA), are typically employed. One common method is Liquid-Liquid Extraction followed by Gas Chromatography (GC) .
-
Sample Collection: A water sample is collected in a vial with no headspace to prevent the volatilization of THMs. A dechlorinating agent is added if residual chlorine is present.
-
Extraction: A small volume of a water-immiscible solvent (e.g., pentane) is added to the water sample. The mixture is shaken vigorously to extract the THMs from the aqueous phase into the organic solvent.
-
Analysis: A small aliquot of the organic solvent layer is injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds like THMs.
-
Quantification: The concentration of each THM is determined by comparing the peak areas in the sample chromatogram to those of known standards.
Visualizations
Mechanism of Action Diagrams
Experimental Workflow Diagram
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Fundamental Differences in Inactivation Mechanisms of Escherichia coli O157:H7 Between Chlorine Dioxide and Sodium this compound [frontiersin.org]
- 3. rivm.nl [rivm.nl]
- 4. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiochemjournal.com [microbiochemjournal.com]
- 6. How Does ClO2 Kill Bacteria | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Hypochlorite Concentration Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the validation of hypochlorite concentration. The following sections detail the experimental protocols and performance data for titrimetric, spectrophotometric, chromatographic, and electrochemical methods to assist in selecting the most appropriate technique for your research and development needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining this compound concentration is critical for ensuring product quality, safety, and efficacy in various applications, including disinfection and chemical synthesis.[1] The most common methods include iodometric titration, UV-Vis spectrophotometry, ion chromatography, and electrochemical sensors.[1][2] Each method offers distinct advantages and disadvantages in terms of accuracy, sensitivity, cost, and ease of use.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Iodometric Titration | In an acidic solution, this compound oxidizes iodide to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.[3][4][5] | Cost-effective, well-established, and reliable for routine analysis.[2] | Can be time-consuming and may require several chemical reagents.[6][7] Potential for interference from other oxidizing agents. | Quality control of commercial bleaches and disinfectants.[1][8] |
| UV-Vis Spectrophotometry | Measures the absorbance of this compound at a specific wavelength, typically around 292 nm.[6][7][9] Alternatively, indirect methods involve the bleaching of a colored reagent by this compound, where the decrease in absorbance is proportional to the concentration.[10][11][12] | Rapid, simple, and requires minimal reagents.[6][7] High sensitivity can be achieved with indirect methods.[10][12] | Direct measurement can be affected by interfering substances that absorb in the same UV region.[9] Indirect methods may have specificity issues. | Rapid quantification in QA/QC laboratories, analysis of water samples.[6][7] |
| Ion Chromatography (IC) | Separates this compound from other ions in a sample, followed by detection, often using an electrochemical detector.[13][14] | High selectivity, allowing for the simultaneous determination of this compound, chlorite (B76162), and chlorate (B79027).[13] | Requires expensive instrumentation and may involve complex sample preparation.[15] this compound can be challenging to detect directly due to its elution close to the water dip.[16] | Analysis of complex matrices where multiple chlorine species are present.[2][13] |
| Electrochemical Methods | Utilizes sensors, such as amperometric or potentiometric electrodes, to measure the electrochemical response of this compound.[2][17] | Offers real-time monitoring capabilities and high sensitivity.[2][17] | Electrode performance can be affected by fouling and interference from other electroactive species.[17] | Continuous process control and in-situ measurements.[2] |
Quantitative Performance Data
The following table summarizes the key performance metrics for various analytical methods used for this compound determination. This data is essential for validating a method's fitness for a specific purpose.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD) | Accuracy (Recovery) |
| Spectrophotometry (Rhodamine B) | 0.1 – 4.0 µg/mL[10][18] | - | - | - | - |
| Spectrophotometry (Thionin) | 0.2 – 1.2 µg/mL[11] | 0.1026 µg/mL[11] | 0.3112 µg/mL[11] | - | - |
| Spectrophotometry (Nile Blue) | 0.0 – 1.6 µg/mL[12] | - | - | < 1.9%[12] | 100 ± 1.2%[12] |
| UV-Vis Spectrophotometry (Direct) | - | 0.0002% NaOCl[6][7] | - | 0.07%[6] | - |
| Gas Chromatography (Headspace) | - | - | 0.24 µg/mL[19] | - | 98.33 – 101.27%[19] |
| Colorimetry (Gold Nanorods) | 0.08 – 125 µM[15] | - | - | - | - |
Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are fundamental for the successful validation and implementation of any analytical method.[20]
Iodometric Titration
This is a widely used standard method for determining the concentration of available chlorine in this compound solutions.[1][4]
Principle: this compound reacts with potassium iodide in an acidic medium to liberate an equivalent amount of iodine. This liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint.[3][4][5]
Experimental Protocol:
-
Accurately weigh a specific amount of the this compound sample and transfer it to an Erlenmeyer flask.[5]
-
Add approximately 10 mL of a 20% potassium iodide solution.[5]
-
Add about 30 mL of deionized water.[5]
-
Add approximately 10 mL of a 50% acetic acid solution to acidify the mixture.[5]
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution turns a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution blue-black.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.[21]
-
The concentration of available chlorine is calculated from the volume of sodium thiosulfate used.
Iodometric Titration Workflow
UV-Vis Spectrophotometry (Indirect Method with Rhodamine B)
This method offers a rapid and sensitive alternative to titration for determining this compound concentration.[10]
Principle: this compound reacts with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then bleaches the pinkish-red color of the Rhodamine B dye. The decrease in absorbance at 553 nm is directly proportional to the this compound concentration.[10][18]
Experimental Protocol:
-
Transfer an aliquot of the sample solution containing this compound into a 10 mL calibrated flask.[18]
-
Add 1 mL of 2 mol/L hydrochloric acid and 1 mL of 2% potassium iodide.[18]
-
Allow the reaction to proceed for the liberation of iodine.
-
Add 1 mL of 0.05% Rhodamine B solution and mix well.[18]
-
Add 2 mL of 1 mol/L sodium acetate (B1210297) solution.[18]
-
Dilute the solution to the 10 mL mark with deionized water.
-
Measure the absorbance of the solution at 553 nm against a reagent blank.[10][18]
-
Determine the this compound concentration from a previously prepared calibration curve.
Indirect Spectrophotometry Workflow
Ion Chromatography
Ion chromatography is a powerful technique for the separation and quantification of different chlorine species in a single run.[13]
Principle: The sample is injected into an ion chromatograph where different ions are separated based on their interaction with a stationary phase. This compound is often converted to a more stable species or detected indirectly. For instance, this compound can be reacted with nitrite (B80452) to form nitrate (B79036), which is then quantified.[13]
Experimental Protocol (based on nitrite reduction):
-
Prepare the sample by adding a known excess of sodium nitrite solution in a slightly acidic medium to quantitatively reduce this compound to chloride and convert nitrite to nitrate.[13]
-
Inject a specific volume of the prepared sample into the ion chromatograph.
-
The separated ions (including the generated nitrate) are detected, typically by conductivity or an electrochemical detector.
-
The concentration of the generated nitrate is determined from a calibration curve.
-
The original this compound concentration is calculated based on the stoichiometry of the reaction with nitrite.
Ion Chromatography Logical Relationship
References
- 1. ttslaboratuvar.com [ttslaboratuvar.com]
- 2. Robust Techniques to Validate Hypochlorous Acid Purity and Concentration [eureka.patsnap.com]
- 3. images.hach.com [images.hach.com]
- 4. michigan.gov [michigan.gov]
- 5. hiranuma.com [hiranuma.com]
- 6. pepolska.pl [pepolska.pl]
- 7. news-medical.net [news-medical.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. scielo.br [scielo.br]
- 11. An Easy Spectrophotometric Method for the Determination of this compound Using Thionin | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The use of nitrite ion in the chromatographic determination of large amounts of this compound ion and of traces of chlorite and chlorate ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Colorimetric Determination of this compound Based on the Oxidative Leaching of Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. electrochemsci.org [electrochemsci.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantifying sodium this compound content in this compound-based disinfectants via phase-conversion headspace technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of pH on the Sporicidal Efficacy of Hypochlorite Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of sporicidal agents is critical for ensuring effective decontamination and sterilization. This guide provides a detailed comparison of the sporicidal activity of pH-adjusted hypochlorite solutions against other common alternatives, supported by experimental data and detailed protocols.
The efficacy of sodium this compound (the active ingredient in bleach) as a sporicide is profoundly influenced by its pH. In its typical alkaline state (pH > 11), this compound solutions exhibit limited sporicidal activity. However, adjusting the pH to a neutral or slightly acidic range dramatically enhances its effectiveness against resilient bacterial spores. This guide delves into the science behind this phenomenon, presenting comparative data and methodologies to aid in the informed selection and application of sporicidal agents.
The Critical Role of pH in this compound's Sporicidal Action
The sporicidal power of this compound is primarily attributed to the presence of hypochlorous acid (HOCl). The equilibrium between hypochlorous acid and the less effective this compound ion (OCl-) is pH-dependent. At a lower pH, the equilibrium shifts towards the formation of the more potent HOCl. This undissociated form is more capable of penetrating the spore's protective layers and inactivating essential macromolecules, leading to rapid sporicidal action.
Recent studies have demonstrated a significant increase in sporicidal efficiency when the pH of a this compound solution is lowered from above 11.0 to between 9.5 and 7.0.[1][2][3] For instance, a 5,000 ppm this compound solution at a pH above 11.0 shows less than a 1-log reduction in spore viability, whereas a 4-log reduction can be achieved at a pH between 11.0 and 9.5.[1][2][3] The sporicidal activity is reported to be most effective in the "physiological" or "neutral" pH range of approximately 7–8.[1]
However, a critical trade-off exists between efficacy and stability. While lower pH enhances sporicidal activity, it also leads to a decrease in the stability of the this compound solution, with an exponential decline in shelf life below pH 8.5.[1][2][3] This instability is due to the decomposition of HOCl into less effective by-products such as chlorate (B79027) ions.[4] Therefore, finding an optimal pH that balances potent sporicidal action with acceptable solution stability is crucial for practical applications. Research suggests that a pH of 9.5 can offer a good compromise, significantly improving shelf life compared to the 7.0-8.0 range while maintaining effective spore inactivation.[1][2][3]
Comparative Efficacy of Sporicidal Agents
The following table summarizes the sporicidal activity of pH-adjusted this compound solutions in comparison to unadjusted this compound and other common sporicidal agents. The data is compiled from various studies and presented as log reduction of bacterial spores.
| Sporicidal Agent | Concentration | pH | Test Organism | Contact Time | Log Reduction | Reference |
| Sodium this compound | 5,000 ppm | > 11.0 | Bacillus cereus spores | 10 min | < 1 | [1][2][3] |
| pH-Adjusted this compound | 5,000 ppm | 9.5 | Bacillus cereus spores | 10 min | 4 | [1][2][3] |
| pH-Adjusted this compound | 0.29% (2,900 ppm) | 7.7 | Bacillus pumilus spores | 0.5 min | > 5.5 | [5] |
| pH-Adjusted this compound | 0.50% (5,000 ppm) | ~8.1 | Bacillus pumilus spores | 0.5 min | > 5.5 | [5] |
| Peracetic Acid | 0.03% (300 ppm) | 3.4 | Bacillus subtilis spores | 30 min | ~3.5 | [6] |
| Glutaraldehyde | 2% | Not Specified | Bacillus subtilis spores | Not Specified | > 4 | [7] |
| Chlorine Dioxide | Not Specified | Not Specified | Clostridium difficile spores | Not Specified | 2.48 (no organic load) | [8] |
Experimental Protocols
Accurate assessment of sporicidal activity requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Preparation of pH-Adjusted this compound Solutions
-
Objective: To prepare sodium this compound solutions with a specific pH for sporicidal testing.
-
Materials:
-
Procedure:
-
Dilute the stock NaOCl solution to the desired final concentration (e.g., 5,000 ppm) using sterile deionized water.[1]
-
Measure the initial pH of the diluted solution.
-
Carefully add small increments of HCl or acetic acid while continuously monitoring the pH with a calibrated pH meter until the target pH is reached.[1][4]
-
Measure the pH of the final solution to confirm it is within the desired range.
-
Sporicidal Activity Testing using Carrier Method
-
Objective: To evaluate the sporicidal efficacy of a disinfectant on a contaminated surface. This method is based on standardized protocols such as the AOAC Sporicidal Activity of Disinfectants Test.[9]
-
Materials:
-
Bacterial spore suspension (e.g., Bacillus subtilis or Clostridium difficile spores).
-
Sterile carriers (e.g., stainless steel disks).[10]
-
Test disinfectant solution (pH-adjusted this compound).
-
Neutralizer solution (e.g., sodium thiosulfate) to inactivate the disinfectant.[1][11]
-
Culture media (e.g., Tryptic Soy Agar).
-
Incubator.
-
-
Procedure:
-
Inoculate each sterile carrier with a known volume of the bacterial spore suspension.[10]
-
Allow the carriers to dry in a biosafety cabinet.[10]
-
Immerse the inoculated carriers in the test disinfectant solution for a specified contact time (e.g., 0.5, 5, or 10 minutes).
-
After the contact time, transfer the carriers to a neutralizer solution to stop the sporicidal action.[11]
-
Recover the surviving spores from the carriers through methods like vortexing or sonication.[9]
-
Serially dilute the recovered spore suspension and plate onto appropriate culture media.
-
Incubate the plates under suitable conditions (e.g., 36±1°C for 24-48 hours).[9]
-
Count the number of colony-forming units (CFU) to determine the number of surviving spores.
-
Calculate the log reduction in spore viability by comparing the number of surviving spores to the initial number of spores on the control carriers (treated with a non-disinfectant solution).
-
Experimental Workflow for Assessing Sporicidal Activity
The following diagram illustrates the general workflow for assessing the sporicidal activity of a disinfectant using a carrier test method.
Caption: Workflow for assessing sporicidal activity.
Conclusion
The adjustment of pH is a critical factor in maximizing the sporicidal efficacy of this compound solutions. By lowering the pH to a neutral or slightly acidic range, the concentration of the highly potent hypochlorous acid is increased, leading to rapid inactivation of bacterial spores. While this enhanced activity comes at the cost of reduced solution stability, a carefully selected pH can provide an optimal balance for various decontamination applications. When compared to other sporicidal agents, pH-adjusted this compound offers a powerful and fast-acting alternative. For researchers and professionals in drug development, a thorough understanding of these principles and the application of standardized testing protocols are essential for ensuring the effectiveness of sterilization and disinfection procedures.
References
- 1. Boosting this compound’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting this compound’s disinfection power through pH modulation [diva-portal.org]
- 3. Boosting this compound's disinfection power through pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sporicidal efficacy of pH-adjusted bleach for control of bioburden on production facility surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. diva-portal.org [diva-portal.org]
- 9. epa.gov [epa.gov]
- 10. Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hypochlorite and Ozone for Organic Compound Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium hypochlorite (NaOCl) and ozone (O₃), two powerful oxidants frequently employed in the degradation of organic compounds. The following sections detail their mechanisms of action, comparative performance based on experimental data, and typical experimental protocols to assist researchers in selecting the appropriate oxidant for their specific application.
Mechanisms of Action
The efficacy and selectivity of this compound and ozone are governed by distinct chemical pathways. The operational pH is a critical parameter influencing the dominant reactive species for both oxidants.
Sodium this compound (NaOCl)
In aqueous solutions, sodium this compound exists in a pH-dependent equilibrium between the highly reactive hypochlorous acid (HOCl) and the less reactive this compound ion (OCl⁻).[1]
-
Acidic to Neutral pH (pH < 7.5): The equilibrium favors the formation of hypochlorous acid (HOCl), a potent, non-specific oxidizing agent. HOCl is the primary active species responsible for rapid organic degradation.[1]
-
Alkaline pH (pH > 7.5): The equilibrium shifts towards the this compound ion (OCl⁻). While still an effective oxidant, its reaction rates are significantly slower than those of HOCl.
The primary mechanism involves the transfer of a chlorine atom or electrophilic attack on electron-rich moieties within organic molecules, such as double bonds, amino groups, and phenols.
Ozone (O₃)
Ozone degrades organic compounds through two parallel pathways, with the dominant pathway heavily influenced by pH and water matrix composition.[2][3]
-
Direct Oxidation (Molecular Ozone): At acidic pH, molecular ozone is relatively stable and acts as a selective electrophile.[3][4] It primarily attacks electron-rich functional groups like olefins, activated aromatic rings, and amines.[5]
-
Indirect Oxidation (Hydroxyl Radicals): In neutral to alkaline pH, ozone decomposition is accelerated, leading to the formation of hydroxyl radicals (•OH).[3][5][6] These radicals are extremely powerful, non-selective oxidants that react almost indiscriminately with organic compounds at near-diffusion-controlled rates.[2]
The indirect pathway generally leads to faster and more complete mineralization of recalcitrant organic compounds.[5]
Comparative Performance Analysis
The choice between this compound and ozone often depends on a trade-off between degradation efficiency, reaction kinetics, and the formation of potentially hazardous byproducts.
Degradation Efficiency and Kinetics
Ozone is generally considered a more powerful and faster-acting oxidant than this compound.[7] The indirect oxidation pathway via hydroxyl radicals allows ozone to degrade a wider range of organic compounds at significantly higher rates.[2]
Table 1: Comparative Degradation Efficiency
| Parameter | Sodium this compound | Ozone | Source(s) |
|---|---|---|---|
| Oxidation Potential | 1.49 V (HOCl) | 2.07 V (O₃); 2.80 V (•OH) | [7] |
| Relative Efficiency | Ozone was found to be ~33% more efficient in oxidizing malachite green. | More powerful and faster-acting oxidant. | [4] |
| Disinfection Efficacy | Effective, but requires higher concentrations and longer contact times compared to ozone. | Inactivates pathogenic microorganisms 15–20 times faster and bacterial spores 300–600 times faster than chlorine-based agents. | [7] |
| CT Criterion | The CT (Concentration x Time) value for 99% virus inactivation is 37 mg/(L·min) for chlorine. | The CT value for 99% virus inactivation is 0.4 mg/(L·min). |[7] |
Byproduct Formation
A critical distinction between the two oxidants lies in the nature of their degradation byproducts.
-
This compound: A significant drawback of using this compound is the formation of halogenated organic byproducts, such as trihalomethanes (THMs), haloacetic acids (HAAs), and total organic chlorine (TOCl).[8][9] Many of these compounds are regulated in drinking water due to their potential carcinogenicity. Studies have shown that the byproducts generated by NaClO can exhibit higher developmental toxicity than those from ozone.[8][9]
-
Ozone: Ozonation typically breaks down complex organic molecules into smaller, more biodegradable, and generally non-halogenated compounds like aldehydes, ketones, and carboxylic acids.[10][11] However, if the source water contains bromide (Br⁻), ozonation can lead to the formation of bromate (B103136) (BrO₃⁻), a potential human carcinogen.[3][10]
Table 2: Common Byproducts of Organic Compound Degradation
| Oxidant | Typical Byproducts | Key Concerns | Source(s) |
|---|---|---|---|
| Sodium this compound | Trihalomethanes (THMs), Haloacetic Acids (HAAs), Total Organic Chlorine (TOCl), Chloramines (in presence of ammonia). | Formation of toxic and potentially carcinogenic halogenated compounds. | [8][9] |
| Ozone | Aldehydes, Ketones, Carboxylic Acids, Bromate (in presence of bromide). | Formation of bromate in bromide-containing waters. Increased biodegradability can lead to microbial regrowth if not followed by biological treatment. |[3][10][11] |
Influence of Operational Parameters
Table 3: Effect of Key Parameters on Oxidant Performance
| Parameter | Sodium this compound | Ozone | Source(s) |
|---|---|---|---|
| pH | Crucial. Performance peaks around neutral pH where reactive HOCl dominates. Efficacy decreases significantly at pH > 8. | Crucial. Determines the dominant pathway. Acidic pH favors selective, direct O₃ attack. Alkaline pH promotes rapid, non-selective •OH attack. | [1][3][12][13] |
| Temperature | Reaction rate increases with temperature, but thermal decomposition of this compound also accelerates, leading to loss of available chlorine. | Higher temperatures decrease ozone's solubility and stability, reducing contact time, but can increase reaction rates. | [12] |
| Concentration | Higher concentration increases the rate of organic matter dissolution. | Higher dissolved ozone concentration increases the degradation rate. | [14][15] |
| Water Matrix | Reacts with ammonia (B1221849) to form less effective chloramines. Consumed by various inorganic and organic species. | Consumed by natural organic matter (NOM) and certain inorganic ions (e.g., bromide, sulfide), affecting the dose required for target compound removal. |[5] |
Visualized Pathways and Workflows
Degradation Pathways
The following diagram illustrates the generalized degradation pathways for an organic pollutant when treated with this compound versus ozone.
Caption: Generalized degradation pathways for organic pollutants.
Experimental Workflow
This diagram outlines a typical experimental workflow for a comparative study.
Caption: Workflow for a comparative degradation study.
Experimental Protocols
This section provides a generalized methodology for conducting a comparative study on the degradation of a target organic compound.
A. Materials and Reagents
-
Target Organic Compound: Analytical grade standard.
-
Ozone: Generated from an ozone generator using pure oxygen. Gaseous ozone concentration should be monitored with a calibrated UV-based ozone analyzer.
-
Sodium this compound: Commercial NaOCl solution, with its concentration of available chlorine verified by iodometric titration.
-
Buffer Solutions: Phosphate, borate, or other appropriate buffers to maintain constant pH.
-
Quenching Agent: Sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution to stop the oxidation reaction at specific time points.
-
Solvents: HPLC-grade solvents (e.g., acetonitrile, methanol, water) for analytical procedures.
B. Experimental Setup
-
Reactor: A temperature-controlled glass batch reactor equipped with a magnetic stirrer is typically used. For ozonation, the reactor must have gas inlet and outlet ports, with the inlet connected to the ozone generator via PTFE tubing and a gas diffuser stone to create fine bubbles. The off-gas should be passed through an ozone destruction unit.
-
Ozone Stock Solution (for some applications): Alternatively, ozonated water can be prepared by bubbling a concentrated ozone gas stream into chilled deionized water until the desired aqueous ozone concentration is reached, as measured by the indigo (B80030) method or a dissolved ozone probe.
C. Degradation Procedure
-
Preparation: Add a known volume of buffer solution and deionized water to the reactor. Add the target organic compound to achieve the desired initial concentration (e.g., 10-50 mg/L). Allow the solution to stabilize at the target temperature.
-
Time Zero (t=0):
-
For Ozone: Start bubbling ozone gas at a constant flow rate and concentration into the reactor.
-
For this compound: Add a predetermined volume of the standardized NaOCl stock solution to the reactor and mix rapidly.
-
-
Sampling: Withdraw aliquots (e.g., 1-2 mL) from the reactor at regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).
-
Quenching: Immediately add the collected sample to a vial containing an excess of quenching agent to stop the oxidation reaction.
-
Sample Preparation: Filter the quenched samples if necessary (e.g., using a 0.22 µm syringe filter) prior to analysis.
D. Analytical Methods
-
Compound Quantification: Analyze the concentration of the parent organic compound in each sample using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or UV-Visible Spectrophotometry.[16]
-
Byproduct Identification: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and semi-quantify major degradation byproducts.[16]
-
Mineralization Assessment: Measure the Total Organic Carbon (TOC) of the samples to determine the extent to which the organic compound has been mineralized to CO₂.
-
Data Analysis:
-
Degradation Efficiency (%): Calculated as [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[16]
-
Reaction Kinetics: Determine the reaction order and rate constant (k) by plotting the concentration data versus time (e.g., ln(Cₜ/C₀) vs. time for pseudo-first-order kinetics).[16]
-
References
- 1. Boosting this compound’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avestia.com [avestia.com]
- 3. pinnacleozone.com [pinnacleozone.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical cleaning-associated generation of dissolved organic matter and halogenated byproducts in ceramic MBR: Ozone versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. The Effects of Sodium this compound on Organic Matters: Influences of Concentration, Renewal Frequency and Contact Area - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validating the Effectiveness of Hypochlorite in Prion Inactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prions, the causative agents of fatal neurodegenerative diseases like Creutzfeldt-Jakob disease (CJD), are notoriously resistant to conventional sterilization methods. This guide provides an objective comparison of sodium hypochlorite's efficacy in prion inactivation against other common methods, supported by experimental data. Detailed protocols for key validation assays are also presented to aid researchers in their own evaluations.
Comparative Efficacy of Prion Inactivation Methods
The effectiveness of various prion inactivation methods is typically measured by the reduction in prion infectivity, often expressed as a logarithmic (log10) reduction. A higher log reduction value indicates a more effective inactivation process. The following table summarizes quantitative data from various studies, comparing sodium this compound with other common chemical and physical methods.
| Inactivation Method | Concentration/Parameters | Exposure Time | Prion Strain | Assay Method | Log Reduction | Citations |
| Sodium this compound | 20,000 ppm (2% available chlorine) | 1 hour | sCJD | RT-QuIC | >3.0->4.0 | [1] |
| Sodium this compound | 40% household bleach | 5 minutes | CWD | RT-QuIC | >3.5 | [2] |
| Sodium this compound | 10% household bleach | 30 minutes | sCJD | RT-QuIC | Complete removal of seeding activity | [1] |
| Sodium this compound | 50% household bleach | 1 minute | sCJD | RT-QuIC | Complete removal of seeding activity | [1] |
| Sodium Hydroxide (B78521) (NaOH) | 1 N | 15 minutes | Scrapie | Murine Bioassay | ≥6.0 | [3] |
| Sodium Hydroxide (NaOH) | 2 N | 16 hours | CWD in soil | Bioassay (TgElk mice) & PMCAb | >2.0 | [4][5] |
| Sodium Hydroxide (NaOH) | 0.1 M with sarkosyl | 60 minutes | Scrapie (263K) | Western Blot | ≥4.5 | [6][7] |
| Steam Autoclaving | 134°C | 18 minutes | RML | SSBA | ~1.3 (95% reduction) | [8] |
| Steam Autoclaving | 134°C | 18 minutes | Scrapie | Murine Bioassay | >5.0 | [3] |
| Steam Autoclaving | 121°C | 30 minutes | Scrapie | Murine Bioassay | >5.0 | [3] |
| Vaporized Hydrogen Peroxide (VHP) | Not specified | Not specified | Scrapie (Chandler) | Mouse Bioassay | Significant prolongation of survival time | [9] |
| VHP + Ozone Gas | Not specified | Not specified | RML Scrapie | Mouse Bioassay | Significantly longer incubation times than individual treatments | [10] |
| Rely+On PI | Manufacturer's recommendation | Not specified | RML | SSBA | >8.0 | [8] |
| Prionzyme | 2% in 2 M NaOH | 30 minutes at 60°C | RML | SSBA | >8.0 | [8] |
Key Experimental Protocols for Prion Inactivation Validation
Accurate assessment of prion inactivation requires robust and sensitive methodologies. The following are detailed protocols for commonly employed assays.
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay
The RT-QuIC assay is a highly sensitive in vitro method that detects the presence of minute amounts of prions by their ability to induce the misfolding of a recombinant prion protein (rPrP).[11][12]
Materials:
-
Recombinant PrP substrate (e.g., truncated Syrian Hamster PrP)[12]
-
RT-QuIC reaction buffer (e.g., phosphate (B84403) buffer with sodium chloride, EDTA, and Thioflavin T)[13]
-
96-well black, optical bottom plates
-
Plate reader with shaking and fluorescence reading capabilities (e.g., BMG FLUOstar OPTIMA)[13]
-
Test sample (e.g., brain homogenate treated with a decontamination agent)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the treated sample.
-
Reaction Setup: In each well of a 96-well plate, add 85 µL of RT-QuIC reaction buffer.[13]
-
Seeding: Add 15 µL of the prepared sample dilution to each well.[13] Include positive and negative controls in each run.
-
Amplification and Detection: Place the plate in the reader and incubate at a set temperature (e.g., 42°C) with intermittent cycles of vigorous shaking followed by rest.[13]
-
Data Acquisition: Monitor the fluorescence of Thioflavin T (ThT) over time. An increase in fluorescence indicates the formation of amyloid fibrils, signifying the presence of prion seeding activity.[12]
-
Analysis: The time to reach a fluorescence threshold (lag phase) is inversely proportional to the amount of prion seeding activity in the sample. Log reduction is calculated by comparing the seeding dose (SD50) of treated versus untreated samples.
Animal Bioassay
Animal bioassays are the gold standard for determining prion infectivity by assessing the ability of a treated sample to cause disease in a susceptible animal model.[14]
Materials:
-
Susceptible animal model (e.g., transgenic mice overexpressing a specific PrP)
-
Treated prion-contaminated material (e.g., brain homogenate, steel wires)
-
Stereotactic apparatus for intracerebral inoculation
-
Standard animal care facilities
Procedure:
-
Inoculum Preparation: Prepare dilutions of the treated sample in a sterile, physiologically compatible buffer.
-
Inoculation: Intracerebrally inoculate a cohort of animals with the prepared inoculum. A control group should be inoculated with untreated material.
-
Monitoring: Observe the animals daily for the onset of clinical signs of prion disease (e.g., ataxia, weight loss, kyphosis).
-
Endpoint Determination: The primary endpoint is the incubation period, defined as the time from inoculation to the onset of terminal clinical disease.
-
Confirmation: Confirm the diagnosis of prion disease through post-mortem analysis of brain tissue for characteristic neuropathological changes and the presence of protease-resistant PrPSc.
-
Titer Calculation: The reduction in infectivity is determined by comparing the incubation periods or the proportion of infected animals between the treated and control groups.
Standard Steel-Binding Assay (SSBA)
The SSBA is a sensitive method to quantify prion infectivity bound to surfaces, mimicking the contamination of surgical instruments.[8]
Materials:
-
Stainless steel wires
-
Prion-infected brain homogenate
-
Decontamination reagent to be tested
-
Prion-susceptible cell line (e.g., N2aPK1 cells)[8]
-
Cell culture reagents and equipment
-
Method for detecting prion-infected cells (e.g., Scrapie Cell Assay)
Procedure:
-
Contamination: Immerse stainless steel wires in a dilution of prion-infected brain homogenate for a specified time.
-
Washing: Thoroughly wash the wires to remove non-adhered material.
-
Decontamination: Expose the contaminated wires to the decontamination reagent according to the desired protocol.
-
Cell Exposure: Place the treated wires into individual wells of a culture plate containing a monolayer of susceptible cells.
-
Cell Culture: Culture the cells for a period to allow for prion propagation.
-
Detection of Infected Cells: After several cell passages, determine the number of infected cells using a sensitive detection method like the Scrapie Cell Assay.
-
Quantification: The amount of residual infectivity is quantified by comparing the number of infected cells resulting from treated wires to those from untreated wires. An 8-log reduction in infectivity can be assessed with this method.[8]
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows of the key validation assays.
References
- 1. Sodium this compound inactivation of human CJD prions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of chronic wasting disease prions using sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium hydroxide treatment effectively inhibits PrPCWD replication in farm soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical factors influencing prion inactivation by sodium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A standardized comparison of commercially available prion decontamination reagents using the Standard Steel-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Non-Concentrated and Concentrated Vaporized Hydrogen Peroxide on Scrapie Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vaporized Hydrogen Peroxide and Ozone Gas Synergistically Reduce Prion Infectivity on Stainless Steel Wire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Real-Time Quaking-Induced Conversion for the Diagnosis of Human Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time quaking-induced conversion - Wikipedia [en.wikipedia.org]
- 13. Optimization of the Real-Time Quaking-Induced Conversion Assay for Prion Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays and Inactivation of Prions - PMC [pmc.ncbi.nlm.nih.gov]
The Oxidative Strength of Hypochlorite in Comparison to Other Chlorine Oxyanions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the oxidative potential of various chemical species is paramount. Among the halogens, chlorine and its oxyanions are of particular interest due to their diverse applications, from disinfection to organic synthesis. This guide provides a comprehensive comparison of the oxidative strength of hypochlorite (ClO⁻) relative to other common chlorine oxyanions: chlorite (B76162) (ClO₂⁻), chlorate (B79027) (ClO₃⁻), and perchlorate (B79767) (ClO₄⁻), supported by quantitative data and detailed experimental methodologies.
The oxidative strength of the chlorine oxyanions is inversely related to the number of oxygen atoms in the anion; this compound is the most potent oxidizing agent in this series.[1] This trend can be quantitatively assessed by examining their standard reduction potentials (E°). A more positive standard reduction potential indicates a greater tendency for a species to be reduced, and thus a stronger oxidizing agent.
Quantitative Comparison of Oxidative Strength
The standard reduction potentials for the chlorine oxyanions in both acidic and basic solutions are summarized in the table below. These values unequivocally demonstrate that this compound possesses the highest oxidative strength.
| Half-Reaction (Acidic Solution) | Standard Reduction Potential (E°) (V) | Half-Reaction (Basic Solution) | Standard Reduction Potential (E°) (V) |
| HClO + H⁺ + 2e⁻ → Cl⁻ + H₂O | 1.49 | ClO⁻ + H₂O + 2e⁻ → Cl⁻ + 2OH⁻ | 0.890 |
| HClO₂ + 3H⁺ + 4e⁻ → Cl⁻ + 2H₂O | 1.57 | ClO₂⁻ + 2H₂O + 4e⁻ → Cl⁻ + 4OH⁻ | 0.78 |
| ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O | 1.45 | ClO₃⁻ + 3H₂O + 6e⁻ → Cl⁻ + 6OH⁻ | 0.63 |
| ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O | 1.39 | ClO₄⁻ + 4H₂O + 8e⁻ → Cl⁻ + 8OH⁻ | 0.56 |
Data sourced from various chemistry resources.[2][3][4][5][6]
As the data indicates, the oxidative strength of the chlorine oxyanions decreases in the following order:
This compound (ClO⁻) > Chlorite (ClO₂⁻) > Chlorate (ClO₃⁻) > Perchlorate (ClO₄⁻)
This trend holds true in both acidic and basic conditions, although the potentials are generally higher in acidic solutions, indicating that the oxyanions are stronger oxidizing agents at lower pH.[7]
Experimental Protocols
The determination of the oxidative strength of chlorine oxyanions can be approached through several experimental methodologies.
Measurement of Standard Reduction Potential
The standard reduction potential of a chlorine oxyanion half-cell is determined experimentally using a galvanic cell, with a Standard Hydrogen Electrode (SHE) serving as the reference half-cell.[8][9]
Experimental Workflow:
Caption: Experimental setup for measuring standard reduction potential.
Methodology:
-
Prepare the Chlorine Oxyanion Half-Cell: A platinum electrode is immersed in a solution containing the specific chlorine oxyanion (e.g., ClO⁻) and its corresponding reduced species (e.g., Cl⁻), both at a standard concentration of 1 M.
-
Prepare the Standard Hydrogen Electrode (SHE): A platinum electrode is placed in a 1 M solution of H⁺ ions, and hydrogen gas at 1 atm pressure is bubbled over the electrode. The reduction potential of the SHE is defined as 0.00 V.[8]
-
Assemble the Galvanic Cell: The two half-cells are connected by a salt bridge, which allows for ion flow to maintain charge neutrality.
-
Measure the Potential: A high-impedance voltmeter is connected between the two electrodes to measure the potential difference (voltage) of the cell. This measured voltage corresponds to the standard reduction potential of the chlorine oxyanion half-reaction.[9]
Redox Titration (Iodometry for this compound)
Redox titration is a common method to determine the concentration of an oxidizing agent, which is directly related to its oxidizing capacity. For this compound, a widely used method is iodometric titration.[10][11][12]
Reaction Pathway:
Caption: Iodometric titration pathway for this compound determination.
Methodology:
-
Sample Preparation: A known volume of the this compound-containing solution is taken.
-
Iodine Generation: An excess of potassium iodide (KI) is added to the sample in an acidic medium. This compound oxidizes the iodide ions (I⁻) to iodine (I₂).[12] 2H⁺ + ClO⁻ + 2I⁻ → Cl⁻ + I₂ + H₂O
-
Titration with Thiosulfate (B1220275): The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Endpoint Detection: As the titration proceeds, the brown color of the iodine fades. When the solution becomes pale yellow, a starch indicator is added, which forms a deep blue-black complex with the remaining iodine. The titration is continued until this blue-black color disappears, indicating the endpoint.[11]
-
Calculation: The concentration of this compound in the original sample can be calculated from the volume and concentration of the sodium thiosulfate solution used.
Relevance in Drug Development
While chlorine oxyanions themselves are generally not used as active pharmaceutical ingredients due to their high reactivity and potential toxicity, the principles of their oxidative strength are relevant to drug development in several ways:
-
Understanding Drug Metabolism: Many drug metabolism pathways involve oxidation-reduction reactions. A thorough understanding of the relative strengths of oxidizing agents provides a framework for predicting potential metabolic transformations of drug candidates.
-
Synthesis of Chlorinated Pharmaceuticals: Chlorine is a common substituent in many FDA-approved drugs. The synthesis of these compounds can involve chlorinated intermediates, and controlling the oxidation state of chlorine is crucial. The strong oxidizing power of this compound, for instance, can be harnessed in specific synthetic steps.
-
Biocidal Applications and Sterilization: The potent oxidizing and antimicrobial properties of this compound are utilized in the sterilization of equipment and facilities in pharmaceutical manufacturing. Understanding its reactivity is essential for effective and safe implementation.
References
- 1. Standard Reduction Potentials Table [chm.uri.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. stolaf.edu [stolaf.edu]
- 4. chem21labs.com [chem21labs.com]
- 5. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. seniorchem.com [seniorchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. savemyexams.com [savemyexams.com]
- 12. 3 ClO3:- + 2 H:+ → 2 ClO2 + ClO4:- + H2O - Balanced equation | Chemical Equations online! [chemequations.com]
Validating Hypochlorite Protocols for Enhanced Biosafety in BSL-2 Laboratories: A Comparative Guide
For researchers, scientists, and drug development professionals operating within Biosafety Level 2 (BSL-2) laboratories, the validation of disinfection protocols is a cornerstone of safe and reproducible research. This guide provides a comprehensive comparison of sodium hypochlorite-based disinfection protocols with common alternatives, supported by experimental data, to ensure the efficacy and safety of your laboratory's decontamination procedures.
Sodium this compound, the active ingredient in household bleach, is a broad-spectrum disinfectant widely recommended for use in BSL-2 facilities due to its effectiveness against a range of bacteria, viruses, and fungi.[1] A freshly prepared 1:10 dilution of household bleach (providing a final concentration of approximately 0.5% or 5000 ppm sodium this compound) is the standard for most applications.[1][2] However, its corrosive nature and potential for hazardous chemical reactions necessitate a thorough understanding of its proper use and a comparative evaluation with other available disinfectants.[1][3][4]
Comparative Efficacy of Common BSL-2 Disinfectants
The selection of an appropriate disinfectant depends on the target microorganism, the nature of the surface to be decontaminated, and the required contact time. Below is a summary of the performance of sodium this compound and its common alternatives.
Table 1: Quantitative Efficacy of Disinfectants Against BSL-2 Relevant Microorganisms
| Disinfectant | Concentration | Microorganism | Surface | Contact Time | Log Reduction | Citation |
| Sodium this compound | 0.6% | Staphylococcus aureus (planktonic) | - | - | > 5 | [5] |
| Sodium this compound | 0.6% | Staphylococcus aureus (biofilm) | - | - | > 3 | [5] |
| Sodium this compound | 1:10 dilution | Lentivirus | - | 15 min | Effective Inactivation | [6] |
| Sodium this compound | 0.5% | Feline Calicivirus (Norovirus surrogate) | Stainless Steel | 1 min | > 5 | [7] |
| Sodium this compound | 1% | Candida albicans | - | 15 min | > 90% inhibition | [4] |
| 70% Ethanol (B145695) | 70% | Staphylococcus aureus (planktonic) | - | - | ~ 3 | [5] |
| 70% Ethanol | 70% | Staphylococcus aureus (biofilm) | - | - | < 2 | [5] |
| 70% Ethanol | 70% | Lentivirus | - | - | Effective Inactivation | [8] |
| Quaternary Ammonium (B1175870) Compounds (QACs) | 0.04% w/v | Coronavirus (surrogate) | - | - | > 3 | [9] |
| Quaternary Ammonium Compounds (QACs) | - | Pseudomonas aeruginosa, Staphylococcus aureus | - | - | > 5 | [10] |
| Hydrogen Peroxide (Vapor) | 8% | Bacillus atrophaeus (spores) | Various | > 3 hours | Complete Kill | [11] |
| Hydrogen Peroxide (Vapor) | 35% | Foot-and-mouth disease virus (FMDV) | Various | Short duration | Effective Inactivation | [12] |
Note: Efficacy can be influenced by the presence of organic matter, which can inactivate chlorine-based disinfectants. For spills with high organic loads, a 1:5 dilution of bleach is recommended.[2]
Material Compatibility and Corrosive Effects
A critical consideration in disinfectant selection is its compatibility with laboratory surfaces and equipment. Sodium this compound is known to be corrosive to metals, particularly stainless steel.[1][4]
Table 2: Corrosive Effects of Disinfectants on Common Laboratory Materials
| Disinfectant | Material | Observation | Recommendation | Citation |
| Sodium this compound | Stainless Steel (304 & 316) | Pitting and corrosion with prolonged contact. | Rinse with water or 70% ethanol after disinfection. Avoid prolonged contact. | [1][4][13] |
| Sodium this compound | Aluminum | Corrosion | Avoid use. | |
| Sodium this compound | Mild Steel | Increased corrosion rate with higher concentration. | Avoid use. | [14] |
| 70% Ethanol | Stainless Steel | Generally safe. | Can be used to rinse residual bleach. | [13] |
| 70% Ethanol | Plastics | Generally safe, but some plastics may be susceptible to cracking with long-term exposure. | Check manufacturer's recommendations. | |
| Quaternary Ammonium Compounds | Most surfaces | Generally non-corrosive. | Suitable for a wide range of surfaces. | |
| Hydrogen Peroxide | Various | Generally less corrosive than sodium this compound. | Check manufacturer's compatibility data. | [11] |
Experimental Protocols for Disinfectant Validation
To validate your laboratory's disinfection protocols, it is essential to perform efficacy testing under conditions that mimic your routine use.
Protocol 1: Surface Disinfection Efficacy Test (Quantitative)
Objective: To determine the log reduction of a specific BSL-2 microorganism on a common laboratory surface after treatment with a disinfectant.
Materials:
-
BSL-2 microorganism of interest (e.g., Staphylococcus aureus, E. coli)
-
Sterile coupons of laboratory surfaces (e.g., stainless steel, plastic, benchtop material)
-
Disinfectant to be tested (e.g., 1:10 dilution of bleach, 70% ethanol)
-
Neutralizing broth (e.g., Dey-Engley neutralizing broth)
-
Sterile swabs
-
Culture media (e.g., Tryptic Soy Agar)
-
Incubator
Methodology:
-
Inoculation: Inoculate the surface of each sterile coupon with a known concentration of the test microorganism. Allow the inoculum to dry completely in a biological safety cabinet.
-
Disinfection: Apply the test disinfectant to the inoculated surface for the specified contact time (e.g., 10 minutes).
-
Neutralization: After the contact time, swab the surface and transfer the swab to a tube containing neutralizing broth to inactivate the disinfectant.
-
Enumeration: Plate serial dilutions of the neutralized sample onto the appropriate culture media.
-
Incubation: Incubate the plates under optimal conditions for the test microorganism.
-
Calculation: Count the number of colony-forming units (CFUs) on the plates and calculate the log reduction compared to a control coupon that was not treated with the disinfectant. A successful disinfection should achieve a predetermined log reduction, often ≥ 4-log10.[6]
Visualizing Disinfection Workflows
BSL-2 Laboratory Disinfection Workflow
Caption: General workflow for routine, spill, and waste disinfection in a BSL-2 laboratory.
Disinfectant Selection Decision Tree
Caption: Decision tree for selecting an appropriate disinfectant in a BSL-2 laboratory.
Conclusion
The validation of disinfection protocols is a critical component of a robust biosafety program in any BSL-2 laboratory. While a 1:10 dilution of sodium this compound remains a highly effective and recommended disinfectant, its limitations, particularly its corrosive nature, must be carefully managed. For routine disinfection of sensitive metal surfaces, 70% ethanol or quaternary ammonium compounds may be suitable alternatives. Ultimately, the choice of disinfectant should be based on a thorough risk assessment, considering the specific biological agents in use, the types of surfaces and equipment in the laboratory, and validated efficacy data. Regular validation of your chosen protocols will ensure a safe working environment and the integrity of your research.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hydrogen Peroxide Vapor Decontamination of Hazard Group 3 Bacteria and Viruses in a Biosafety Level 3 Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Assessing Efficacy of Clinical Disinfectants for Pathogenic Fungi by Single-Cell Raman Microspectroscopy [frontiersin.org]
- 5. Sodium this compound is more effective than 70% ethanol against biofilms of clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy evaluation of disinfectants routinely used in hospital practice: India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spast.org [spast.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hartwick.edu [hartwick.edu]
- 14. avanti-journals.com [avanti-journals.com]
Safety Operating Guide
Proper Hypochlorite Disposal: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. Sodium hypochlorite (NaOCl), a common laboratory disinfectant and reagent, requires careful handling and adherence to specific disposal procedures to mitigate environmental and safety risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound solutions, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat. For handling concentrated solutions, a face shield and chemical-resistant apron are recommended.[1]
-
Ventilation: All work with this compound solutions, especially concentrated ones, should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of hazardous vapors.[2][3]
-
Incompatible Materials: Never mix this compound solutions with acids, ammonia (B1221849), or organic materials.[4] Mixing with acids will release toxic chlorine gas, while contact with ammonia can produce toxic chloramine (B81541) gas.
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound solutions depends on their concentration and volume.
Low Concentration this compound Solutions (<5%)
For small quantities of dilute sodium this compound solutions (typically less than 5% or standard household bleach concentration), drain disposal is often permissible, followed by flushing with copious amounts of water. However, it is crucial to verify your institution's specific guidelines and local regulations before proceeding.
Concentrated this compound Solutions (>5%) and Large Volumes
Concentrated this compound solutions and large volumes of dilute solutions must be neutralized before disposal. The most common and effective method is reduction with a suitable chemical agent. Below are detailed protocols for neutralization using sodium bisulfite or sodium thiosulfate (B1220275).
Experimental Protocols for Neutralization
These protocols provide a detailed methodology for neutralizing this compound solutions in a laboratory setting.
Protocol 1: Neutralization with Sodium Bisulfite
Sodium bisulfite (NaHSO₃) is a strong reducing agent that effectively neutralizes this compound.
Materials:
-
Sodium this compound solution (to be discarded)
-
Sodium bisulfite (NaHSO₃)
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the this compound solution)
-
pH paper or pH meter
-
Water
Procedure:
-
Dilution: In a large beaker, dilute the concentrated this compound solution with water to a concentration of 5% or less. This helps to control the exothermic nature of the neutralization reaction.
-
Preparation of Neutralizing Solution: Prepare a 10% (w/v) solution of sodium bisulfite in water.
-
Neutralization Reaction:
-
Place the diluted this compound solution on a stir plate and begin gentle stirring.
-
Slowly add the 10% sodium bisulfite solution to the stirring this compound solution. The reaction is exothermic, so add the bisulfite solution in small increments to control the temperature rise.
-
The stoichiometric ratio is approximately 1.47 parts of 100% sodium bisulfite to neutralize 1 part of free chlorine by weight.[5]
-
-
Verification of Neutralization:
-
After adding the bisulfite solution, continue stirring for at least 10-15 minutes to ensure the reaction is complete.
-
Test for the presence of residual chlorine using potassium iodide-starch test strips. A blue-black color indicates the presence of an oxidizing agent (this compound), and more sodium bisulfite should be added. The absence of a color change signifies that the this compound has been neutralized.
-
-
pH Adjustment:
-
Check the pH of the neutralized solution. It is typically acidic after neutralization.
-
Adjust the pH to a neutral range (between 6.0 and 8.0) by adding a weak base, such as sodium bicarbonate (baking soda), as needed.
-
-
Disposal: Once neutralized and the pH is within the acceptable range, the solution can typically be disposed of down the drain with a large volume of water, in accordance with institutional and local regulations.
Protocol 2: Neutralization with Sodium Thiosulfate
Sodium thiosulfate (Na₂S₂O₃) is another effective reducing agent for this compound neutralization.
Materials:
-
Sodium this compound solution (to be discarded)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Stir plate and stir bar
-
Large beaker
-
pH paper or pH meter
-
Water
Procedure:
-
Dilution: As with the sodium bisulfite method, dilute the concentrated this compound solution to 5% or less in a large beaker.
-
Preparation of Neutralizing Solution: Prepare a 10% (w/v) solution of sodium thiosulfate pentahydrate in water.
-
Neutralization Reaction:
-
Place the diluted this compound solution on a stir plate and begin stirring.
-
Slowly add the 10% sodium thiosulfate solution. The reaction stoichiometry is 2 moles of sodium thiosulfate to 1 mole of sodium this compound.[6]
-
-
Verification of Neutralization:
-
Allow the mixture to react for at least 10 minutes.
-
Use potassium iodide-starch test strips to check for residual this compound. If the strip turns blue-black, add more sodium thiosulfate solution.
-
-
pH Adjustment:
-
Measure the pH of the solution and adjust to a neutral range (6.0-8.0) with a suitable acid or base as necessary.
-
-
Disposal: Dispose of the neutralized and pH-adjusted solution according to your institution's and local environmental regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling and disposal of this compound solutions.
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | Store at cool temperatures (ideally 15-20°C or 60°F) to minimize decomposition. | [5][7] |
| pH for Stability | Maintain pH between 11 and 13 for optimal stability of this compound solutions. | [8][9] |
| Effect of Temperature on Decomposition | A 10°C increase in temperature can increase the decomposition rate by a factor of 3.5. | [5] |
| Concentration for Drain Disposal | Solutions with less than 10% sodium this compound may be permissible for drain discharge, but always check local regulations. | [1][6] |
| Neutralization Stoichiometry (Sodium Bisulfite) | 1.47 parts of 100% sodium bisulfite per 1 part of free chlorine by weight. | [5] |
| Neutralization Stoichiometry (Sodium Thiosulfate) | 2 moles of sodium thiosulfate per 1 mole of sodium this compound. | [6] |
| Final pH for Disposal | Adjust the pH of the neutralized solution to between 6.0 and 8.0 before disposal. |
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound solutions in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By following these procedures and understanding the chemical properties of this compound, laboratory professionals can ensure a safe working environment and responsible chemical waste management. Always consult your institution's specific safety data sheets (SDS) and disposal guidelines.
References
- 1. quora.com [quora.com]
- 2. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ethz.ch [ethz.ch]
- 6. brainly.com [brainly.com]
- 7. scribd.com [scribd.com]
- 8. Remove Residual Chlorine before Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
